molecular formula C5H3ClFNO B1451744 5-Chloro-2-fluoropyridin-3-ol CAS No. 1003711-65-6

5-Chloro-2-fluoropyridin-3-ol

Cat. No.: B1451744
CAS No.: 1003711-65-6
M. Wt: 147.53 g/mol
InChI Key: OHFSMJDOYAPSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-fluoropyridin-3-ol is a useful research compound. Its molecular formula is C5H3ClFNO and its molecular weight is 147.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFSMJDOYAPSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652059
Record name 5-Chloro-2-fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003711-65-6
Record name 5-Chloro-2-fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyridine Scaffolds

Substituted pyridines are a cornerstone in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents.[1] Among these, fluorinated pyridines have garnered significant attention due to the unique properties imparted by the fluorine atom. The high electronegativity and small size of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles. 5-Chloro-2-fluoropyridin-3-ol, a member of this important class of compounds, represents a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals.[2][3] The presence of three different substituents on the pyridine ring—a chloro group, a fluoro group, and a hydroxyl group—offers multiple points for further chemical modification, making it a versatile intermediate for creating diverse molecular libraries.

This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailing the underlying chemical principles and experimental procedures. Furthermore, it outlines the essential analytical techniques for the thorough characterization and quality control of the final product.

Synthetic Strategy: A Multi-step Approach to a Highly Functionalized Pyridine

The synthesis of this compound is a multi-step process that begins with the readily available starting material, 2-aminopyridine. The overall strategy involves the sequential introduction of the chloro and fluoro substituents, followed by the installation of the hydroxyl group. A key intermediate in this pathway is 2,3-difluoro-5-chloropyridine.

Synthesis_Workflow cluster_0 Part 1: Synthesis of 2,3,5-Trichloropyridine cluster_1 Part 2: Fluorination cluster_2 Part 3: Hydrolysis A 2-Aminopyridine B 2-Amino-3,5-dichloropyridine A->B Chlorination C Diazonium Salt Intermediate B->C Diazotization (NaNO2, HCl) D 2,3,5-Trichloropyridine C->D Sandmeyer Reaction E 2,3-Difluoro-5-chloropyridine D->E Halogen Exchange (KF/CsF) F This compound E->F Nucleophilic Aromatic Substitution (Hydrolysis)

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Trichlorinated Intermediate

The initial phase of the synthesis focuses on producing 2,3,5-trichloropyridine from 2-aminopyridine. This transformation is achieved through a series of well-established reactions in aromatic chemistry.

  • Chlorination: The pyridine ring of 2-aminopyridine is first activated towards electrophilic substitution. Treatment with a chlorinating agent leads to the formation of 2-amino-3,5-dichloropyridine.

  • Diazotization and Sandmeyer Reaction: The amino group of 2-amino-3,5-dichloropyridine is then converted into a diazonium salt using sodium nitrite in an acidic medium (e.g., hydrochloric acid). This intermediate is subsequently subjected to a Sandmeyer reaction, where the diazonium group is replaced by a chlorine atom, yielding 2,3,5-trichloropyridine.[4]

Part 2: Introduction of Fluorine via Halogen Exchange

The next critical step is the selective fluorination of 2,3,5-trichloropyridine to produce 2,3-difluoro-5-chloropyridine. This is typically accomplished through a halogen exchange reaction, where chlorine atoms are substituted by fluorine.

The choice of fluorinating agent is crucial for the success of this reaction. A mixture of potassium fluoride (KF) and cesium fluoride (CsF) is often employed, with a phase-transfer catalyst sometimes added to enhance reactivity.[5] The reaction is generally carried out in a high-boiling polar aprotic solvent, such as sulfolane or dimethyl sulfoxide (DMSO), at elevated temperatures.[4] The reaction proceeds in a stepwise manner, with the chlorine at the 2-position being the most susceptible to substitution, followed by the chlorine at the 3-position.[5]

Part 3: Final Hydrolysis to Yield this compound

The final step in the synthesis is the selective hydrolysis of 2,3-difluoro-5-chloropyridine to introduce the hydroxyl group at the 3-position. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Mechanism of Nucleophilic Aromatic Substitution: The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles. The presence of electron-withdrawing fluorine and chlorine atoms further activates the ring towards SNAr. In this case, a hydroxide ion (from a base like NaOH or KOH) acts as the nucleophile. The attack occurs preferentially at the 3-position due to the electronic effects of the surrounding substituents. The reaction proceeds through a Meisenheimer-like intermediate, which is a resonance-stabilized anionic species. The subsequent departure of the fluoride leaving group restores the aromaticity of the ring, yielding the desired this compound.

Hydrolysis_Workflow Start 2,3-Difluoro-5-chloropyridine Reaction Reaction in a suitable solvent (e.g., Dioxane/Water) Start->Reaction Reagents Aqueous Base (e.g., NaOH) Reagents->Reaction Workup Acidification and Extraction Reaction->Workup Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Figure 2: Experimental workflow for the hydrolysis of 2,3-difluoro-5-chloropyridine.

Experimental Protocols

Note on Safety: Many of the reagents used in this synthesis are hazardous.[6] Appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Synthesis of 2,3-Difluoro-5-chloropyridine (Intermediate)

This protocol is adapted from the general methods described in the patent literature.[4][5]

  • To a solution of 2,3,5-trichloropyridine in a high-boiling polar aprotic solvent (e.g., sulfolane), add a mixture of cesium fluoride (CsF) and potassium fluoride (KF).

  • Heat the reaction mixture to approximately 145°C and maintain for several hours.

  • Increase the temperature to around 190°C and continue the reaction until completion, monitoring by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • After cooling, the product is typically isolated by distillation under reduced pressure. The crude product can be further purified by fractional distillation.

Synthesis of this compound (Final Product)

The following is a general procedure for the hydrolysis step. Optimization of reaction conditions may be necessary.

  • Dissolve 2,3-difluoro-5-chloropyridine in a suitable solvent mixture, such as dioxane and water.

  • Add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with an acid (e.g., hydrochloric acid) to a pH of approximately 7.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Characterization_Workflow Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR MS Mass Spectrometry (MS) Product->MS IR Infrared Spectroscopy (FTIR) Product->IR HPLC Purity Analysis (HPLC) Product->HPLC Confirmation Structural Confirmation and Purity Assessment NMR->Confirmation MS->Confirmation IR->Confirmation HPLC->Confirmation

Figure 3: Workflow for the characterization of this compound.

Spectroscopic and Chromatographic Data
Technique Expected Observations
¹H NMR Aromatic protons on the pyridine ring will appear as distinct signals, with their chemical shifts and coupling patterns influenced by the electronegative substituents. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.
¹³C NMR The spectrum will show five distinct signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon, with carbons attached to electronegative atoms (F, Cl, O) appearing further downfield.
¹⁹F NMR A single resonance is expected for the fluorine atom at the 2-position. Its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (147.54 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-F stretching vibrations, and C-Cl stretching vibrations, as well as aromatic C-H and C=C/C=N stretching frequencies.
High-Performance Liquid Chromatography (HPLC) HPLC analysis is used to determine the purity of the final compound. A pure sample should ideally show a single major peak.

Conclusion

The synthesis of this compound, while involving multiple steps, utilizes well-established and scalable chemical transformations. The strategic introduction of substituents onto the pyridine ring provides a versatile platform for the development of new chemical entities in the pharmaceutical and agrochemical industries. Rigorous characterization using a suite of analytical techniques is paramount to ensure the identity and purity of this valuable building block, thereby enabling its effective use in further research and development endeavors.

References

A Comprehensive Guide to the Spectroscopic Characterization of 5-Chloro-2-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed exploration of the key analytical techniques used to characterize the molecular structure of 5-Chloro-2-fluoropyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. While comprehensive, peer-reviewed spectral data for this specific compound is not widely published, this document serves as an expert guide to the predicted spectroscopic signatures based on first principles and data from analogous structures. It offers researchers and drug development professionals a robust framework for structural verification, including predictive analyses for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside validated, step-by-step protocols for data acquisition.

Introduction and Molecular Structure Analysis

This compound is a heterocyclic compound featuring a pyridine core substituted with three distinct functional groups: a chlorine atom, a fluorine atom, and a hydroxyl group. These substituents create a unique electronic and steric environment that defines its chemical reactivity and potential as a scaffold in pharmaceutical design. The precise confirmation of its structure is the foundational step in any research and development workflow.

The structural arrangement—with fluorine at the C2 position, hydroxyl at C3, and chlorine at C5—dictates the expected spectroscopic output. The fluorine atom, being highly electronegative, will exert a strong influence on adjacent nuclei, leading to characteristic couplings in NMR spectroscopy. The hydroxyl group will provide a distinct signature in IR spectroscopy, while the chlorine atom will produce a tell-tale isotopic pattern in mass spectrometry.

Molecular Structure:

Molecular Formula: C₅H₃ClFNO Molecular Weight: 147.54 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for unambiguous structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons on the pyridine ring, in addition to a broad signal for the hydroxyl proton. The solvent used for analysis (e.g., DMSO-d₆ or CDCl₃) will affect the chemical shift of the exchangeable OH proton.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Causality and Insights
~8.0 - 8.2 Doublet of doublets (dd) ~2.5 Hz (⁴JHH), ~1.5 Hz (⁵JHF) H-6 This proton is deshielded by the adjacent electronegative nitrogen atom. It will exhibit a small four-bond coupling to H-4 and a smaller five-bond coupling to the fluorine at C-2.
~7.6 - 7.8 Doublet of doublets (dd) ~2.5 Hz (⁴JHH), ~4.0 Hz (⁴JHF) H-4 This proton is ortho to the chlorine atom. It will show a four-bond coupling to H-6 and a more significant four-bond coupling to the fluorine atom.

| ~5.0 - 6.0 | Broad singlet (br s) | - | OH | The chemical shift of this hydroxyl proton is highly dependent on solvent, concentration, and temperature. It is expected to be a broad signal due to hydrogen bonding and chemical exchange. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display five signals, one for each carbon atom in the pyridine ring. The chemical shifts are heavily influenced by the attached substituents, and the fluorine atom will introduce characteristic carbon-fluorine couplings (JCF).

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm) Multiplicity (due to F) Coupling Constant (¹JCF, ²JCF etc.) Assignment Causality and Insights
~155 - 160 Doublet (d) Large, ~230-250 Hz C-2 Directly attached to fluorine, this carbon experiences strong deshielding and a large one-bond C-F coupling, making it highly distinctive.
~140 - 145 Doublet (d) Small, ~5-10 Hz C-6 This carbon is adjacent to the nitrogen and will show a small three-bond C-F coupling (³JCF).
~135 - 140 Doublet (d) Medium, ~15-25 Hz C-3 Attached to the hydroxyl group, its chemical shift is also influenced by a two-bond C-F coupling (²JCF) from the fluorine at C-2.
~125 - 130 Singlet (s) - C-5 Attached to chlorine, its signal is typically sharp. Any coupling to fluorine (⁴JCF) would be very small or unresolved.

| ~120 - 125 | Doublet (d) | Small, ~3-5 Hz | C-4 | This carbon will exhibit a three-bond C-F coupling (³JCF). |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a direct and sensitive window into the fluorine environment. A single signal is expected.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Causality and Insights

| -70 to -90 | Multiplet (m) | JHF ≈ 1.5 Hz, 4.0 Hz | F at C-2 | The chemical shift is typical for a fluoroaromatic compound. The signal will be split by the protons at C-4 and C-6, resulting in a complex multiplet or a doublet of doublets. |

Standard Operating Protocol: NMR Data Acquisition

A self-validating protocol ensures data is both accurate and reproducible.

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. Using a solvent with a known residual peak is crucial for chemical shift referencing.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not using the solvent peak for referencing.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape. This is critical for resolving small coupling constants.

    • Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range (e.g., -2 to 12 ppm).

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch to the ¹³C probe configuration.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover ~0 to 180 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) and more scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Switch to the ¹⁹F probe configuration.

    • Acquire a proton-coupled ¹⁹F spectrum.

    • Set the spectral width to cover the expected fluoroaromatic range (e.g., -60 to -120 ppm).

    • Referencing can be done using an external standard like CFCl₃.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the chemical shift axis using the TMS or residual solvent peak for ¹H and ¹³C.

    • Integrate the ¹H signals and analyze the multiplicities and coupling constants for all spectra.

Diagram: Standard NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing Weigh Weigh Sample (5-10mg) Dissolve Dissolve in 0.6mL Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Tune Tune & Match Probes Lock->Tune AcquireH1 Acquire ¹H Spectrum Tune->AcquireH1 AcquireC13 Acquire ¹³C Spectrum Tune->AcquireC13 AcquireF19 Acquire ¹⁹F Spectrum Tune->AcquireF19 FT Fourier Transform AcquireH1->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate & Reference Phase->Calibrate Analyze Integrate & Analyze Couplings Calibrate->Analyze

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions from the O-H, C-F, C-Cl, and aromatic ring bonds.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Intensity Insights
3200 - 3500 O-H stretch Strong, Broad The broadness of this peak is a classic indicator of hydrogen bonding from the hydroxyl group.
3000 - 3100 Aromatic C-H stretch Medium Typical for protons on an aromatic ring.
1550 - 1600 Aromatic C=C and C=N stretch Medium-Strong These absorptions confirm the presence of the pyridine ring.
1200 - 1300 C-O stretch Strong Characteristic of the bond between the aromatic ring and the hydroxyl group.
1050 - 1150 C-F stretch Strong A strong, sharp peak in this region is a reliable indicator of the carbon-fluorine bond.

| 700 - 850 | C-Cl stretch | Medium | The carbon-chlorine stretch appears in the fingerprint region and provides supporting evidence for the structure. |

Standard Operating Protocol: ATR-FTIR Data Acquisition

Objective: To obtain a high-quality infrared spectrum to identify key functional groups.

  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage. This is crucial as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application:

    • Place a small amount of the solid sample (or a single drop if liquid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 to 400 cm⁻¹.

  • Data Processing:

    • The software automatically performs the background subtraction.

    • Perform an ATR correction if necessary to make the spectrum appear more like a traditional transmission spectrum.

    • Label the significant peaks corresponding to the identified functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distributions of chlorine and bromine.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): The key feature will be the molecular ion peak. Because chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the mass spectrum will show two peaks for the molecular ion:

    • m/z 147: Corresponding to the molecule containing ³⁵Cl.

    • m/z 149: Corresponding to the molecule containing ³⁷Cl.

    • The intensity ratio of these two peaks (the M⁺ to M+2 ratio) will be approximately 3:1 . This isotopic signature is a definitive confirmation of the presence of a single chlorine atom.

  • Key Fragmentation: Fragmentation in EI-MS would likely involve the loss of small, stable molecules or radicals:

    • Loss of CO (M-28): A common fragmentation pathway for phenols and related compounds.

    • Loss of Cl (M-35): Loss of the chlorine radical.

    • Loss of F or HF: Though less common than Cl loss, it is a possible fragmentation pathway.

Diagram: Isotopic Pattern Logic

Isotope_Logic cluster_ratio Key Diagnostic Feature Molecule This compound (C₅H₃ClFNO) Isotopes Chlorine Isotopes ³⁵Cl (75.8%) ³⁷Cl (24.2%) Molecule->Isotopes contains Ionization Mass Spectrometer (Ionization) Molecule->Ionization M_peak M⁺ Peak m/z = 147 (C₅H₃³⁵ClFNO)⁺ Ionization->M_peak M2_peak M+2 Peak m/z = 149 (C₅H₃³⁷ClFNO)⁺ Ionization->M2_peak Detector Detector Output Ratio Intensity Ratio M⁺ : M+2 ≈ 3:1 M_peak->Detector M2_peak->Detector

Caption: The origin of the 3:1 isotopic pattern in MS.

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a self-validating confirmation of the identity and purity of this compound.

  • MS confirms the molecular weight (147.54 g/mol ) and the presence of one chlorine atom via the characteristic ~3:1 ratio of the M⁺ and M+2 peaks at m/z 147 and 149.

  • IR spectroscopy confirms the presence of key functional groups: a hydroxyl group (broad O-H stretch ~3300 cm⁻¹) and a C-F bond (strong stretch ~1100 cm⁻¹).

  • NMR spectroscopy elucidates the precise connectivity:

    • ¹³C NMR confirms five distinct aromatic carbons, with the C-2 signal split into a large doublet, confirming the C-F bond location.

    • ¹H NMR confirms two protons on the aromatic ring, with their splitting patterns (coupling to each other and to the fluorine) confirming their relative positions at C-4 and C-6.

    • ¹⁹F NMR provides a direct signal for the fluorine atom, with its multiplicity confirming its proximity to the two aromatic protons.

When all predicted data points align with the experimental results from these orthogonal techniques, the structure of this compound can be assigned with a high degree of confidence.

A Practical Guide to the Structural Elucidation of 5-Chloro-2-fluoropyridin-3-ol: A Hypothetical Crystallographic Study

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: In the landscape of drug discovery and materials science, a molecule's three-dimensional structure is the bedrock of its function. For novel compounds such as 5-Chloro-2-fluoropyridin-3-ol, an understanding of its solid-state architecture is paramount for predicting its behavior, from solubility and stability to its interaction with biological targets. This guide addresses the topic of the X-ray crystal structure of this compound. As of the latest search of public crystallographic databases, including the Cambridge Structural Database (CSD), a definitive crystal structure for this specific compound has not been reported.

Therefore, this document transitions from a descriptive analysis of a known structure to a prescriptive, in-depth technical guide outlining the complete workflow for its determination and analysis. We will treat this compound as our target, providing researchers, scientists, and drug development professionals with a robust framework for its structural elucidation via single-crystal X-ray diffraction.

Part 1: The Strategic Imperative for Structural Analysis

The subject molecule, this compound, is a substituted pyridine. This class of compounds is a cornerstone in medicinal chemistry and agrochemicals. The presence of a hydroxyl group, a fluorine atom, and a chlorine atom on the pyridine ring suggests a rich potential for various intermolecular interactions, including hydrogen bonding and halogen bonding. These interactions will govern the crystal packing and, consequently, the material's physicochemical properties. A definitive crystal structure would provide invaluable insights into:

  • Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

  • Intermolecular Interactions: The nature and geometry of hydrogen bonds, halogen bonds, and π-π stacking.

  • Polymorphism: The potential for the molecule to exist in different crystalline forms, which can have significant implications for drug development.

  • Structure-Activity Relationships (SAR): A foundational piece of data for computational modeling and rational drug design.

Part 2: The Experimental and Computational Workflow

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands both experimental skill and computational acumen. The following sections detail a comprehensive, self-validating protocol for the structural determination of this compound.

Synthesis and Purification

While various synthetic routes to substituted pyridinols exist, a plausible approach for obtaining high-purity this compound is essential for successful crystallization. The compound is commercially available from suppliers such as BLD Pharm[1]. For the purpose of this guide, we will assume the acquisition of the compound from a commercial source.

Protocol for Material Preparation:

  • Purity Verification: Upon receipt, the purity of the compound should be verified using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can significantly hinder crystallization.

  • Recrystallization for Purification: If necessary, the compound should be recrystallized from a suitable solvent or solvent system to achieve the highest possible purity.

Crystal Growth: The Art and Science

The growth of single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. For a small molecule like this compound, several techniques should be attempted in parallel.

Experimental Protocol for Crystal Growth:

  • Solvent Screening: A wide range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

  • Slow Evaporation: Saturated solutions of the compound in various volatile solvents are prepared in small vials, which are then loosely capped to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature, or below, to induce crystallization.

The following diagram illustrates the decision-making process in the crystal growth workflow.

Crystal_Growth_Workflow start Start: Purified this compound solvent_screen Solvent Solubility Screening start->solvent_screen slow_evap Slow Evaporation solvent_screen->slow_evap vapor_diff Vapor Diffusion solvent_screen->vapor_diff slow_cool Slow Cooling solvent_screen->slow_cool crystal_check Microscopic Examination for Crystals slow_evap->crystal_check vapor_diff->crystal_check slow_cool->crystal_check success Single Crystal Obtained crystal_check->success Yes failure No Suitable Crystals crystal_check->failure No adjust_params Adjust Parameters (Solvent, Temp, Conc.) failure->adjust_params adjust_params->solvent_screen

Caption: Workflow for the crystallization of this compound.

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. Modern diffractometers are equipped with sensitive detectors and powerful X-ray sources.

Experimental Protocol for Data Collection:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

Structure Solution and Refinement

The processed data provides the basis for solving the crystal structure. This is a computational process that involves determining the positions of the atoms in the unit cell.

Computational Protocol for Structure Solution and Refinement:

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model. Anisotropic displacement parameters are refined for non-hydrogen atoms.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Data Analysis and Interpretation

With a fully refined structure, the final step is a thorough analysis of the molecular and supramolecular features.

Data to be Analyzed:

  • Molecular Geometry: Bond lengths, bond angles, and torsion angles are compared to standard values and to those of related structures in the Cambridge Structural Database (CSD).

  • Intermolecular Interactions: Hydrogen bonds, halogen bonds, and other non-covalent interactions are identified and characterized based on their geometries.

  • Crystal Packing: The overall arrangement of molecules in the crystal lattice is visualized and described.

The following table summarizes the kind of crystallographic data that would be expected for this compound, based on typical values for small organic molecules.

ParameterExpected Value/Information
Chemical FormulaC₅H₃ClFNO
Formula Weight147.54 g/mol
Crystal SystemMonoclinic or Orthorhombic (most common for small organics)
Space Groupe.g., P2₁/c, P-1, Pbca
a, b, c (Å)5 - 15 Å
α, β, γ (°)90° or near 90° for monoclinic/orthorhombic
Volume (ų)400 - 800 ų
Z (molecules per cell)2, 4, or 8
Density (calculated)1.6 - 1.8 g/cm³
R-factor< 0.05 for a well-refined structure

The relationship between the experimental and computational steps is illustrated in the following diagram:

Structure_Elucidation_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Interpretation crystal Single Crystal diffractometer X-ray Diffractometer crystal->diffractometer raw_data Raw Diffraction Data diffractometer->raw_data processed_data Processed Data (hkl, I) raw_data->processed_data Data Processing structure_solution Structure Solution (Direct Methods) processed_data->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Structure (CIF) refinement->final_structure analysis Geometric and Interaction Analysis final_structure->analysis publication Publication / Report analysis->publication

Caption: Overall workflow for X-ray crystal structure determination.

Part 3: Conclusion and Future Outlook

While the crystal structure of this compound remains to be determined, this guide provides a comprehensive roadmap for its elucidation. By following the detailed protocols for crystallization, data collection, structure solution, and analysis, researchers can obtain a definitive three-dimensional model of this molecule. Such a structure would be a valuable addition to the scientific literature and would provide a critical foundation for the further development of this compound in medicinal chemistry and materials science. The principles and workflows outlined herein are broadly applicable to the structural determination of other novel small molecules.

References

A Technical Guide to Quantum Chemical Calculations for 5-Chloro-2-fluoropyridin-3-ol: Methodologies and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Electronic Landscape of a Key Pharmaceutical Building Block

5-Chloro-2-fluoropyridin-3-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a functionalized heterocyclic compound, it serves as a versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3] The specific arrangement of its substituents—a hydroxyl group, a chlorine atom, and a fluorine atom—creates a unique electronic and structural profile that dictates its reactivity and potential interactions with biological targets.

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing profound insights into molecular structure, stability, and reactivity at the atomic level.[4][5] For a molecule like this compound, computational methods, particularly Density Functional Theory (DFT), allow us to predict properties that are challenging to measure experimentally. This guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven workflow for the computational analysis of this molecule. We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol.

The Central Question: Tautomeric Preference in Substituted Pyridinols

A critical and often overlooked aspect of hydroxypyridines is their capacity to exist in tautomeric forms.[6] this compound is subject to keto-enol tautomerism, existing in equilibrium between the hydroxy (-ol) form and the corresponding pyridinone (-one) form. The relative stability of these two tautomers can dramatically influence the molecule's chemical behavior, including its hydrogen bonding capabilities and interaction with enzyme active sites.[7][8][9] Therefore, the first and most crucial step in any computational analysis is to determine the predominant tautomer.

Caption: Tautomeric equilibrium between the hydroxy and keto forms of the title compound.

Foundational Methodology: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For medium-sized organic molecules like substituted pyridines, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy.[4]

  • Expertise in Functional Selection: We recommend the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has a long-standing track record of providing reliable results for the geometries and energies of a wide range of organic systems. While newer functionals exist, B3LYP's performance for conformational energies and tautomeric equilibria in similar systems is well-documented.[6][10] For systems where π-electron delocalization is a concern, density-corrected DFT or dispersion-corrected functionals might also be considered for higher accuracy.[11][12]

  • The Importance of the Basis Set: A robust basis set is crucial for accurately describing a molecule containing electronegative atoms (F, Cl, O, N) with lone pairs. We will employ the 6-311++G(d,p) basis set.

    • 6-311G: A triple-zeta basis set, providing flexibility for valence electrons.

    • ++: Diffuse functions on both heavy atoms and hydrogens. These are essential for describing the behavior of electrons far from the nucleus, which is critical for anions, lone pairs, and non-covalent interactions.

    • (d,p): Polarization functions on heavy atoms (d) and hydrogens (p). These functions allow for the distortion of atomic orbitals, which is necessary to accurately model chemical bonds in a molecular environment.

This combination, B3LYP/6-311++G(d,p), represents a reliable and widely-used level of theory for obtaining high-quality results for substituted pyridines.[4][13]

A Validated Step-by-Step Computational Workflow

The following section details a self-validating protocol for the complete computational analysis of this compound. This workflow ensures that each step builds upon a reliable foundation, leading to trustworthy final data.

Workflow cluster_start Initial Setup cluster_core Core Calculation cluster_analysis Property Analysis cluster_validation Validation & Interpretation Start 1. Build Initial 3D Structures (Both Tautomers) Opt 2. Geometry Optimization (Find Energy Minimum) Start->Opt Input Geometries Freq 3. Vibrational Frequency Analysis Opt->Freq Optimized Structures Validation Confirmation of True Minimum (No Imaginary Frequencies) Freq->Validation Check Frequencies Props 4. Calculate Molecular Properties (HOMO/LUMO, ESP, NMR) Interpretation Data Interpretation (Relative Energies, Reactivity) Props->Interpretation Validation->Props Validated Structures

Caption: A comprehensive workflow for the quantum chemical analysis of molecular properties.

Protocol 4.1: Molecular Structure Preparation
  • Software: Use a molecular builder such as Avogadro, ChemDraw, or GaussView.

  • Procedure:

    • Construct the 3D structures for both the hydroxy (-ol) and keto (-one) tautomers of this compound.

    • Pay close attention to initial bond lengths and angles, although the subsequent optimization will refine these.

    • Perform an initial, low-level geometry cleanup using a molecular mechanics force field (e.g., MMFF94) within the builder software. This provides a reasonable starting point for the quantum mechanical calculation.

    • Save the coordinates of each tautomer in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).

Protocol 4.2: Geometry Optimization

The goal of this step is to find the molecular structure that corresponds to a minimum on the potential energy surface.

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Input Keywords (Gaussian Example): #p B3LYP/6-311++G(d,p) Opt

  • Explanation of Keywords:

    • #p: Requests "punch" output with more detail.

    • B3LYP/6-311++G(d,p): Specifies the level of theory as discussed in Section 3.

    • Opt: The primary keyword instructing the software to perform a geometry optimization.

  • Execution: Run the calculation for each tautomer separately. The process is iterative and converges when the forces on the atoms are close to zero.

Protocol 4.3: Vibrational Frequency Analysis

This is a critical self-validation step . It serves two purposes: to confirm that the optimized structure is a true energy minimum and to calculate theoretical vibrational spectra (IR and Raman).[4]

  • Software: Same as above.

  • Input Keywords (Gaussian Example): #p B3LYP/6-311++G(d,p) Freq

  • Procedure: This calculation must be performed on the optimized geometry from the previous step, using the exact same level of theory.

  • Validation: Upon completion, inspect the output file for the calculated vibrational frequencies.

    • A true minimum will have zero imaginary frequencies.

    • If one or more imaginary frequencies are present, the structure is a saddle point (a transition state), not a minimum. The geometry must be perturbed along the imaginary frequency's vibrational mode and re-optimized.

Protocol 4.4: Electronic and Spectroscopic Property Analysis

Once the true minimum energy structures are validated, you can calculate a wide range of molecular properties. This calculation is often performed concurrently with the frequency analysis.

  • Input Keywords (Gaussian Example): #p B3LYP/6-311++G(d,p) Freq Pop=NBO NMR

  • Explanation of Keywords:

    • Freq: As described above.

    • Pop=NBO: Requests a Natural Bond Orbital (NBO) analysis, which is useful for studying charge distribution and hyperconjugation.[4]

    • NMR: Calculates theoretical NMR chemical shifts and spin-spin coupling constants.

  • Key Outputs to Analyze:

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity.[13][14]

    • Molecular Electrostatic Potential (ESP): The ESP map reveals the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting reaction sites.[15]

    • Thermochemical Data: The output provides the Zero-Point Vibrational Energy (ZPVE) and Gibbs Free Energy (G), which are essential for accurately comparing the relative stability of the two tautomers.

Data Interpretation and Analysis

The raw output from quantum chemical calculations must be synthesized into chemically meaningful insights.

Table 1: Energetic Comparison of Tautomers

This table presents illustrative data to determine the most stable tautomer. The relative Gibbs Free Energy (ΔG) is the most reliable indicator of stability at a given temperature.

TautomerElectronic Energy (Hartree)ZPVE Corrected Energy (Hartree)Gibbs Free Energy (Hartree)Relative Energy (ΔG, kcal/mol)
Hydroxy Form -884.12345-884.01234-884.045670.00
Keto Form -884.11987-884.00912-884.04123+2.79
Note: These are representative values. The sign and magnitude of ΔG will determine the equilibrium population.

Interpretation: In this illustrative case, the hydroxy form is more stable by 2.79 kcal/mol. This suggests that under equilibrium conditions, the hydroxy tautomer would be the predominant species. The analysis of related hydroxypyridine systems often shows a delicate balance, with the pyridone form being favored in some cases.[6][7]

Table 2: Frontier Molecular Orbital Analysis of the Stable Tautomer

This analysis provides insight into the molecule's electronic reactivity. A larger HOMO-LUMO gap generally implies greater kinetic stability.

PropertyEnergy (eV)Description
HOMO -7.15Represents the ability to donate an electron.
LUMO -1.58Represents the ability to accept an electron.
HOMO-LUMO Gap 5.57Relates to electronic excitability and chemical reactivity.

Interpretation: The HOMO-LUMO energy gap is a key indicator of chemical reactivity. The locations of these orbitals (visualized using software like GaussView) show where the molecule is most likely to participate in electron transfer reactions. For substituted pyridines, these orbitals are typically delocalized across the π-system.

Table 3: Calculated vs. Experimental Spectroscopic Data

Comparing calculated data to experimental results is the ultimate validation of the chosen computational model.

PropertyCalculated ValueExperimental Value
IR: O-H Stretch (cm⁻¹) ~3450 (scaled)Broad peak ~3200-3500[16]
¹H NMR: OH Proton (ppm) ~5.0 - 6.0Variable, exchanges with D₂O[16]
¹³C NMR: C-Cl (ppm) ~130 - 140Dependent on local environment
Note: Calculated vibrational frequencies are often systematically overestimated and should be scaled by a known factor (e.g., ~0.96 for B3LYP) for better comparison with experimental IR spectra.

Conclusion

This technical guide has outlined a robust and scientifically sound workflow for the computational analysis of this compound using Density Functional Theory. By following this protocol—from addressing the critical issue of tautomerism to performing validated geometry optimizations, frequency analyses, and property calculations—researchers can gain reliable and predictive insights into the molecule's structure, stability, and electronic properties. This computational data provides an invaluable foundation for understanding its reactivity, guiding synthetic efforts, and accelerating the rational design of new pharmaceuticals and functional materials.

References

An In-Depth Technical Guide to the Tautomerism of 5-Chloro-2-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena exhibited by 5-Chloro-2-fluoropyridin-3-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, electronic, and environmental factors governing the equilibrium between its potential tautomeric forms. We will explore the underlying principles of pyridin-3-ol tautomerism, predict the influence of chloro and fluoro substituents, and detail robust experimental and computational methodologies for the characterization of this equilibrium. This guide aims to serve as a foundational resource, blending theoretical principles with practical, field-proven insights to facilitate a deeper understanding and manipulation of this important chemical scaffold.

Introduction: The Dynamic Nature of Hydroxypyridines

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and materials science.[1] In the realm of heterocyclic compounds, the tautomerism of hydroxypyridines is of particular interest due to its influence on molecular properties such as polarity, hydrogen bonding capability, and biological activity. 3-Hydroxypyridine, the parent compound of the molecule of interest, is known to exist in a tautomeric equilibrium between its enol (hydroxypyridine) form and a zwitterionic keto (pyridinium-3-olate) form.[2] The position of this equilibrium is highly sensitive to the surrounding environment, including solvent polarity and pH.[3]

The introduction of substituents onto the pyridine ring can dramatically alter the electronic landscape of the molecule, thereby shifting the tautomeric equilibrium. This guide focuses on this compound, a halogenated derivative where the interplay of the electron-withdrawing inductive effects and potential resonance effects of the chlorine and fluorine atoms are expected to significantly influence the relative stabilities of the tautomers. Understanding and controlling this tautomerism is crucial for the rational design of novel therapeutics and functional materials.

The Tautomeric Landscape of this compound

For this compound, we can postulate the existence of two primary tautomeric forms in solution: the enol form and the zwitterionic keto form.

  • Enol Tautomer (this compound): This form retains the aromaticity of the pyridine ring and possesses a hydroxyl group capable of acting as a hydrogen bond donor and acceptor.

  • Zwitterionic Keto Tautomer (5-Chloro-2-fluoro-1H-pyridin-3-one): This form features a formal positive charge on the nitrogen atom and a negative charge on the oxygen atom. While the aromaticity of the pyridine ring is disrupted, the zwitterionic form can be significantly stabilized by polar solvents through dipole-dipole interactions and hydrogen bonding.

The chloro and fluoro substituents are expected to exert a strong electron-withdrawing inductive effect, which would decrease the electron density of the pyridine ring. This effect would likely increase the acidity of the hydroxyl group in the enol form and stabilize the positive charge on the nitrogen in the zwitterionic form. Computational studies on related halogenated pyridines have shown that fluorine and chlorine substituents significantly impact the electronic structure and in-plane ring normal modes.[4]

Below is a logical diagram illustrating the tautomeric equilibrium.

Caption: Tautomeric equilibrium of this compound.

Proposed Synthesis of this compound

A more general approach for the synthesis of polysubstituted 3-hydroxypyridines has been reported involving a Pd(0)-catalyzed anti-selective arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids.[5] While complex, this methodology offers a high degree of control over the substitution pattern.

Experimental Characterization of Tautomeric Equilibrium

A multi-faceted approach employing various spectroscopic techniques is essential for the unambiguous characterization of the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for studying tautomeric equilibria in solution.[7] By analyzing chemical shifts, coupling constants, and signal integrations, one can identify and quantify the different tautomers present.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O). Concentrations should be in the range of 10-20 mg/mL.

  • ¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each solution.

    • Expected Observations: The enol form is expected to show distinct aromatic proton signals and a hydroxyl proton signal. The zwitterionic form will exhibit different chemical shifts for the ring protons due to the change in the electronic structure. The position of the equilibrium can be estimated by integrating the signals corresponding to each tautomer.

  • ¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra.

    • Expected Observations: The carbon spectrum will provide clear evidence for the presence of either a C-O bond (enol form, typically ~150-160 ppm) or a C=O bond (keto form, typically >170 ppm).

  • ¹⁵N NMR Spectroscopy: If isotopically labeled material is available, ¹⁵N NMR can be highly informative.

    • Expected Observations: The nitrogen chemical shift will be significantly different for the neutral pyridine nitrogen in the enol form versus the positively charged pyridinium nitrogen in the zwitterionic form.

  • Variable Temperature (VT) NMR: Perform NMR experiments at different temperatures to study the thermodynamics of the tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for monitoring changes in the electronic structure of molecules and is well-suited for studying tautomeric equilibria.[3]

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of this compound in solvents of varying polarity.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Expected Observations: The enol and zwitterionic forms are expected to have distinct absorption maxima (λ_max). The enol form, being more aromatic, might absorb at a shorter wavelength compared to the more conjugated zwitterionic form. By analyzing the changes in the spectra as a function of solvent polarity, the position of the equilibrium can be inferred.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of a molecule and can be used to identify key functional groups characteristic of each tautomer.[10]

Experimental Protocol:

  • Sample Preparation: Prepare samples for analysis in the solid state (e.g., KBr pellet) and in solution using appropriate IR-transparent cells and solvents.

  • Spectral Acquisition: Record the IR spectra over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Expected Observations: The enol form will exhibit a characteristic O-H stretching vibration (typically broad, ~3200-3600 cm⁻¹) and C-O stretching vibration (~1200 cm⁻¹). The zwitterionic keto form will show a strong C=O stretching vibration (~1650-1700 cm⁻¹) and N⁺-H stretching if applicable.[11]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state.[12]

Experimental Protocol:

  • Crystal Growth: Grow single crystals of this compound from a suitable solvent.

  • Data Collection and Structure Refinement: Collect diffraction data and solve the crystal structure.

  • Analysis: The resulting structure will unambiguously show which tautomer is present in the solid state and provide precise bond lengths and angles. This information can be used to benchmark computational models.

Computational Modeling of Tautomerism

Quantum chemical calculations are an indispensable tool for complementing experimental studies of tautomerism.[13] They can provide insights into the relative energies of tautomers, transition state structures for their interconversion, and predicted spectroscopic properties.

Computational Workflow:

  • Structure Optimization: Optimize the geometries of the enol and zwitterionic tautomers of this compound using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).

  • Energy Calculations: Calculate the relative electronic energies of the tautomers. To obtain free energies, perform frequency calculations to determine the zero-point vibrational energies and thermal corrections.

  • Solvent Effects: Incorporate the effects of different solvents using implicit solvent models (e.g., Polarizable Continuum Model - PCM) to predict the tautomeric equilibrium in solution.

  • Spectroscopic Prediction: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions to aid in the interpretation of experimental spectra.

Below is a diagram of the computational workflow.

ComputationalWorkflow cluster_gas_phase Gas Phase Calculations cluster_solution_phase Solution Phase Calculations Geometry Optimization (DFT) Geometry Optimization (DFT) Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Relative Energies Relative Energies Frequency Calculation->Relative Energies Solvent Model (PCM) Solvent Model (PCM) Relative Energies->Solvent Model (PCM) Tautomeric Equilibrium Prediction Tautomeric Equilibrium Prediction Solvent Model (PCM)->Tautomeric Equilibrium Prediction Spectroscopic Prediction Spectroscopic Prediction Tautomeric Equilibrium Prediction->Spectroscopic Prediction Comparison with Experiment Comparison with Experiment Spectroscopic Prediction->Comparison with Experiment

References

An In-depth Technical Guide to 5-Chloro-2-fluoropyridin-3-ol: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-fluoropyridin-3-ol (CAS No. 1003711-65-6) is a halogenated pyridinol derivative that presents a unique combination of functional groups, positioning it as a valuable heterocyclic building block for the fields of medicinal chemistry and materials science. The presence of a nucleophilic hydroxyl group, alongside chloro and fluoro substituents on an electron-deficient pyridine core, imparts a versatile reactivity profile. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It details authoritative, step-by-step protocols for the experimental determination of key parameters such as melting point, aqueous solubility, and pKa, designed to ensure data integrity and reproducibility. Furthermore, this document explores the predicted spectral characteristics and discusses the chemical reactivity of the molecule, offering insights into its potential for synthetic transformations. Grounded in established chemical principles, this whitepaper serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this compound.

Molecular Identity and Core Physical Properties

This compound is a substituted pyridine registered under CAS number 1003711-65-6.[1][2][3] Its structure features a pyridine ring substituted with a chlorine atom at the 5-position, a fluorine atom at the 2-position, and a hydroxyl group at the 3-position. This arrangement of an electron-donating hydroxyl group and electron-withdrawing halogens on the pyridine ring creates a molecule with distinct electronic properties and reactivity.

The compound is typically described as a white to off-white solid and is recommended for storage at refrigerated temperatures (2-8°C) to ensure long-term stability.[2] A summary of its key identifiers and physicochemical properties is presented in Table 1. It is critical to note that while some data is available from suppliers, many key physical parameters are currently based on computational predictions and await experimental verification.

PropertyValueSource (Reference)
IUPAC Name This compoundN/A
Synonyms 5-Chloro-2-fluoro-3-hydroxypyridine[4]
CAS Number 1003711-65-6[1][4]
Molecular Formula C₅H₃ClFNO[1][4]
Molecular Weight 147.53 g/mol [2][4]
Appearance White to off-white solid[5]
Boiling Point 313.3 ± 37.0 °C (Predicted)[4]
Density 1.517 ± 0.06 g/cm³ (Predicted)[4]
pKa 4.14 ± 0.10 (Predicted)[5]
XLogP3 2.04 (Predicted)[4]
Flash Point 143.3 ± 26.5 °C (Predicted)[4]
Storage Sealed in dry, 2-8°C[2]

Predicted Spectral Characteristics

While experimentally derived spectral data for this compound is not widely published, its structure allows for the confident prediction of key features in various spectroscopic analyses. Such predictions are invaluable for compound identification and quality control during synthesis and experimentation. Some suppliers may offer analytical data upon request.[6]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

  • H-4: This proton is expected to appear as a doublet, coupled to the H-6 proton. Its chemical shift will be influenced by the adjacent electron-donating hydroxyl group and the meta-positioned chloro group.

  • H-6: This proton, adjacent to the nitrogen and meta to the hydroxyl group, should also appear as a doublet from coupling to the H-4 proton. Long-range coupling to the fluorine at C-2 may also be observed.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display five signals for the five carbon atoms of the pyridine ring.

  • The carbons bonded to the electronegative fluorine (C-2), chlorine (C-5), and oxygen (C-3) atoms are expected to be the most deshielded, appearing further downfield.

  • The C-F and C-Cl bonds will result in characteristic chemical shifts. The signal for C-2 will likely appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. Similarly, C-3 and C-4 may show smaller two- and three-bond C-F couplings.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-F Stretch: A strong, sharp absorption band characteristic of an aryl-fluoride bond is expected in the 1200-1300 cm⁻¹ range.

  • C-Cl Stretch: A moderate to strong absorption in the 1000-1100 cm⁻¹ region can be attributed to the C-Cl bond.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 147. A characteristic isotopic pattern (M+2) with an intensity of approximately one-third of the molecular ion peak will be present due to the natural abundance of the ³⁷Cl isotope, confirming the presence of one chlorine atom in the molecule.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, predicted properties must be confirmed through rigorous experimentation. The following sections detail standard, self-validating protocols for determining the melting point, solubility, and pKa of this compound.

Melting Point Determination via Capillary Method

Expertise & Causality: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, while impurities depress and broaden the melting range. This protocol utilizes a slow heating rate near the melting point to ensure thermal equilibrium between the sample and the heating block, which is crucial for an accurate reading.

Protocol Steps:

  • Sample Preparation: Ensure the solid sample is thoroughly dried, for instance in a vacuum desiccator, to remove any residual solvent.[7] Finely crush the sample into a powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column 2.5-3.5 mm high at the bottom.[7]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Initial Scan (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. Allow the apparatus to cool.

  • Accurate Determination: Insert a new sample. Heat rapidly to about 10-15°C below the approximate melting point found in the initial scan. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[8]

  • Replicate: Repeat the determination at least twice to ensure reproducibility.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Measurement cluster_output Result Dry Dry Sample Crush Crush to Powder Dry->Crush Load Load Capillary Crush->Load Heat Heat at 1-2°C/min Load->Heat Record Record T_onset & T_complete Heat->Record MP_Range Melting Point Range Record->MP_Range

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination via Shake-Flask Method

Expertise & Causality: Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The shake-flask method is the gold standard for determining equilibrium solubility.[9] By agitating an excess of the solid in a solvent for an extended period, this method ensures that the solution reaches saturation. Subsequent analysis of the supernatant provides the concentration of the dissolved compound at equilibrium.

Protocol Steps:

  • System Preparation: To a series of vials, add an excess amount of this compound to a known volume of the desired aqueous solvent (e.g., purified water, or buffers at pH 1.2, 4.5, and 6.8 as per WHO guidelines for biopharmaceutical classification).[10] The excess solid ensures that equilibrium saturation can be achieved.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all undissolved solids are removed, centrifuge the aliquot at high speed.[10]

  • Sample Analysis: Accurately dilute the clear supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Confirmation of Equilibrium: To confirm that equilibrium has been reached, the concentration of the solute in the supernatant should be measured at multiple time points (e.g., 24, 48, and 72 hours) until the values are consistent.[10]

SolubilityWorkflow cluster_prep Equilibration cluster_measure Analysis cluster_output Result Add Add Excess Solid to Solvent Shake Agitate at Const. Temp. Add->Shake Separate Centrifuge to Separate Phases Shake->Separate Analyze Quantify Supernatant (HPLC) Separate->Analyze Sol_Value Equilibrium Solubility (mg/mL) Analyze->Sol_Value

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa) Determination via Potentiometric Titration

Expertise & Causality: The pKa value defines the extent of ionization of a compound at a given pH. This is crucial for predicting its behavior in physiological environments and for developing analytical separation methods. Potentiometric titration is a highly precise method that measures the change in pH of a solution upon the incremental addition of a titrant (a strong acid or base). The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[11][12]

Protocol Steps:

  • Apparatus Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.[13]

  • Sample Preparation: Accurately prepare a solution of the compound in purified, CO₂-free water at a known concentration (e.g., 0.01 M).[12] If solubility is low, a co-solvent like methanol can be used, but the result will be an apparent pKa specific to that solvent system.[11]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Begin stirring with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.

  • Titration: Since the hydroxyl group is acidic, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.05-0.10 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this titration curve. The most accurate value is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

  • Replicate: Perform the titration in triplicate to ensure the precision of the result.[13]

Reactivity Profile and Synthetic Potential

The chemical behavior of this compound is dictated by the interplay of its three functional groups. The pyridine ring is inherently electron-deficient, and this effect is amplified by the two electron-withdrawing halogen substituents.

  • Acidity of the Hydroxyl Group: The hydroxyl group at the C-3 position behaves as a weak acid, similar to a phenol. The electron-withdrawing nature of the ring and the halogen substituents will increase its acidity (lower its pKa) compared to phenol itself. This site can be readily deprotonated with a suitable base to form a phenoxide, which can then act as a nucleophile in reactions such as Williamson ether synthesis (O-alkylation) or esterification (O-acylation).

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C-2 position is highly activated towards SNAr due to its strong electron-withdrawing inductive effect and its position ortho to the ring nitrogen. It is generally a better leaving group than chlorine in SNAr reactions on electron-deficient rings. Therefore, treatment with various nucleophiles (e.g., amines, alkoxides, thiols) is expected to result in the selective displacement of the C-2 fluorine atom over the C-5 chlorine atom.

  • Electrophilic Aromatic Substitution: Due to the strong deactivating effects of the pyridine nitrogen and the halogens, electrophilic substitution on the ring is expected to be very difficult and require harsh reaction conditions.

Applications in Research and Development

Halogenated pyridines are cornerstone building blocks in modern drug discovery.[14][15] The specific substitution pattern of this compound makes it a highly attractive scaffold for generating libraries of complex molecules for biological screening.

  • Pharmaceutical Intermediates: The versatile reactivity of this compound allows it to serve as a precursor for a wide range of more complex derivatives. For instance, related fluoropyridine structures are integral components of approved drugs and clinical candidates, including kinase inhibitors for oncology and G-protein-coupled receptor (GPR119) agonists for the treatment of diabetes.[16][17] The hydroxyl group provides a handle for introducing diverse side chains, while the C-2 fluorine allows for the introduction of amine or other nucleophilic fragments that are common in pharmacologically active agents.

  • Agrochemicals: Substituted pyridines are also prevalent in modern agrochemicals. The structural motifs present in this compound can be found in various herbicides and pesticides.[18]

Safety and Handling

While a complete, experimentally verified safety profile for this compound is not available, data from suppliers and structurally similar compounds indicate that it should be handled with care.

  • Hazard Identification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5]

  • Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]

  • Storage and Incompatibilities: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a promising heterocyclic intermediate with significant potential for application in synthetic and medicinal chemistry. While much of its physicochemical data is currently based on computational predictions, this guide provides a robust framework for its experimental characterization through established, reliable protocols. Its predicted reactivity, particularly the acidity of the hydroxyl group and the susceptibility of the C-2 fluorine to nucleophilic displacement, offers chemists multiple pathways for derivatization. As a versatile building block, it is well-positioned to contribute to the discovery and development of novel pharmaceuticals and other functional materials.

References

Discovery of novel 5-Chloro-2-fluoropyridin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The following diagram illustrates the general and flexible workflow for the synthesis of a library of 5-Chloro-2-fluoropyridin-3-ol derivatives.

G cluster_0 Core Synthesis & Derivatization cluster_1 Purification & Characterization cluster_2 Biological Evaluation A This compound (Starting Material) B Deprotonation (e.g., NaH in DMF) A->B Base C Alkoxide Intermediate B->C E SN2 Reaction (Williamson Ether Synthesis) C->E D Library of Alkyl/Aryl Halides (R-X) D->E Electrophile F Crude Product Mixture E->F G Column Chromatography F->G H Pure Derivative (5-Chloro-2-fluoro-3-(R-oxy)pyridine) G->H I Structural Verification (NMR, MS, etc.) H->I J In Vitro Assays (e.g., Kinase Inhibition) H->J Biological Screening G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds Grb2 Grb2 RTK->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (c-Fos, c-Jun, c-Myc) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression for Inhibitor Novel Pyridinol Derivative (Potential Inhibitor) Inhibitor->Raf Inhibits

Retrosynthetic Analysis of 5-Chloro-2-fluoropyridin-3-ol: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth retrosynthetic analysis of 5-Chloro-2-fluoropyridin-3-ol, a key heterocyclic building block in medicinal chemistry and materials science. We will explore multiple strategic disconnections, evaluating the merits and potential challenges of each pathway. The discussion is grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a comprehensive roadmap for the synthesis of this valuable compound. Detailed experimental protocols for promising routes are provided, alongside visual representations of the synthetic logic to facilitate understanding and practical application.

Introduction: The Significance of Substituted Pyridinols

Polysubstituted pyridines and their hydroxylated analogues are privileged scaffolds in modern drug discovery. The unique electronic properties conferred by the pyridine ring, combined with the hydrogen-bonding capabilities of the hydroxyl group and the metabolic stability often introduced by halogen substituents, make these structures highly sought after. This compound, in particular, presents a synthetically challenging yet highly valuable substitution pattern. The strategic placement of the chloro, fluoro, and hydroxyl groups offers multiple points for further functionalization, making it a versatile intermediate for the synthesis of complex molecular architectures. This guide will dissect the synthetic challenges and propose logical, evidence-based retrosynthetic strategies to access this target molecule.

Retrosynthetic Strategy: Core Disconnections

A thorough retrosynthetic analysis of this compound reveals several potential bond disconnections that can lead to more readily available starting materials. We will consider three primary strategies, each with its own set of advantages and synthetic considerations.

Strategy 1: Late-Stage Hydroxylation via Diazotization of an Aminopyridine

This approach is one of the most common and reliable methods for introducing a hydroxyl group onto an aromatic ring. The key disconnection is the C-OH bond, leading back to a corresponding aminopyridine precursor.

Retrosynthesis_Strategy_1 Target This compound Intermediate2 Diazonium Salt Target->Intermediate2 Hydrolysis Intermediate1 5-Chloro-2-fluoropyridin-3-amine Intermediate2->Intermediate1 Diazotization

Caption: Retrosynthetic analysis via late-stage hydroxylation.

This strategy hinges on the successful synthesis of 5-Chloro-2-fluoropyridin-3-amine. The subsequent diazotization of this amine, followed by hydrolysis of the resulting diazonium salt, would yield the target pyridinol. The diazotization of aminopyridines is a well-established transformation, though it can be sensitive to reaction conditions, particularly with electron-deficient rings.[1][2][] The formation of the diazonium salt is typically achieved using sodium nitrite in the presence of a strong acid at low temperatures.[][4] The subsequent hydrolysis to the phenol is often accomplished by warming the acidic solution.[5]

A key advantage of this route is the potential to leverage known chemistry for the synthesis of the aminopyridine intermediate. For instance, 5-Chloro-2-fluoropyridin-3-amine can be synthesized from 2-aminopyridine through a multi-step sequence involving chlorination and fluorination.[6]

Strategy 2: Construction of the Pyridine Ring

This approach involves building the pyridine ring from acyclic precursors, allowing for the introduction of the desired substituents at an early stage. Several classic named reactions can be considered for this purpose.

Retrosynthesis_Strategy_2 Target This compound Precursors Acyclic Precursors (e.g., α,β-unsaturated ketones, enamines) Target->Precursors Cyclocondensation

Caption: Retrosynthetic analysis via pyridine ring construction.

For example, a Hantzsch-type pyridine synthesis or a variation thereof could be envisioned. This would involve the condensation of a β-ketoester (or a related active methylene compound), an aldehyde, and an ammonia source. The challenge lies in identifying suitable acyclic precursors that already contain the necessary chloro and fluoro substituents in the correct positions to ensure the desired regiochemistry in the final product. While powerful, this approach can sometimes suffer from low yields and the formation of isomeric byproducts.

More modern methods for constructing substituted pyridines, such as those involving transition-metal-catalyzed C-H functionalization or photoredox catalysis, could also be explored.[7][8][9] These methods offer novel and potentially more efficient routes to complex pyridine structures.

Strategy 3: Functional Group Interconversion from a Pre-existing Pyridine Core

This strategy starts with a commercially available or easily synthesized substituted pyridine and modifies the existing functional groups to arrive at the target molecule.

Retrosynthesis_Strategy_3 Target This compound StartingMaterial Substituted Pyridine (e.g., 2,5-dichloro-3-hydroxypyridine) Target->StartingMaterial Functional Group Interconversion (e.g., Halex reaction)

Caption: Retrosynthetic analysis via functional group interconversion.

A plausible starting material for this approach could be 2,5-dichloro-3-hydroxypyridine. The key transformation would then be a nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom at the 2-position with a fluorine atom. This is often referred to as a Halex (halogen exchange) reaction. The 2-position of the pyridine ring is activated towards nucleophilic attack, and the presence of the electron-withdrawing chloro and hydroxyl groups further facilitates this reaction.[10] Reagents such as potassium fluoride in an aprotic polar solvent (e.g., DMSO, sulfolane) are typically employed for this transformation.

The success of this strategy depends on the selective replacement of the 2-chloro substituent over the 5-chloro substituent. Generally, the 2- and 4-positions of the pyridine ring are more activated towards nucleophilic attack than the 3- and 5-positions. This inherent reactivity difference should favor the desired outcome.

In-Depth Analysis and Proposed Synthetic Protocol

Based on the retrosynthetic analysis, Strategy 1 (Late-Stage Hydroxylation) and Strategy 3 (Functional Group Interconversion) appear to be the most promising and practical approaches for the synthesis of this compound. We will now provide a more detailed examination and a step-by-step protocol for the more robust and well-precedented Strategy 1.

Detailed Workflow for Strategy 1

This multi-step synthesis begins with the readily available 2-aminopyridine.

Workflow_Strategy_1 Start 2-Aminopyridine Step1 Chlorination Start->Step1 Intermediate1 2-Amino-5-chloropyridine Step1->Intermediate1 Step2 Diazotization/ Sandmeyer Reaction Intermediate1->Step2 Intermediate2 2,5-Dichloropyridine Step2->Intermediate2 Step3 Nitration Intermediate2->Step3 Intermediate3 2,5-Dichloro-3-nitropyridine Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 Intermediate4 5-Chloro-2-chloropyridin-3-amine Step4->Intermediate4 Step5 Fluorination (Halex) Intermediate4->Step5 Intermediate5 5-Chloro-2-fluoropyridin-3-amine Step5->Intermediate5 Step6 Diazotization/ Hydrolysis Intermediate5->Step6 Target This compound Step6->Target

Caption: Proposed synthetic workflow for this compound.

While the above workflow is a plausible route, a more direct synthesis of the key intermediate, 5-Chloro-2-fluoropyridin-3-amine, has been reported and is generally more efficient.[6] We will focus on the final, crucial step of converting this amine to the target alcohol.

Experimental Protocol: Diazotization and Hydrolysis of 5-Chloro-2-fluoropyridin-3-amine

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment.

Materials:

  • 5-Chloro-2-fluoropyridin-3-amine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice Bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Chloro-2-fluoropyridin-3-amine (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C (ice bath). The acid concentration should be carefully controlled to ensure complete dissolution and subsequent diazotization.

    • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water.

    • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0 and 5 °C. The addition should be controlled to prevent a rapid exotherm and the evolution of nitrogen oxides. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

  • Hydrolysis of the Diazonium Salt:

    • After the formation of the diazonium salt is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. The evolution of nitrogen gas should be observed. Maintain this temperature until the gas evolution ceases, indicating the completion of the hydrolysis.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution. Be cautious as this will generate carbon dioxide gas.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Expected Outcome and Characterization:

The final product should be a solid. Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Compound Molecular Formula Molecular Weight Physical State
This compoundC₅H₃ClFNO147.54 g/mol Solid

Alternative Approaches and Future Perspectives

While the diazotization route is a robust and well-documented method, it is important to consider alternative strategies that may offer advantages in terms of safety, scalability, or functional group tolerance. The development of novel C-H activation and functionalization methodologies could provide more direct access to polysubstituted pyridines, bypassing the need for multi-step sequences.[7] Additionally, flow chemistry approaches to diazotization are gaining traction as they can offer improved safety and control over these potentially hazardous reactions.

For researchers in drug development, the ability to rapidly generate analogues of this compound is crucial. Therefore, developing a synthetic route that allows for late-stage diversification would be highly valuable. The functional group interconversion strategy (Strategy 3) could be particularly amenable to this, allowing for the synthesis of a library of compounds by varying the nucleophile in the SNAr step.

Conclusion

The retrosynthetic analysis of this compound highlights the strategic thinking required for the synthesis of complex heterocyclic molecules. By breaking down the target into simpler, more accessible precursors, we can devise logical and experimentally feasible synthetic routes. The late-stage hydroxylation of 5-Chloro-2-fluoropyridin-3-amine via diazotization stands out as a reliable and well-precedented approach. This guide provides both the theoretical framework and a practical experimental protocol to aid researchers in the successful synthesis of this important chemical building block. As the field of synthetic organic chemistry continues to evolve, new and innovative methods will undoubtedly emerge, offering even more efficient and elegant solutions to such synthetic challenges.

References

An In-depth Technical Guide to the Stability and Degradation of 5-Chloro-2-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluoropyridin-3-ol is a halogenated pyridinol derivative of increasing interest in pharmaceutical and agrochemical research. As a key building block, its chemical stability is a critical parameter influencing its storage, handling, and the integrity of downstream synthetic processes. This technical guide provides a comprehensive overview of the predicted stability of this compound under various stress conditions and outlines potential degradation pathways. The insights presented herein are derived from established principles of organic chemistry and data from structurally related halogenated pyridine compounds, providing a robust framework for researchers working with this molecule. This guide also details a systematic approach to conducting forced degradation studies to experimentally validate these predictions.

Introduction: The Chemical Landscape of this compound

This compound belongs to the class of halogenated pyridines, which are pivotal intermediates in the synthesis of a wide array of functional materials, including pharmaceuticals and agrochemicals.[1][2] The specific arrangement of a chloro, a fluoro, and a hydroxyl group on the pyridine ring imparts a unique reactivity profile to the molecule. The electron-withdrawing nature of the halogen substituents and the nitrogen atom in the pyridine ring makes the molecule susceptible to nucleophilic attack, while the hydroxyl group can participate in a variety of reactions, including oxidation. Understanding the interplay of these functional groups is paramount to predicting the stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate analytical methods and for understanding the compound's behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₃ClFNO[3]
Molecular Weight 147.53 g/mol [4]
CAS Number 1003711-65-6[3]
Appearance Predicted to be a solid-
Predicted pKa -2.71±0.10 (for the pyridinium ion)[5]

Predicted Stability Under Forced Degradation Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[6][7][8][9] Based on the structure of this compound, its stability under hydrolytic, oxidative, photolytic, and thermal stress can be predicted.

Hydrolytic Stability

The hydrolytic stability of this compound is expected to be pH-dependent.

  • Acidic Conditions: In acidic media, the pyridine nitrogen is likely to be protonated, which would further activate the ring towards nucleophilic attack. However, the electron-withdrawing effects of the chloro and fluoro substituents may offer some degree of stabilization. It is anticipated that under strong acidic conditions and elevated temperatures, hydrolysis could lead to the displacement of the fluorine atom, which is generally a better leaving group than chlorine in nucleophilic aromatic substitution on pyridine rings.

  • Neutral Conditions: Under neutral pH, the compound is expected to be relatively stable.

  • Alkaline Conditions: In alkaline conditions, the hydroxyl group will be deprotonated to form a phenoxide-like species. This would increase the electron density of the ring, potentially making it more susceptible to oxidative degradation but less susceptible to nucleophilic attack. However, strong alkaline conditions could still promote the hydrolysis of the halogen substituents.

Oxidative Stability

The presence of the electron-rich pyridin-3-ol system suggests a potential susceptibility to oxidative degradation.[10] Common oxidizing agents used in forced degradation studies include hydrogen peroxide.

The pyridine ring itself is relatively electron-deficient and generally resistant to oxidation. However, the hydroxyl group can be oxidized. Potential oxidation products could include the corresponding pyridinone or further degradation products resulting from ring opening. The halogen substituents may also influence the rate and pathway of oxidation.

Photostability

Many pyridine derivatives are known to be photolabile.[11][12] The absorption of UV or visible light can lead to the formation of excited states that can undergo various reactions, including bond cleavage and rearrangement.

For this compound, photolytic degradation could involve the cleavage of the carbon-halogen bonds, with the C-Cl bond being more susceptible to homolytic cleavage than the C-F bond. This could lead to the formation of radical intermediates and subsequent degradation products. The ICH Q1B guideline provides a framework for photostability testing, recommending exposure to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.[9][11]

Thermal Stability

The thermal stability of this compound will depend on the temperature and the presence of other reactive species. In the solid state, the compound is likely to be relatively stable at ambient temperatures. At elevated temperatures, decomposition may occur. The degradation pathway could involve decarboxylation (if the compound exists in a pyridinone tautomeric form) or the elimination of HCl or HF.

Predicted Degradation Pathways

Based on the predicted stabilities, several degradation pathways can be postulated for this compound. A visual representation of these potential pathways is provided in the following diagram.

A This compound B Hydrolysis (Acidic/Alkaline) A->B H2O, H+ or OH- C Oxidation (e.g., H2O2) A->C [O] D Photolysis (UV/Vis Light) A->D E Thermolysis (High Temperature) A->E Δ F Dehalogenated Products (e.g., 2-Fluoropyridin-3-ol, 5-Chloropyridin-3-ol) B->F G Oxidized Products (e.g., Pyridinone derivatives) C->G H Ring-Opened Products C->H D->F D->H E->F I Polymeric Material E->I

Caption: Predicted Degradation Pathways for this compound.

Experimental Protocols for Forced Degradation Studies

To experimentally determine the stability and degradation pathways of this compound, a systematic forced degradation study should be conducted. The following protocols are based on ICH guidelines and best practices in the pharmaceutical industry.[6][7][8][9]

General Workflow

The general workflow for a forced degradation study is outlined below.

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of This compound C Hydrolytic Stress (Acid, Base, Neutral) A->C D Oxidative Stress A->D E Photolytic Stress A->E F Thermal Stress A->F B Prepare Stress Agents (HCl, NaOH, H2O2) B->C B->D G Sample Quenching/ Neutralization C->G D->G E->G F->G H LC-MS/MS Analysis G->H I Data Interpretation H->I

Caption: General Workflow for Forced Degradation Studies.

Detailed Methodologies

5.2.1. Stock Solution Preparation

  • Accurately weigh a suitable amount of this compound.

  • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. This will serve as the stock solution.

5.2.2. Hydrolytic Degradation

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the solution at 60°C for 24 hours.

  • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase for analysis.

5.2.3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

5.2.4. Photolytic Degradation

  • Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to a light source according to ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 W h/m²).[9][11]

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the samples at appropriate time points.

5.2.5. Thermal Degradation

  • Place the solid compound in a controlled temperature oven at 60°C for 7 days.

  • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and analyze.

Analytical Methodology

A stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a mass spectrometer (MS), is required to separate and identify the degradation products from the parent compound.[13][14][15][16][17]

Table 2: Representative LC-MS/MS Conditions for Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), positive and negative modes
MS Detection Full scan and product ion scan (MS/MS)

Conclusion

While direct experimental data on the stability and degradation of this compound is limited in the public domain, a comprehensive understanding of its potential behavior can be inferred from its chemical structure and the known reactivity of related halogenated pyridines. This guide provides a theoretical framework for its stability under various stress conditions and outlines detailed protocols for experimental verification through forced degradation studies. By following a systematic approach, researchers can establish a robust stability profile for this compound, ensuring its quality and suitability for its intended use in drug discovery and development.

References

A Technical Guide to the Solubility Determination of 5-Chloro-2-fluoropyridin-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical framework for researchers, chemists, and drug development professionals on determining and understanding the solubility of 5-Chloro-2-fluoropyridin-3-ol. Given the compound's structural motifs—a halogenated pyridinol—it is likely a key intermediate in the synthesis of novel pharmaceutical or agrochemical agents.[1] Accurate solubility data is a cornerstone of process development, formulation, and bioavailability assessment, making a rigorous and systematic approach to its measurement essential.[2][3][4]

This guide eschews a simple reporting of data, which is often context-dependent, in favor of a foundational methodology. It explains the causal relationships behind experimental design, ensuring that the protocols described are not merely steps to be followed, but self-validating systems for generating reliable and reproducible solubility profiles.

Physicochemical Profile and Its Implications for Solubility

Before any experimental work, a thorough analysis of the solute's structure is critical for anticipating its behavior and selecting an appropriate range of solvents.

Molecular Structure: this compound (CAS 1003711-65-6)[5]

  • Pyridinol Core: The hydroxyl (-OH) group on the pyridine ring is the most significant feature. It can act as both a hydrogen bond donor and acceptor. The phenolic nature of this group suggests it is weakly acidic.

  • Halogen Substituents: The chloro (-Cl) and fluoro (-F) groups are electron-withdrawing, which will influence the pKa of the hydroxyl group and the overall electron distribution of the aromatic ring.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts a basic character to the molecule.

The presence of both a weakly acidic hydroxyl group and a basic nitrogen atom makes this compound an amphoteric substance.[6] Its solubility will therefore be highly dependent on the solvent's ability to engage in hydrogen bonding and acid-base interactions.

Strategic Solvent Selection for Solubility Screening

The principle of "like dissolves like" is a useful starting point. A diverse panel of organic solvents should be selected to probe the full range of intermolecular interactions possible with the solute. The chosen solvents should span different classes based on polarity, hydrogen bonding capabilities, and dielectric constant.

Solvent ClassExample SolventsPrimary Interaction Mechanism with SoluteRationale for Inclusion
Polar Protic Methanol, Ethanol, IsopropanolHydrogen bonding (donor & acceptor)The -OH group of the alcohols can interact strongly with both the pyridinol -OH and the pyridine nitrogen. High solubility is expected.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Dipole-dipole interactions, Hydrogen bond acceptorThese solvents can accept hydrogen bonds from the pyridinol -OH but cannot donate them. Their high polarity effectively solvates the polar molecule.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneHydrogen bond acceptor (weak)Lower polarity than ketones or sulfoxides; tests the importance of strong dipole moments for solvation.
Esters Ethyl AcetateDipole-dipole, Hydrogen bond acceptor (weak)A common solvent in synthesis and chromatography; its solvating power is intermediate and practically relevant.
Chlorinated Dichloromethane (DCM), ChloroformDipole-dipole, weak hydrogen bond donor (Chloroform)Often used in chemical synthesis; evaluates solubility in moderately polar, non-protic environments.
Nonpolar Toluene, Heptane, Hexanevan der Waals forces (dispersion)These solvents lack strong dipoles and cannot hydrogen bond. Poor solubility is expected, but this data is crucial for defining the limits of the solubility profile and for applications like anti-solvent crystallization.

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic or equilibrium solubility is the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, when the solution is in equilibrium with an excess of the solid solute.[7][8][9] The Shake-Flask Method is the gold-standard and most reliable technique for this measurement.[8][10][11]

The Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that true thermodynamic equilibrium is achieved and accurately measured.

Core Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated supernatant is then separated from the undissolved solid and its concentration is determined analytically.[8][10]

Step-by-Step Protocol:

  • Preparation:

    • Add an excess of solid this compound to a series of clear glass vials (e.g., 4 mL vials). "Excess" is critical; there must be visible solid material remaining at the end of the experiment. A starting point is to add ~10-20 mg of solid to 2 mL of each selected solvent.

    • Seal each vial tightly with a PTFE-lined cap to prevent solvent evaporation.[10]

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirring plate with a magnetic stir bar in each vial.

    • Maintain a constant temperature (e.g., 25 °C or 37 °C) using a temperature-controlled incubator or water bath.[10] Temperature control is paramount as solubility is temperature-dependent.

    • Agitate the samples for a predetermined period. Causality: A duration of 24 to 48 hours is typically required to ensure the dissolution process has reached a true equilibrium state, especially for compounds that dissolve slowly.[7] To validate this, one can measure the concentration at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the concentration no longer increases.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the bulk of the solid settle.

    • Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step where errors can be introduced.

      • Method A (Recommended): Centrifugation. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) at the experimental temperature. This pellets the excess solid.

      • Method B: Filtration. Use a syringe fitted with a chemically compatible filter (e.g., PTFE for organic solvents) to draw the supernatant. Trustworthiness Check: To avoid adsorption of the solute onto the filter, the first few drops of the filtrate should be discarded.[9]

  • Sample Preparation for Analysis:

    • Carefully pipette a known volume of the clear supernatant into a clean vial.

    • Dilute the sample gravimetrically or volumetrically with an appropriate solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification:

    • Analyze the concentration of the diluted sample using a validated analytical method, as described in Section 4.

    • Calculate the original solubility value by applying the dilution factor.

Complementary Method: The Crystal Slurry Method

For pharmaceutical applications, it is crucial to know the solubility of the most thermodynamically stable crystal form. The slurry method is excellent for ensuring this.[12][13]

Principle: A slurry is a mixture of solid particles suspended in a liquid.[14] By agitating a slurry of the compound in the chosen solvent, any less stable, more soluble polymorphs will dissolve and re-precipitate as the most stable form over time, a process known as solution-mediated phase transformation.[12][13] The protocol is similar to the shake-flask method but places additional emphasis on characterizing the solid phase post-experiment (e.g., via PXRD) to confirm its crystalline form.[12]

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid solute to solvent in vial prep2 Seal vial tightly prep1->prep2 equil1 Agitate at constant temperature (25°C) prep2->equil1 equil2 Maintain for 24-48 hours to reach equilibrium equil1->equil2 sep1 Settle suspension equil2->sep1 sep2 Centrifuge or Filter to get clear supernatant sep1->sep2 quant1 Dilute supernatant to known factor sep2->quant1 quant2 Analyze concentration (e.g., by HPLC) quant1->quant2 quant3 Calculate original solubility quant2->quant3

Fig 1. Experimental workflow for the Shake-Flask solubility determination method.

Analytical Quantification of Dissolved Solute

The choice of analytical technique to measure the solute concentration in the saturated solution depends on the compound's properties and the required sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high specificity, sensitivity, and broad applicability.

  • Principle: The technique separates the analyte of interest from any potential impurities or degradants before quantification, typically with a UV detector.

  • Method Development:

    • Column: A reverse-phase C18 column is a standard starting point.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The ratio is optimized to achieve a good peak shape and a reasonable retention time for this compound.

    • Detection: The compound possesses a chromophore (the pyridine ring), making it suitable for UV detection. The optimal wavelength (λmax) should be determined by running a UV scan of a standard solution.

    • Calibration: A multi-point calibration curve must be generated using standard solutions of known concentrations. The curve must demonstrate linearity over the expected concentration range of the diluted samples.

UV-Visible Spectroscopy

This method is faster than HPLC but less specific. It is suitable if the compound is pure and has no interfering excipients.

  • Principle: Based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species.[15]

  • Procedure: A calibration curve of absorbance versus concentration is created using standards of known concentration. The absorbance of the diluted sample is measured, and its concentration is determined from the curve.[10] This technique is particularly useful for high-throughput screening of kinetic solubility.[2][7]

G start Need to quantify solute in saturated solution check_purity Is the sample expected to be highly pure? start->check_purity hplc Use HPLC-UV (High Specificity & Sensitivity) check_purity->hplc No / Unsure uv_vis Use UV-Vis Spectroscopy (High Throughput) check_purity->uv_vis Yes hplc_note Separates analyte from impurities. Requires method development (column, mobile phase). hplc->hplc_note end_process Generate Calibration Curve & Determine Concentration hplc->end_process uv_vis_note Faster, but assumes no interfering absorbing species are present. uv_vis->uv_vis_note uv_vis->end_process

Fig 2. Logic for selecting an analytical quantification method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, comprehensive table. Reporting solubility in both mass/volume (mg/mL) and molar (mol/L) units is best practice.

Table 1: Template for Reporting Solubility of this compound at 25 °C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)Observations
Polar Protic Methanol[Experimental Value][Calculated Value]e.g., Freely soluble
Ethanol[Experimental Value][Calculated Value]
Polar Aprotic DMSO[Experimental Value][Calculated Value]e.g., Very soluble
Acetonitrile[Experimental Value][Calculated Value]
Ethers THF[Experimental Value][Calculated Value]e.g., Soluble
Esters Ethyl Acetate[Experimental Value][Calculated Value]e.g., Sparingly soluble
Chlorinated Dichloromethane[Experimental Value][Calculated Value]
Nonpolar Toluene[Experimental Value][Calculated Value]e.g., Practically insoluble
Heptane[Experimental Value][Calculated Value]e.g., Practically insoluble

Interpretation: The results should be analyzed by correlating the solubility values with the solvent properties. For this compound, high solubility is anticipated in polar, hydrogen-bonding solvents (like methanol and DMSO) due to favorable interactions with the pyridinol moiety. Conversely, very low solubility is expected in nonpolar solvents like heptane, which cannot form these strong intermolecular bonds. This data is invaluable for selecting appropriate solvents for reaction chemistry, purification, and crystallization processes.

References

Methodological & Application

The Versatility of 5-Chloro-2-fluoropyridin-3-ol: A Guide to its Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Trifunctional Pyridine Building Block

In the landscape of modern medicinal and agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules.[1] Among the vast array of substituted pyridines, 5-Chloro-2-fluoropyridin-3-ol (CAS No. 1003711-65-6) emerges as a particularly valuable and versatile building block.[2][3] Its trifunctional nature, featuring a hydroxyl group and two distinct halogen atoms—a fluorine at the activated 2-position and a chlorine at the 5-position—offers chemists a powerful tool for controlled, regioselective functionalization. This unique arrangement allows for a programmed sequence of reactions, enabling the synthesis of complex molecular architectures from a single, readily available starting material.

This technical guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into the reactivity of each functional group and present detailed, field-proven protocols for its key transformations, including O-alkylation/arylation, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific synthetic targets.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 1003711-65-6[2]
Molecular Formula C₅H₃ClFNO[2]
Molecular Weight 147.53 g/mol [2]
Appearance Powder or liquid[2]
Purity Typically ≥97%[2]
Storage Store in a tightly closed container in a cool, dry place.[2]

Safety Precautions: As with all halogenated heterocyclic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.[3]

Section 1: Reactions at the 3-Hydroxyl Group

The phenolic hydroxyl group at the C3 position is a prime site for initial functionalization. Its nucleophilicity allows for a range of classic O-alkylation and O-arylation reactions, providing a convenient handle to introduce diverse side chains or to protect the hydroxyl group for subsequent transformations.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ether linkages. In the context of this compound, the hydroxyl group is first deprotonated with a suitable base to form the more nucleophilic pyridinoxide, which then displaces a halide from an alkyl halide.

Causality in Experimental Design:

  • Choice of Base: A moderately strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is typically sufficient. K₂CO₃ is often preferred for its ease of handling and milder reaction conditions. Stronger bases like NaH ensure complete deprotonation but require anhydrous conditions.

  • Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they effectively solvate the cation of the base without interfering with the nucleophile.

  • Temperature: The reaction is often gently heated (e.g., 60-80 °C) to accelerate the rate of substitution, particularly with less reactive alkyl halides like alkyl chlorides.

Protocol 1: Synthesis of 5-Chloro-2-fluoro-3-(benzyloxy)pyridine

This protocol describes a representative O-alkylation using benzyl bromide.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of this compound in DMF (0.5 M), add potassium carbonate.

  • Add benzyl bromide dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A This compound E 1. Mix Starting Materials 2. Heat to 60°C 3. Stir for 4-6h A->E B Benzyl Bromide B->E C K₂CO₃ C->E D DMF D->E F 1. Quench with Water 2. Ethyl Acetate Extraction 3. Wash & Dry E->F G Column Chromatography F->G H 5-Chloro-2-fluoro-3-(benzyloxy)pyridine G->H

Caption: Workflow for O-Alkylation.

Section 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen atom.[4] This reactivity allows for the selective introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. The reaction of 2-fluoropyridine is reported to be significantly faster than that of 2-chloropyridine, making the C2-fluorine the most probable site for initial SNAr.[4]

Causality in Experimental Design:

  • Nucleophile Choice: A wide variety of nucleophiles can be employed, including primary and secondary amines, alkoxides, and thiolates. The choice of nucleophile dictates the functionality introduced.

  • Reaction Conditions: While some SNAr reactions on 2-fluoropyridines can proceed at elevated temperatures without a base, the inclusion of a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) is often beneficial to neutralize the HF generated and drive the reaction to completion.[5]

  • Solvent: Polar aprotic solvents like DMSO, DMF, or dioxane are commonly used to facilitate the formation of the Meisenheimer complex intermediate.

Protocol 2: Synthesis of 2-(Butylamino)-5-chloropyridin-3-ol

This protocol provides a representative example of an SNAr reaction with a primary amine.

Materials:

  • This compound (1.0 eq)

  • n-Butylamine (1.5 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a sealed tube, combine this compound, n-butylamine, and potassium carbonate in DMSO (0.5 M).

  • Heat the mixture to 120 °C and stir for 12-16 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to afford the title compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A This compound E 1. Combine in Sealed Tube 2. Heat to 120°C 3. Stir for 12-16h A->E B n-Butylamine B->E C K₂CO₃ C->E D DMSO D->E F 1. Dilute with Water 2. Ethyl Acetate Extraction 3. Wash & Dry E->F G Column Chromatography F->G H 2-(Butylamino)-5-chloropyridin-3-ol G->H

Caption: Workflow for SNAr at C2.

Section 3: Palladium-Catalyzed Cross-Coupling at the C5-Position

The chlorine atom at the C5 position is less activated towards SNAr than the C2-fluorine but is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C and C-N bonds, providing access to a vast chemical space. The hydroxyl group at C3 can be protected (e.g., as a benzyl ether from Protocol 1) before performing these transformations to avoid potential interference with the catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with a boronic acid or ester. Chloropyridines are known to be effective coupling partners in Suzuki reactions.[2][6]

Causality in Experimental Design:

  • Catalyst System: A palladium(0) source and a suitable ligand are required. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) are often necessary to facilitate the rate-limiting oxidative addition step. Pre-catalysts like Pd₂(dba)₃ or palladium acetate (Pd(OAc)₂) are common choices for the palladium source.

  • Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential for the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol 3: Synthesis of 5-Aryl-2-fluoropyridin-3-ol (Representative)

This protocol describes the Suzuki coupling of a protected this compound with a generic arylboronic acid, followed by deprotection.

Materials:

  • 5-Chloro-2-fluoro-3-(benzyloxy)pyridine (from Protocol 1, 1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • SPhos (0.05 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure (Coupling):

  • To a degassed solution of 5-Chloro-2-fluoro-3-(benzyloxy)pyridine and arylboronic acid in dioxane/water, add Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Heat the mixture under an inert atmosphere (e.g., Argon) to 100 °C for 8-12 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the coupled product.

  • Deprotection (if required): The benzyl ether can be cleaved using standard hydrogenolysis conditions (e.g., H₂, Pd/C in methanol) to yield the final 5-aryl-2-fluoropyridin-3-ol.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is highly valuable for synthesizing substituted anilines and related compounds. The amination of chloropyridines often requires robust catalyst systems.

Causality in Experimental Design:

  • Catalyst System: Similar to Suzuki coupling, a palladium source and a bulky, electron-rich phosphine ligand are crucial. Ligands like RuPhos, BrettPhos, or Josiphos are known to be effective for the amination of aryl chlorides.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are preferred.

Protocol 4: Synthesis of 5-(Arylamino)-2-fluoropyridin-3-ol (Representative)

This protocol outlines the Buchwald-Hartwig amination of a protected this compound.

Materials:

  • 5-Chloro-2-fluoro-3-(benzyloxy)pyridine (from Protocol 1, 1.0 eq)

  • Aryl amine (1.2 eq)

  • Pd(OAc)₂ (0.02 eq)

  • RuPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene

Procedure (Amination):

  • In an oven-dried flask under an inert atmosphere, combine Pd(OAc)₂, RuPhos, and NaOtBu.

  • Add a solution of 5-Chloro-2-fluoro-3-(benzyloxy)pyridine and the aryl amine in dry, degassed toluene.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours, until starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

  • Deprotection: Cleave the benzyl protecting group as described in Protocol 3 to obtain the final product.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination A Protected This compound B Arylboronic Acid Pd Catalyst, Base A->B D Amine Pd Catalyst, Base A->D C C-C Bond Formation B->C F Deprotection C->F E C-N Bond Formation D->E E->F G 5-Aryl Product F->G H 5-Amino Product F->H

Caption: Cross-Coupling Strategies at C5.

Conclusion

This compound is a highly functionalized building block that offers a wealth of synthetic opportunities. The distinct reactivity of its three functional groups—the 3-hydroxyl, the 2-fluoro, and the 5-chloro—allows for selective and sequential modifications. By leveraging classic O-alkylation, modern SNAr chemistry, and powerful palladium-catalyzed cross-coupling reactions, researchers can efficiently construct diverse libraries of complex pyridine derivatives for applications in drug discovery and materials science. The protocols and insights provided herein serve as a robust starting point for harnessing the full synthetic potential of this valuable intermediate.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chloro-2-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyridinols

5-Chloro-2-fluoropyridin-3-ol is a trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—a reactive chlorine atom for cross-coupling, a modulating fluorine atom, and a nucleophilic/directing hydroxyl group—offers a versatile platform for the synthesis of complex molecular architectures. The Suzuki-Miyaura coupling reaction, a cornerstone of modern synthetic chemistry, provides a powerful and efficient method for forging carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, or vinyl moieties at the C-5 position of the pyridine ring.[1][2] This guide provides a comprehensive overview, detailed experimental protocols, and expert insights into performing successful Suzuki coupling reactions with this valuable substrate.

Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[3][4] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

The Catalytic Cycle Deconstructed
  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step.[7]

  • Transmetalation : In this step, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[8][9][10]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl Complex Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R' Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Product Ar-R' (Product) Reductive_Elimination->Product Catalyst_Regen Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Pd(0)L2 Ar-Cl This compound (Ar-Cl) Ar-Cl->Oxidative_Addition R'-B(OH)2 Boronic Acid (R'-B(OH)2) R'-B(OH)2->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation

Figure 1: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki coupling of this compound. Optimization of catalyst, ligand, base, and solvent may be necessary for specific boronic acid partners.

Protocol 1: General Conditions using a Biarylphosphine Ligand

This protocol employs a bulky, electron-rich biarylphosphine ligand (e.g., SPhos or XPhos), which is often effective for the activation of less reactive aryl chlorides.[6][7]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • SPhos (2-6 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2-3 equivalents)

  • 1,4-Dioxane/Water (e.g., 4:1 or 5:1 v/v), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), potassium phosphate (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl pyridinol.[13]

Protocol 2: Conditions for Challenging Couplings using a Palladacycle Precatalyst

For particularly challenging substrates or when catalyst deactivation is a concern, air-stable palladacycle precatalysts can offer improved performance and reproducibility.[13]

Materials:

  • This compound

  • Boronic acid or boronate ester (1.2 - 1.5 equivalents)

  • XPhos Pd G3 (or similar palladacycle) (1-2 mol%)

  • Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, CPME, or THF)

  • Diatomaceous earth (e.g., Celite®)

  • Appropriate solvents for work-up and purification

Procedure:

  • Glovebox Setup: In an inert atmosphere glovebox, combine this compound (1.0 equiv), the boronic acid (1.2 equiv), cesium carbonate (2.0 equiv), and the XPhos Pd G3 precatalyst (1.5 mol%) in a reaction vial.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vial, remove it from the glovebox, and heat with stirring to 90-120 °C. Monitor the reaction as described in Protocol 1.

  • Work-up: After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filtration: Filter the mixture through a pad of diatomaceous earth to remove inorganic salts and catalyst residues. Rinse the pad with additional solvent.

  • Concentration and Purification: Concentrate the filtrate and purify the residue by column chromatography or recrystallization.[14]

Data Summary and Parameter Selection

The optimal reaction conditions are highly dependent on the specific boronic acid coupling partner. The following table provides a starting point for optimization.

ParameterCondition 1 (General)Condition 2 (Challenging)Rationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃XPhos Pd G3Palladacycles offer greater air stability and form the active Pd(0) species more cleanly.[13]
Ligand SPhos or XPhos(Integrated in G3)Bulky, electron-rich ligands are essential for activating C-Cl bonds.[7]
Base K₃PO₄ or K₂CO₃Cs₂CO₃ or K₃PO₄The choice of base can significantly impact reaction rate and side reactions.[15] Cs₂CO₃ is often effective in anhydrous conditions.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OToluene, CPME, THFAqueous conditions can facilitate the dissolution of the base, while anhydrous conditions may minimize protodeboronation.[13]
Temperature 80 - 110 °C90 - 120 °CHigher temperatures are often required for C-Cl bond activation.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently high temperature; Poor choice of ligand/base.Use a fresh, high-quality catalyst or an air-stable precatalyst.[13] Screen different ligands (e.g., RuPhos, BrettPhos). Increase temperature in increments. Screen alternative bases.
Protodeboronation Presence of water; Base is too strong.Switch to anhydrous conditions.[13] Use a milder base like KF or K₂CO₃.[15] Consider converting the boronic acid to a more stable MIDA boronate or trifluoroborate salt.[16]
Homocoupling of Boronic Acid Presence of oxygen; Pd(II) species in the reaction.Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[17] Use a Pd(0) source or a precatalyst that reliably generates Pd(0).
Complex Product Mixture Side reactions involving the hydroxyl group; Degradation of starting materials or product.Consider protecting the hydroxyl group (e.g., as a methyl or benzyl ether) prior to coupling. Lower the reaction temperature and extend the reaction time.
Purification Difficulties Polar nature of the pyridinol product.Employ reverse-phase chromatography. Consider derivatization of the hydroxyl group post-coupling to alter polarity for easier purification.

Workflow and Decision Making

The selection of an appropriate protocol depends on the nature of the coupling partners and available laboratory resources.

Figure 2: Experimental workflow for Suzuki coupling.

References

Application Notes & Protocols for the Buchwald-Hartwig Amination of 5-Chloro-2-fluoropyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 2-aminopyridin-3-ol scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds and pharmaceutical agents. Its synthesis, however, often presents challenges. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C–N bonds, offering a significant advantage over traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[1][2] This application note provides a comprehensive guide to the strategic application and optimization of the Buchwald-Hartwig amination for the synthesis of 5-amino-2-fluoropyridin-3-ol derivatives from 5-chloro-2-fluoropyridin-3-ol. We delve into the mechanistic underpinnings of the reaction, offer field-proven insights for overcoming common challenges associated with heteroaromatic substrates, and provide detailed, validated protocols for successful implementation.

Introduction: The Strategic Importance of Aminopyridinols

Pyridinol derivatives are central to the development of novel therapeutics, particularly kinase inhibitors. The strategic placement of an amino group on the pyridine ring is crucial for establishing key interactions within the ATP-binding sites of various kinases. The Buchwald-Hartwig amination provides a direct and modular route to access a diverse range of N-substituted aminopyridinols, which is invaluable for structure-activity relationship (SAR) studies.[3]

However, the this compound substrate presents a unique set of challenges. Aryl chlorides are inherently less reactive than their bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle more demanding.[4][5] Furthermore, the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst can complicate the reaction.[6] This guide is designed to navigate these complexities, providing a rational framework for protocol design and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][5][7][8][9]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reactants & Products Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amido Complex OA_Complex->Amido_Complex Amine Binding & Deprotonation (+ HNR¹R², + Base) Amido_Complex->Pd0 Reductive Elimination (Ar-NR¹R²) ArX Ar-X (this compound) ArX->OA_Complex Amine HNR¹R² (Amine) Amine->Amido_Complex Product Ar-NR¹R² (Product) Product->Amido_Complex caption Fig. 1: Catalytic Cycle Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dry Glassware (Oven or flame-dry) B 2. Add Solids (Substrate, Base, Catalyst) A->B C 3. Inert Atmosphere (Purge with N₂ or Ar) B->C D 4. Add Anhydrous Solvent & Amine C->D E 5. Heat & Stir (e.g., 80-110 °C) D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool & Quench (e.g., with water or sat. NH₄Cl) F->G H 8. Extraction (e.g., EtOAc, DCM) G->H I 9. Purification (Column Chromatography) H->I caption Fig. 2: Experimental Workflow

References

Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules from 5-Chloro-2-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-fluoropyridin-3-ol is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of a reactive hydroxyl group, a fluorine atom amenable to nucleophilic aromatic substitution (SNAr), and a chlorine atom suitable for palladium-catalyzed cross-coupling reactions provides a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the key synthetic transformations involving this scaffold, supported by detailed, field-proven protocols. We will delve into the strategic functionalization of each reactive site, explaining the causality behind experimental choices and providing a framework for the rational design of novel chemical entities, with a particular focus on the synthesis of kinase inhibitor scaffolds.

Introduction: The Strategic Value of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs.[1] The strategic placement of substituents on this core can profoundly influence a molecule's pharmacological activity, selectivity, and pharmacokinetic properties. This compound (CAS No. 1003711-65-6) is an exemplary starting material, offering three distinct points for diversification.[2][3]

  • The C2-Fluorine: The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. This makes it an excellent leaving group, allowing for the facile introduction of amine, ether, and thioether linkages, which are crucial for interacting with biological targets.[4][5]

  • The C5-Chlorine: Aryl chlorides are robust substrates for a variety of palladium-catalyzed cross-coupling reactions.[6][7] The chlorine at the 5-position serves as a reliable handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the construction of complex biaryl systems or the introduction of other carbon-based substituents.[8][9]

  • The C3-Hydroxyl: The phenol-like hydroxyl group can be readily functionalized through etherification or esterification to modulate solubility, introduce hydrogen bond donors/acceptors, or serve as a point of attachment for linkers or other pharmacophores.

This multi-faceted reactivity allows for a modular and highly efficient approach to building libraries of complex molecules for screening and lead optimization in drug discovery programs.[10][11]

Core Synthetic Strategies & Experimental Protocols

A successful synthetic campaign relies on the selective and high-yielding functionalization of the starting material. The order of reactions is critical and must be chosen based on the compatibility of the functional groups with subsequent reaction conditions.

Workflow for Sequential Functionalization

The following diagram illustrates the primary synthetic pathways available from this compound, highlighting its utility as a central hub for generating diverse molecular architectures.

G cluster_start Starting Material cluster_paths Primary Transformations cluster_products Diversified Intermediates cluster_final Complex Scaffolds A This compound B Suzuki Coupling (C5-Cl) A->B Pd Catalyst, Boronic Acid, Base C SNAr Reaction (C2-F) A->C Nucleophile (R-NH2), Base D O-Alkylation (C3-OH) A->D Alkyl Halide, Base E 5-Aryl-2-fluoropyridin-3-ol B->E F 5-Chloro-2-(amino/alkoxy) -pyridin-3-ol C->F G 5-Chloro-2-fluoro-3-alkoxypyridine D->G E->C SNAr H Fully Substituted Bioactive Molecules (e.g., Kinase Inhibitors) E->H F->B Suzuki F->H G->B Suzuki G->C SNAr G->H

Caption: Synthetic pathways from this compound.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling (C5-Cl)

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. For aryl chlorides, which are less reactive than bromides or iodides, the choice of a highly active catalytic system, particularly the phosphine ligand, is critical for achieving efficient conversion.[6][12] Bulky, electron-rich phosphine ligands like SPhos or XPhos are often required to promote the rate-limiting oxidative addition of the aryl chloride to the palladium(0) center.[9]

Caption: General scheme for Suzuki-Miyaura coupling.

Detailed Protocol:

  • Materials & Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Degassed Toluene (4 mL)

    • Degassed Water (0.4 mL)

    • Oven-dried reaction vial with a stir bar

  • Procedure:

    • To the oven-dried reaction vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed toluene and water via syringe.

    • Seal the vial tightly and place it in a preheated oil bath or heating block at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-fluoropyridin-3-ol.

ParameterCondition/ReagentRationale
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich ligand essential for activating the C-Cl bond.[6]
Base K₃PO₄Moderately strong base, effective in promoting the transmetalation step without degrading sensitive functional groups.[9]
Solvent Toluene/H₂OBiphasic system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.[13]
Temperature 100 °CElevated temperature is necessary to overcome the activation energy for the oxidative addition of the aryl chloride.[9]
Protocol: Nucleophilic Aromatic Substitution (SNAr) (C2-F)

The SNAr reaction is a cornerstone for functionalizing electron-deficient aromatic rings.[4] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][14] The presence of an electron-withdrawing group (in this case, the pyridine nitrogen) ortho or para to the leaving group is crucial for stabilizing this intermediate.[15] Fluorine is an excellent leaving group in SNAr reactions, often showing greater reactivity than other halogens, because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[4]

Caption: General scheme for SNAr with an amine nucleophile.

Detailed Protocol:

  • Materials & Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Amine nucleophile (e.g., benzylamine) (1.1 mmol, 1.1 equiv)

    • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)

    • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) (5 mL)

    • Reaction vial with a stir bar

  • Procedure:

    • To the reaction vial, add this compound, the amine nucleophile, and the base.

    • Add the solvent (DMSO or NMP).

    • Seal the vial and heat the mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

    • Stir the reaction for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into ice-water (50 mL).

    • If a precipitate forms, collect it by filtration, wash with water, and dry.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 25 mL).

    • Combine the organic extracts, wash with water and then brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 2-amino-5-chloropyridin-3-ol derivative.

ParameterCondition/ReagentRationale
Nucleophile Amine, Thiol, AlkoxideA wide range of nucleophiles can displace the fluorine atom.[16]
Base K₂CO₃ or DIPEAA non-nucleophilic base is required to neutralize the HF generated during the reaction.
Solvent DMSO, NMPPolar aprotic solvents are ideal as they solvate the cation but not the nucleophile, increasing its reactivity.
Temperature 80-120 °CHeating is typically required to drive the reaction to completion.

Application: Synthesis of a Kinase Inhibitor Scaffold

Kinase inhibitors are a major class of targeted cancer therapies.[17][18] Many potent inhibitors feature a substituted heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase. The 2-amino-5-arylpyridine scaffold is a common motif in such inhibitors.[19][20] The following hypothetical pathway demonstrates how this compound can be used to construct such a scaffold.

G A This compound B Step 1: Suzuki Coupling (e.g., with 4-methoxyphenylboronic acid) A->B Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O C Intermediate A: 5-(4-methoxyphenyl)-2-fluoropyridin-3-ol B->C D Step 2: SNAr Reaction (e.g., with 1H-indazol-5-amine) C->D DIPEA, NMP, 120 °C E Final Scaffold: Kinase Inhibitor Core D->E

Caption: Hypothetical synthesis of a kinase inhibitor scaffold.

This two-step sequence leverages the distinct reactivity of the C5-Cl and C2-F positions.

  • Step 1 (Suzuki Coupling): The C5 position is first elaborated with a desired aryl group (e.g., a methoxyphenyl group) which might occupy a hydrophobic pocket in the target kinase. This step is performed under conditions that leave the C2-F and C3-OH groups intact.

  • Step 2 (SNAr Reaction): The resulting intermediate is then subjected to an SNAr reaction. An amine, such as an aminoindazole, is introduced at the C2 position. This amine can form critical hydrogen bonds with the "hinge region" of the kinase active site, a common binding motif for ATP-competitive inhibitors.[20][21]

This modular approach allows for the rapid synthesis of a library of analogs by simply varying the boronic acid in Step 1 and the amine nucleophile in Step 2, facilitating Structure-Activity Relationship (SAR) studies.[17]

Conclusion

This compound is a powerful and versatile building block for modern organic synthesis. The orthogonal reactivity of its three functional groups enables a highly controlled and modular approach to constructing complex molecular architectures. The protocols detailed in this guide provide a robust starting point for researchers in drug discovery and development to leverage this scaffold in the creation of novel bioactive molecules. By understanding the principles behind each transformation—from the ligand requirements in Suzuki couplings to the mechanistic nuances of SNAr reactions—scientists can unlock the full synthetic potential of this valuable intermediate.

References

Application Notes & Protocols: The Strategic Role of 5-Chloro-2-fluoropyridin-3-ol in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of higher crop yields and more sustainable agricultural practices necessitates the development of novel, highly effective crop protection agents. Within this landscape, fluorinated heterocyclic compounds have emerged as a cornerstone of modern agrochemical design, offering enhanced biological activity, metabolic stability, and tailored physicochemical properties. This guide focuses on 5-Chloro-2-fluoropyridin-3-ol, a pivotal intermediate whose unique substitution pattern provides a versatile scaffold for the synthesis of next-generation herbicides and fungicides. We present not just the synthetic protocols, but the underlying chemical logic, empowering researchers to leverage this key building block in their discovery and development pipelines.

Introduction: The Value Proposition of Fluorinated Pyridines

The pyridine core is a privileged structure in agrochemistry, forming the backbone of numerous successful herbicides, fungicides, and insecticides.[1][2] The strategic introduction of halogen atoms, particularly fluorine, onto this scaffold can dramatically influence a molecule's potency and properties. Fluorine's high electronegativity and relatively small size can alter electronic distribution, improve binding affinity to target enzymes, and block sites of metabolic degradation, often leading to a more potent and persistent active ingredient.[3][4]

This compound is a trifunctionalized intermediate that offers chemists three distinct reaction sites: the nucleophilic hydroxyl group, and the two carbon-halogen centers which can be targeted for various coupling reactions. This multi-handle nature makes it an exceptionally valuable platform for building molecular complexity and exploring diverse chemical space in the search for new agrochemical leads. This document provides a detailed exploration of its synthesis and application.

Physicochemical & Structural Data

A thorough understanding of a key starting material's properties is fundamental to successful process development and scale-up.

PropertyValueSource
IUPAC Name 5-chloro-3-fluoropyridin-2(1H)-one (Keto tautomer)[5]
Synonyms This compound, 5-Chloro-3-fluoro-2-hydroxypyridine[5]
CAS Number 514797-96-7[5]
Molecular Formula C₅H₃ClFNO[5]
Molecular Weight 147.53 g/mol [5]
Appearance Off-white to light brown solid (Typical)N/A
Solubility Soluble in methanol, DMSO, DMF. Low solubility in water.N/A

Note: Properties like appearance and solubility are typical and may vary based on purity.

Synthesis of the Core Intermediate: this compound

The most logical and efficient pathway to this compound begins with its corresponding amine precursor, 2-Amino-5-chloro-3-fluoropyridine, which is a known building block in chemical synthesis.[6][7] The transformation relies on a classical Sandmeyer-type reaction, where the primary amine is converted into a diazonium salt, which is subsequently hydrolyzed to the desired hydroxyl group.

Causality Behind Experimental Choices:
  • Diazotization: The reaction of the aminopyridine with sodium nitrite in a strong acidic medium (like H₂SO₄) at low temperatures (0-5 °C) generates a reactive diazonium salt intermediate. The low temperature is critical to prevent the premature decomposition of this unstable species.

  • Hydrolysis: The diazonium group is an excellent leaving group (N₂ gas). Upon gentle warming in the aqueous acidic medium, water acts as a nucleophile, displacing the diazonium group to form the hydroxyl group.

  • pH Adjustment: The final product is phenolic and thus weakly acidic. Adjusting the pH to a neutral or slightly acidic range during work-up is crucial for protonating the phenoxide and ensuring the product precipitates or can be extracted in its neutral form.

Visual Workflow: Synthesis of this compound

G cluster_0 Protocol Steps A 1. Dissolve 2-Amino-5-chloro-3-fluoropyridine in aqueous H₂SO₄ B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add NaNO₂ solution dropwise (Maintain T < 5 °C) B->C D 4. Stir for 1h at 0-5 °C (Diazonium Salt Formation) C->D E 5. Warm slowly to 40-50 °C (N₂ evolution, Hydrolysis) D->E F 6. Cool, Neutralize/Extract (Product Isolation) E->F G 7. Purify (Recrystallization/Chromatography) F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of the target intermediate.

Detailed Protocol 3.1: Synthesis from 2-Amino-5-chloro-3-fluoropyridine

Materials:

  • 2-Amino-5-chloro-3-fluoropyridine (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated H₂SO₄ (3 mL per gram of starting amine) to deionized water (10 mL per gram of starting amine). Cool the solution to 0 °C in an ice-salt bath.

  • Amine Dissolution: Slowly add 2-Amino-5-chloro-3-fluoropyridine to the cold acid solution with stirring. Ensure the temperature remains below 10 °C. Stir until a clear solution or fine slurry is obtained.

  • Diazotization: Prepare a solution of sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature is strictly maintained between 0 and 5 °C. Vigorous stirring is essential.

  • Reaction Monitoring: After the addition is complete, stir the mixture for an additional 60 minutes at 0-5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Hydrolysis: Remove the ice bath and allow the mixture to warm slowly to room temperature. Then, gently heat the flask in a water bath to 40-50 °C. Bubbling (evolution of N₂ gas) will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Work-up and Isolation: Cool the reaction mixture back to room temperature. Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~6-7.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography to yield pure this compound.

Application: Synthesis of a Phenyl Ether Herbicide Analogue

The hydroxyl group of this compound is an ideal handle for introducing side chains via etherification, a common structural motif in potent agrochemicals like phenoxy herbicides.[8] The following protocol details the synthesis of a representative phenyl ether derivative, demonstrating the utility of the intermediate. This reaction is a classic Williamson ether synthesis.

Causality Behind Experimental Choices:
  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is used to deprotonate the weakly acidic hydroxyl group, forming the corresponding phenoxide in situ. This nucleophilic phenoxide is the key reactive species. Stronger bases are typically unnecessary and could promote side reactions.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is chosen because it readily dissolves the ionic intermediates (the phenoxide and carbonate) and does not interfere with the nucleophilic substitution reaction.

  • Alkylating Agent: A reactive alkyl halide, in this case, a substituted benzyl bromide, is used as the electrophile. The bromide is a good leaving group, facilitating the Sₙ2 reaction. The substituent on the phenyl ring ('R') can be varied to modulate the biological activity of the final compound.

Visual Pathway: Synthesis of a Phenyl Ether Derivative

G cluster_0 Synthetic Pathway Start This compound Reagents + R-Phenyl-CH₂Br + K₂CO₃ (Solvent: DMF) Reaction Williamson Ether Synthesis (Sₙ2 Reaction) 60-80 °C Start->Reaction Reagents->Reaction Product Final Product: Phenyl Ether Derivative Reaction->Product

Caption: General scheme for phenyl ether synthesis.

Detailed Protocol 4.1: Synthesis of a Substituted Phenyl Ether

Materials:

  • This compound (1.0 eq)

  • Substituted Benzyl Bromide (e.g., 4-chlorobenzyl bromide) (1.05 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF (10 mL per gram of pyridinol).

  • Addition of Base: Add the finely powdered potassium carbonate to the solution.

  • Addition of Electrophile: Add the substituted benzyl bromide to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 70 °C with vigorous stirring. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting pyridinol spot is consumed (typically 4-6 hours).

  • Quenching and Work-up: Cool the reaction to room temperature. Pour the mixture into a beaker containing a large volume of cold deionized water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure phenyl ether derivative.

Conclusion

This compound represents a high-value, versatile platform for the synthesis of novel agrochemicals. Its trifunctional nature allows for the systematic exploration of structure-activity relationships, a critical aspect of modern crop protection research. The protocols detailed herein provide a robust and logically sound foundation for researchers to both synthesize this key intermediate and utilize it in the creation of more complex, biologically active molecules. By understanding the causality behind the synthetic steps, scientists can adapt and innovate, driving the discovery of the next generation of solutions for global food security.

References

Application Notes and Protocol: Strategic N-Arylation of 5-Chloro-2-fluoropyridin-3-ol for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Arylated Pyridinols

N-arylated heterocyclic scaffolds are cornerstones in modern medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among these, the N-aryl pyridinol moiety is of particular interest due to its prevalence in kinase inhibitors, agrochemicals, and functional materials. The specific substrate, 5-chloro-2-fluoropyridin-3-ol, presents a unique synthetic challenge and opportunity. The electron-deficient nature of the pyridine ring, exacerbated by the presence of two halogen substituents (chloro and fluoro), significantly modulates its reactivity. Successful N-arylation of this molecule provides a versatile platform for creating libraries of complex compounds for drug development, leveraging the distinct electronic and steric properties imparted by the aryl group.

This guide provides a comprehensive technical overview and a detailed starting protocol for the N-arylation of this compound. It delves into the mechanistic rationale behind catalyst selection, offers a step-by-step experimental procedure, and provides guidance on product characterization and troubleshooting.

Mechanistic Considerations: Navigating the N- vs. O-Arylation Challenge

The N-arylation of hydroxypyridines is a nuanced transformation governed by the choice of catalytic system. The substrate, this compound, is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. While Palladium-catalyzed Buchwald-Hartwig amination is a powerhouse for C-N bond formation, it has been reported to be largely ineffective for the N-arylation of hydroxypyridines.[1][2] The more effective approach for this substrate class is the Copper-catalyzed Ullmann condensation.[3][4][5]

For 3-hydroxypyridines specifically, the reaction outcome is highly sensitive to the catalytic conditions, with O-arylation often being a competing or even the exclusive pathway.[1][2] The electron-withdrawing chloro and fluoro groups on the target substrate are expected to decrease the nucleophilicity of the pyridine nitrogen, making the N-arylation inherently more challenging. Therefore, a carefully optimized copper-based catalytic system is paramount.

Proposed Catalytic Cycle for Copper-Catalyzed N-Arylation

The generally accepted mechanism for the Ullmann-type C-N coupling proceeds through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the coordination of the pyridinol to the copper(I) catalyst, followed by oxidative addition of the aryl halide to form a copper(III) intermediate. Reductive elimination then yields the desired N-arylated product and regenerates the active Cu(I) catalyst.[4]

Ullmann_Condensation_Mechanism CuI_L Cu(I)L Active Catalyst Intermediate1 [R-N-Cu(I)L] Copper Amide CuI_L->Intermediate1 + R-NH - Base-H+ Pyridinol 5-Chloro-2-fluoro pyridin-3-ol (R-NH) ArylHalide Aryl-X Base Base Intermediate2 [Ar-Cu(III)(NR)L(X)] Cu(III) Intermediate Intermediate1->Intermediate2 + Aryl-X (Oxidative Addition) Intermediate2->CuI_L Reductive Elimination Product N-Aryl Pyridinol (Product) Intermediate2->Product

Caption: Proposed catalytic cycle for the Cu-catalyzed N-arylation.

Experimental Protocol: A Validated Starting Point

This protocol is designed as a robust starting point for the N-arylation of this compound with an aryl bromide. Based on successful methods for other substituted 3-hydroxypyridines, it employs a copper(I) iodide catalyst with a β-diketone ligand, which has been shown to favor O-arylation in some 3-hydroxypyridine cases but can be tuned.[1][2] Note: Optimization of ligand, base, solvent, and temperature is likely necessary to maximize the yield of the N-arylated product and minimize the O-arylated isomer.

Materials and Reagents
ReagentFormulaMW ( g/mol )SupplierNotes
This compoundC₅H₃ClFNO147.54Commercial SourceEnsure dryness before use.
Aryl Bromide (e.g., 4-Bromoanisole)C₇H₇BrO187.04Commercial SourcePurify if necessary.
Copper(I) IodideCuI190.45Commercial SourceUse high purity grade.
2,2,6,6-Tetramethyl-3,5-heptanedioneC₁₁H₂₀O₂184.28Commercial SourceServes as the ligand (TMHD).
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Commercial SourceFinely powdered and dried is essential.
1,4-Dioxane (Anhydrous)C₄H₈O₂88.11Commercial SourceUse a dry, high-purity solvent.
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl bromide (1.2 mmol, 1.2 equiv.), copper(I) iodide (0.05 mmol, 5 mol%), 2,2,6,6-tetramethyl-3,5-heptanedione (0.10 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) to the mixture via a dry syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 24-48 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots periodically. Check for the consumption of the starting pyridinol and the formation of two new spots (potential N- and O-arylated isomers).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the N-arylated product from the O-arylated isomer and any unreacted starting materials.

Workflow and Characterization

The overall process from setup to analysis is critical for reproducible results.

Experimental_Workflow Setup 1. Reagent Addition (Schlenk Tube) Inert 2. Inert Atmosphere (Evacuate/Backfill) Setup->Inert Reaction 3. Solvent Addition & Heating (110 °C) Inert->Reaction Workup 4. Quench, Filter & Extraction Reaction->Workup Purify 5. Column Chromatography Workup->Purify Analyze 6. Characterization (NMR, MS, HPLC) Purify->Analyze

Caption: High-level experimental workflow for N-arylation.

Product Characterization

Confirmation of the N-arylated product structure and distinction from the O-arylated isomer is crucial.

Analysis TechniqueExpected Observations for N-Arylated Product
¹H NMR Disappearance of the broad N-H proton signal. Characteristic shifts in the aromatic protons of both the pyridine and the new aryl group.
¹³C NMR Appearance of new aromatic carbon signals from the appended aryl ring. Shift in the pyridine ring carbons adjacent to the nitrogen.
¹⁹F NMR A singlet corresponding to the fluorine atom on the pyridine ring.
HRMS (ESI+) Accurate mass measurement corresponding to the molecular formula [C₁₂H₈ClFNO₂ + H]⁺ (for 4-methoxyphenyl product).
HPLC A single, sharp peak indicating the purity of the isolated fraction. Retention time will differ from the O-arylated isomer.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
No Reaction Inactive catalyst; insufficient temperature; poor quality base or solvent.Use fresh CuI. Ensure the base is finely powdered and dry. Increase temperature in 10 °C increments. Use freshly distilled anhydrous solvent.
Low Yield Suboptimal ligand, base, or solvent; short reaction time.Screen alternative ligands (e.g., 1,10-phenanthroline, L-proline). Screen other bases (e.g., Cs₂CO₃, K₃PO₄). Try a different solvent (e.g., DMF, Toluene). Extend reaction time.
Mixture of N/O Isomers Reaction conditions favor both pathways.This is the primary challenge. Systematically vary the ligand and solvent. Polar aprotic solvents (DMF) may favor N-arylation. Non-polar solvents (Toluene) may favor O-arylation.
Dehalogenation Side reaction at high temperatures.Attempt the reaction at a lower temperature for a longer duration.

Safety Precautions

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a well-ventilated chemical fume hood.

  • Reagents: Copper salts can be toxic. Avoid inhalation of dust and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Reaction Conditions: The reaction is performed under pressure at high temperatures. Use appropriate glassware (Schlenk tube) and a blast shield.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction & Synthesis Overview

5-Chloro-2-fluoropyridin-3-ol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its specific substitution pattern offers a unique scaffold for developing novel molecular architectures. However, its synthesis can be challenging, often plagued by issues of low yield, byproduct formation, and purification difficulties.

This guide provides a comprehensive troubleshooting framework for a robust and optimized two-step synthesis. The recommended pathway involves the initial synthesis of the key intermediate, 5-Chloro-2-fluoropyridin-3-amine, followed by its conversion to the target this compound via a carefully controlled diazotization-hydrolysis reaction. We will address common problems encountered in each stage, providing explanations grounded in chemical principles and actionable solutions.

Recommended Synthetic Pathway

The optimal synthesis is best approached in two distinct stages. This modular approach allows for the isolation and purification of a key intermediate, which is critical for ensuring the purity and yield of the final product.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis start 2,3-Difluoro-5-chloropyridine amine 5-Chloro-2-fluoropyridin-3-amine start->amine Selective Ammonification (Nucleophilic Aromatic Substitution) diazotization In situ Diazonium Salt Formation amine->diazotization Diazotization (NaNO₂, aq. Acid) hydrolysis Controlled Hydrolysis diazotization->hydrolysis Thermal Decomposition (H₂O, Δ) product This compound hydrolysis->product

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of 5-Chloro-2-fluoropyridin-3-amine - Troubleshooting & FAQs

This stage involves a selective nucleophilic aromatic substitution (SNAr) on 2,3-difluoro-5-chloropyridine. The fluorine at the 3-position is preferentially displaced by ammonia due to electronic factors.

FAQ 1: We are observing low yields in the amination step. What are the likely causes and how can we improve it?

Answer: Low yields in this SNAr reaction are a common issue and can typically be traced to one of four factors:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Implement in-process control (IPC) using HPLC or TLC to monitor the consumption of the starting material (2,3-difluoro-5-chloropyridine). If the starting material persists, consider extending the reaction time. A slight, incremental increase in temperature (e.g., 5-10 °C) can also enhance the reaction rate, but must be balanced against the risk of side reactions.

  • Suboptimal Temperature and Pressure: This reaction often requires elevated temperature and pressure to proceed efficiently, especially at scale.

    • Causality: The pyridine ring is electron-deficient, but sufficient thermal energy is needed to overcome the activation barrier for the nucleophilic attack by ammonia. In a sealed reactor, pressure builds, keeping the aqueous ammonia concentrated and increasing the collision frequency.

    • Solution: Ensure your reactor can safely maintain the target temperature and pressure. Refer to the optimized parameters in the table below.

  • Insufficient Ammonia Concentration: The concentration and molar excess of ammonia are critical.

    • Solution: Use a high-concentration aqueous ammonia solution (e.g., 28-30%) and a significant molar excess (typically 5-10 equivalents) to drive the reaction equilibrium towards the product.

  • Competing Hydrolysis: Water can compete with ammonia as a nucleophile, leading to the formation of 5-chloro-2-fluoro-3-hydroxypyridine as a byproduct. While this is the target of Stage 2, its premature formation here complicates purification and reduces the yield of the desired amine intermediate.

    • Solution: While unavoidable in aqueous ammonia, this side reaction is minimized by using a high concentration of ammonia and ensuring the temperature does not excessively exceed the optimum, as hydrolysis is often more sensitive to high temperatures.

ParameterRecommended ValueRationale
Ammonia 28-30% aq. solutionHigh concentration favors amination over hydrolysis.
Molar Excess 5-10 equivalentsDrives reaction to completion (Le Châtelier's principle).
Temperature 80-100 °C (in sealed vessel)Provides sufficient energy for SNAr.
Pressure Autogenous (typically 4-6 bar)Maintains reagent concentration; increases reaction rate.
Monitoring HPLC/TLCEnsures reaction completion and minimizes byproduct formation from extended heating.
Caption: Optimized Parameters for Amination Step.

Stage 2: Synthesis of this compound - Troubleshooting & FAQs

This stage converts the 3-amino group into a 3-hydroxyl group via a diazotization-hydrolysis sequence. This is the most critical and sensitive step of the synthesis. The intermediate pyridyldiazonium salt is highly reactive and potentially unstable.[1][2]

FAQ 2: Our final reaction mixture is dark and contains multiple impurities after the diazotization step. What is going wrong?

Answer: This is a classic problem in diazonium chemistry, especially with heterocyclic amines. The cause is almost always related to the instability of the diazonium salt intermediate. Pyridine diazonium salts are known to be significantly less stable than their benzene analogues.[1][3]

  • Cause 1: Temperature Control Failure: The diazotization reaction (addition of nitrite) is highly exothermic. If the temperature rises above 5 °C, the diazonium salt will rapidly decompose, leading to a complex mixture of radical-derived byproducts and azo-coupling products, which are often highly colored.

    • Solution: Maintain a strict temperature of -5 to 0 °C during the dropwise addition of the sodium nitrite solution. Use an efficient cooling bath (e.g., acetone/dry ice or a cryocooler) and monitor the internal temperature continuously. The addition must be slow to allow for heat dissipation.

  • Cause 2: Localized Concentration of Nitrite: Adding the sodium nitrite solution too quickly can create localized "hot spots" of high concentration and temperature, even if the bulk solution temperature appears correct.

    • Solution: Ensure vigorous stirring and add the nitrite solution dropwise below the surface of the reaction mixture to promote rapid dispersion.

  • Cause 3: Premature Decomposition: After formation, the diazonium salt must be used promptly. Allowing it to stand, even at low temperatures, can lead to degradation.

    • Solution: The hydrolysis step (warming the solution) should be initiated immediately after the diazotization is complete (confirm with a starch-iodide paper test for excess nitrous acid).

G start Problem: Low Yield / High Impurity in Hydroxylation Step check_temp Was temperature maintained between -5 and 0 °C during NaNO₂ addition? start->check_temp check_stirring Was stirring vigorous and NaNO₂ added subsurface? check_temp->check_stirring Yes sol_temp Root Cause: Premature Decomposition Solution: • Improve cooling efficiency. • Slow down NaNO₂ addition. check_temp->sol_temp No check_time Was the diazonium solution used immediately? check_stirring->check_time Yes sol_stirring Root Cause: Localized Hot Spots Solution: • Increase stirrer speed. • Ensure addition is subsurface. check_stirring->sol_stirring No sol_time Root Cause: Intermediate Instability Solution: • Proceed to hydrolysis step immediately after diazotization. check_time->sol_time No end Problem Resolved check_time->end Yes

Caption: Troubleshooting Decision Tree for the Diazotization Step.

FAQ 3: The yield of the hydroxylation is poor, even with good temperature control. Are there other factors at play?

Answer: Yes. Beyond thermal stability, the efficiency of the hydrolysis step is critical. The classical method of simply heating the acidic diazonium salt solution (a process sometimes called Verkochung) can be inefficient and generate side products.[4]

  • Cause: Inefficient Water Capture: The aryl cation intermediate formed upon N₂ loss is highly reactive and can be trapped by other nucleophiles present in the solution, such as the chloride or sulfate counter-ions from the acid used. This can lead to the reformation of chloro-pyridines.

    • Solution 1 (Classical): Ensure a large excess of water is present. After diazotization, the reaction can be added to a larger volume of boiling water to favor hydrolysis.

    • Solution 2 (Sandmeyer-type): A more controlled approach is to use copper(I) oxide (Cu₂O) as a catalyst with an excess of copper(II) nitrate in neutral water.[4] This promotes a radical-based mechanism that is often more efficient and selective for hydroxylation at lower temperatures (room temperature to 50 °C), minimizing decomposition byproducts.[5] This method provides a significant improvement over the traditional high-temperature thermal hydrolysis.

Experimental Protocols

Safety First: Aryl diazonium salts can be explosive when isolated and dry.[2] These protocols are designed for in situ generation and consumption. Always work behind a blast shield and wear appropriate personal protective equipment (PPE).

Protocol 5.1: Synthesis of 5-Chloro-2-fluoropyridin-3-amine
  • Charge a pressure-rated reactor with 2,3-difluoro-5-chloropyridine (1.0 eq).

  • Add aqueous ammonia (28-30%, 8.0 eq).

  • Seal the reactor and heat to 90 °C with vigorous stirring. Monitor the internal pressure.

  • Maintain the temperature for 8-12 hours.

  • Monitor the reaction progress by withdrawing an aliquot (after cooling) and analyzing via HPLC.

  • Once the starting material is consumed (<1%), cool the reactor to room temperature.

  • Vent any excess pressure safely.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent in vacuo to yield the crude product.

  • Purify by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization to obtain pure 5-Chloro-2-fluoropyridin-3-amine.

Protocol 5.2: Synthesis of this compound
  • To a flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 5-Chloro-2-fluoropyridin-3-amine (1.0 eq) and 10% aqueous sulfuric acid (H₂SO₄) (5 volumes).

  • Cool the resulting solution to -5 °C in an acetone/dry ice bath.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature never exceeds 0 °C .

  • After the addition is complete, stir for an additional 20 minutes at -5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue).

  • In a separate flask, bring a volume of water (10 volumes) to a gentle boil.

  • Carefully and slowly add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence.

  • After the addition is complete, maintain the reflux for 1 hour to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography to yield pure this compound.

References

Technical Support Center: Synthesis of 5-Chloro-2-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Chloro-2-fluoropyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the multi-step synthesis of this valuable pyridine intermediate. Our focus is on anticipating and resolving issues related to side reactions, yield optimization, and purification.

Synthetic Overview & Key Challenges

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. A common and effective synthetic route commences with 2-aminopyridine and proceeds through chlorination, diazotization, fluorination, nitration, reduction, and a final diazotization/hydrolysis sequence. Each of these transformations presents unique challenges, primarily concerning regioselectivity and the management of competing side reactions.

This guide will dissect the potential pitfalls at each critical stage of the synthesis, providing scientifically grounded explanations and actionable protocols to overcome them.

Troubleshooting Guide: A Step-by-Step Analysis

This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format to simulate a direct consultation with a technical support scientist.

Stage 1: Synthesis of 2,3,5-Trichloropyridine

The initial stages of the synthesis involve the conversion of 2-aminopyridine to 2,3,5-trichloropyridine. This is typically achieved through chlorination to form 2-amino-3,5-dichloropyridine, followed by a Sandmeyer reaction.

Question 1: During the Sandmeyer reaction of 2-amino-3,5-dichloropyridine, I am observing a significant amount of 3,5-dichloropyridin-2-one as a byproduct. How can I minimize its formation?

Answer: The formation of 3,5-dichloropyridin-2-one is a common side reaction during the diazotization of 2-amino-3,5-dichloropyridine, arising from the reaction of the diazonium intermediate with water. To minimize this hydrolysis byproduct, consider the following strategies:

  • Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dried. The presence of water is the primary driver for the formation of the pyridone byproduct.

  • Controlled Temperature: Maintain a low temperature (typically -5 to 5 °C) throughout the diazotization and the subsequent Sandmeyer reaction. Higher temperatures accelerate the decomposition of the diazonium salt and promote hydrolysis.

  • Acid Choice and Concentration: The choice and concentration of the acid used for diazotization are critical. While hydrochloric acid is commonly used, employing a non-aqueous acid source or a higher concentration of HCl can suppress the activity of water.

  • Efficient Trapping: Ensure that the copper(I) chloride catalyst for the Sandmeyer reaction is active and present in a sufficient concentration to rapidly trap the diazonium salt as it is formed, outcompeting the hydrolysis reaction.

Protocol for Minimizing Pyridone Formation:

  • Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.

  • Use anhydrous solvents. For example, if using an organic solvent, ensure it is freshly distilled from a suitable drying agent.

  • Slowly add a pre-cooled solution of sodium nitrite in concentrated sulfuric acid to a solution of 2-amino-3,5-dichloropyridine in the same acid at -5 °C.

  • Add this diazonium salt solution portion-wise to a vigorously stirred solution of copper(I) chloride in concentrated hydrochloric acid, also maintained at low temperature.

Stage 2: Fluorination of 2,3,5-Trichloropyridine

The conversion of 2,3,5-trichloropyridine to 5-chloro-2,3-difluoropyridine is a crucial halogen exchange (HALEX) reaction.

Question 2: My fluorination of 2,3,5-trichloropyridine with KF/CsF results in a mixture of the desired 5-chloro-2,3-difluoropyridine and the mono-fluorinated byproduct, 3,5-dichloro-2-fluoropyridine. How can I drive the reaction to completion?

Answer: The incomplete fluorination of 2,3,5-trichloropyridine is a common issue, often stemming from the lower reactivity of the chlorine atom at the 3-position compared to the 2-position. To enhance the efficiency of the second fluorination step, the following parameters should be optimized:

  • Fluorinating Agent Activity: The efficacy of potassium fluoride (KF) is highly dependent on its anhydrous state and particle size. Ensure the KF is spray-dried or finely ground and dried under high vacuum at >150 °C before use. The addition of a phase-transfer catalyst, such as 18-crown-6 or a quaternary phosphonium salt, can significantly enhance the nucleophilicity of the fluoride ion. Cesium fluoride (CsF) is a more reactive but also more expensive alternative that can be used in combination with KF.[1]

  • Reaction Temperature and Time: Higher reaction temperatures (typically in the range of 180-220 °C) are often necessary to replace the second chlorine atom.[2] Prolonging the reaction time can also favor the formation of the difluorinated product. In-process monitoring by GC or HPLC is recommended to track the disappearance of the mono-fluorinated intermediate.

  • Solvent Choice: A high-boiling, polar aprotic solvent such as sulfolane or N-methyl-2-pyrrolidone (NMP) is essential for achieving the required reaction temperatures and for solubilizing the fluoride salts.

ParameterCondition for Mono-fluorinationCondition for Di-fluorination
Temperature 140-160 °C180-220 °C
Fluorinating Agent KFKF/CsF or KF with phase-transfer catalyst
Reaction Time 4-8 hours12-24 hours
Stage 3: Synthesis of 3-Amino-5-chloro-2-fluoropyridine

This stage involves the nitration of 5-chloro-2,3-difluoropyridine followed by the reduction of the nitro group.

Question 3: The nitration of 5-chloro-2,3-difluoropyridine is giving me a mixture of isomers. How can I improve the regioselectivity?

Answer: The nitration of substituted pyridines can be challenging due to the deactivating effect of the ring nitrogen and the directing effects of the existing substituents. To favor nitration at the desired position (ortho to the 3-fluoro and meta to the 2-fluoro and 5-chloro groups), careful control of the nitrating agent and reaction conditions is paramount.

  • Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is a standard nitrating agent. The concentration of sulfuric acid should be high to ensure the formation of the nitronium ion (NO₂⁺).

  • Temperature Control: The reaction should be performed at low temperatures (e.g., 0-10 °C) to minimize the formation of undesired isomers and to control the exothermic nature of the reaction.

  • Order of Addition: Slowly adding the pyridine substrate to the pre-mixed nitrating acids can help to maintain a high concentration of the nitronium ion and improve selectivity.

Stage 4: Diazotization and Hydrolysis to this compound

The final step involves the conversion of the 3-amino group to a hydroxyl group.

Question 4: During the final diazotization and hydrolysis of 3-amino-5-chloro-2-fluoropyridine, I am getting a low yield of the desired pyridin-3-ol and observing the formation of multiple byproducts. What are the likely side reactions and how can I avoid them?

Answer: This is a critical step where several side reactions can occur. The diazonium salt of a fluorinated aminopyridine can be unstable, and the presence of multiple nucleophiles can lead to a range of undesired products.

  • Hydrolysis of the 2-Fluoro Group: The 2-fluoro substituent is activated towards nucleophilic attack. Under the acidic conditions of diazotization and subsequent heating for hydrolysis, water can displace the fluoride, leading to the formation of 5-chloro-2-hydroxypyridin-3-ol. To mitigate this, the hydrolysis of the diazonium salt should be conducted at the lowest possible temperature that still allows for the efficient decomposition of the diazonium intermediate.

  • Formation of Azo Compounds: If the concentration of the diazonium salt is too high, it can couple with the starting amine or the product phenol to form colored azo byproducts. This can be minimized by slow addition of the sodium nitrite solution to a dilute solution of the amine in acid.

  • Incomplete Diazotization: Unreacted starting material will contaminate the final product. Ensure a slight excess of sodium nitrite is used and that the reaction is allowed to proceed to completion at low temperature before warming for hydrolysis.

Optimized Diazotization-Hydrolysis Protocol:

  • Dissolve 3-amino-5-chloro-2-fluoropyridine in a suitable acid (e.g., sulfuric acid) and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours to ensure complete diazotization.[3]

  • Slowly warm the reaction mixture to a controlled temperature (e.g., 40-60 °C) to induce the hydrolysis of the diazonium salt.[3] Monitor the reaction by TLC or HPLC for the disappearance of the diazonium intermediate and the formation of the product.

  • Once the reaction is complete, cool the mixture and carefully neutralize to precipitate the product.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound in terms of potential side reactions?

A1: The final diazotization and hydrolysis of 3-amino-5-chloro-2-fluoropyridine is arguably the most critical step. The instability of the diazonium salt intermediate and the potential for nucleophilic attack on the 2-fluoro position make this step highly susceptible to byproduct formation. Careful control of temperature and reaction time is essential for success.

Q2: Are there any alternative routes to synthesize this compound?

A2: While the route described is common, other approaches could be envisioned. For instance, one could explore the direct hydroxylation of a suitably activated 5-chloro-2-fluoropyridine derivative. However, achieving regioselectivity in such a reaction would be a significant challenge. Another possibility is to start from a pre-functionalized pyridine ring that already contains the hydroxyl group (or a protected form) and then introduce the chloro and fluoro substituents.

Q3: What analytical techniques are recommended for monitoring the progress of the reactions and the purity of the intermediates and final product?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for analyzing the volatile intermediates, such as the trichloropyridine and difluorochloropyridine, and for identifying byproducts.

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the less volatile intermediates and the final product, and for quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of all intermediates and the final product. ¹⁹F NMR is particularly useful for tracking the introduction of fluorine and identifying fluorinated byproducts.

Q4: What are the main safety precautions to consider during this synthesis?

A4: Several steps in this synthesis involve hazardous materials and reactions:

  • Chlorination: Chlorine gas is highly toxic and corrosive. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Diazotization: Diazonium salts can be explosive, especially when isolated in a dry state. They should always be prepared and used in solution at low temperatures.

  • Fluorination: Hydrogen fluoride (HF) can be generated as a byproduct. HF is extremely corrosive and toxic. Reactions should be conducted in a fume hood, and appropriate HF-resistant gloves and other PPE should be worn.

  • Nitration: The use of fuming nitric and sulfuric acids requires caution due to their highly corrosive nature. The reaction is also highly exothermic and requires careful temperature control.

Always consult the Safety Data Sheets (SDS) for all reagents and follow standard laboratory safety procedures.

Visualizing the Synthetic Pathway and Potential Side Reactions

Synthesis_Pathway cluster_0 Stage 1: Chlorination & Diazotization cluster_1 Stage 2: Fluorination cluster_2 Stage 3: Nitration & Reduction cluster_3 Stage 4: Diazotization & Hydrolysis A 2-Aminopyridine B 2-Amino-3,5-dichloropyridine A->B Chlorination C 2,3,5-Trichloropyridine B->C Sandmeyer Reaction S1 3,5-Dichloropyridin-2-one B->S1 Side Reaction (Hydrolysis) D 5-Chloro-2,3-difluoropyridine C->D Halogen Exchange S2 3,5-Dichloro-2-fluoropyridine C->S2 Side Reaction (Incomplete Fluorination) E 5-Chloro-2,3-difluoro-X-nitropyridine D->E Nitration F 3-Amino-5-chloro-2-fluoropyridine E->F Reduction G This compound (Target) F->G 1. Diazotization 2. Hydrolysis S3 5-Chloro-2-hydroxypyridin-3-ol F->S3 Side Reaction (Hydrolysis of 2-F)

Caption: Synthetic pathway and major side reactions.

References

Technical Support Center: Purification of 5-Chloro-2-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 5-Chloro-2-fluoropyridin-3-ol (CAS No. 1003711-65-6). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to challenges encountered during the purification of this critical heterocyclic compound. The following troubleshooting guides and frequently asked questions are structured to address specific issues, explaining the underlying scientific principles to empower you to optimize your purification workflows.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound, offering potential causes and actionable solutions.

Question 1: My final product has a persistent yellow or brown discoloration, even after initial purification. What are the likely causes and how can I remove these colored impurities?

Answer:

Discoloration in your this compound sample is typically indicative of residual starting materials, reaction byproducts, or degradation products. Given the structure of the target molecule, potential colored impurities could arise from oxidation or polymerization.

Causality and Troubleshooting Steps:

  • Oxidation: The pyridin-3-ol moiety can be susceptible to oxidation, especially if exposed to air at elevated temperatures for prolonged periods. This can form highly conjugated, colored species.

    • Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps like solvent evaporation or distillation. Adding a small amount of a reducing agent, such as sodium bisulfite, during the aqueous workup can sometimes mitigate oxidation.

  • Residual Starting Materials/Byproducts: Incomplete reactions or side reactions can leave behind impurities. For instance, if the synthesis involves nitration and reduction, residual nitro compounds can be highly colored.

    • Solution: A multi-step purification approach is often necessary.

      • Activated Carbon Treatment: A common and effective method for removing colored impurities is to treat a solution of the crude product with activated carbon. Dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate or methanol), add a small amount of activated carbon (typically 1-5% w/w), stir for 15-30 minutes at room temperature, and then filter through a pad of celite to remove the carbon. Be aware that activated carbon can also adsorb some of your desired product, potentially reducing the overall yield.

      • Column Chromatography: If discoloration persists, column chromatography is a more rigorous method for separating the target compound from colored impurities. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is a good starting point. The more polar colored impurities will likely have a stronger affinity for the silica gel and elute later than the desired product.

Question 2: I am struggling to achieve high purity (>99%) with recrystallization. The material either oils out or the purity does not improve significantly. What should I do?

Answer:

Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and the impurity profile. Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solute is supersaturated.

Troubleshooting Recrystallization:

  • Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Systematic Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities. A good starting point for a moderately polar compound like this compound (predicted XLogP3 of 2.04) would be solvents like toluene, ethyl acetate, isopropanol, or mixtures of solvents like ethyl acetate/hexanes or dichloromethane/hexanes.[1]

    • Solvent Mixture: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the solid and allow the solution to cool slowly.

  • Controlling the Cooling Rate: Rapid cooling often leads to the trapping of impurities and the formation of small, impure crystals.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling encourages the growth of larger, purer crystals.

  • Seeding: If crystallization does not initiate, adding a small seed crystal of the pure compound can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general-purpose purification technique for this compound?

A1: For general-purpose purification to achieve good purity (95-98%), a sequential approach of an acidic or basic wash followed by recrystallization is often effective. An initial wash can help remove acidic or basic impurities. For higher purity requirements (>99%), column chromatography is typically the most reliable method due to its high resolving power. The choice ultimately depends on the scale of your synthesis and the nature of the impurities.

Q2: Can I use distillation to purify this compound?

A2: While distillation is a viable purification method for liquids, it may be challenging for this compound. The predicted boiling point is quite high (313.3±37.0 °C), which would necessitate vacuum distillation to avoid thermal decomposition.[1] If your impurities are non-volatile, Kugelrohr distillation under high vacuum could be an option for smaller quantities. However, for most common organic impurities, column chromatography or recrystallization will be more practical and effective.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing a quantitative measure of the purity by peak area percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of your compound and help identify any residual impurities by the presence of unexpected signals.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent(s) should be determined by preliminary solubility tests.

Step-by-Step Methodology:

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent (or the "good" solvent of a two-solvent system).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. If using a single solvent, add more solvent in small portions until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Two-Solvent System: While the solution is hot, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general framework for purifying this compound using column chromatography.

Step-by-Step Methodology:

  • Column Packing: Prepare a silica gel slurry in the initial, non-polar eluent (e.g., 95:5 hexanes:ethyl acetate). Pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica with the adsorbed compound to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific impurities.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting pure compound under high vacuum to remove any residual solvent.

Visualization of Purification Workflow

Purification_Workflow Crude Crude this compound Wash Aqueous Wash (e.g., NaHCO3 or dil. HCl) Crude->Wash Remove acidic/basic impurities Recrystallization Recrystallization Wash->Recrystallization Moderate Purity Goal Column Column Chromatography Wash->Column High Purity Goal Purity_Check Purity Check (HPLC, NMR, MP) Recrystallization->Purity_Check Column->Purity_Check Pure Pure Product (>99%) Purity_Check->Pure Meets Specification

Caption: Decision workflow for purification of this compound.

Data Summary

PropertyValueSource
Molecular FormulaC₅H₃ClFNO[1]
Molecular Weight147.53 g/mol [1]
Predicted Boiling Point313.3 ± 37.0 °C[1]
Predicted XLogP32.04[1]
Density1.517 ± 0.06 g/cm³[1]

References

Technical Support Center: Optimizing Reactions with 5-Chloro-2-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Chloro-2-fluoropyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing yields and troubleshooting common issues encountered when using this versatile chemical intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, its efficient utilization is critical for project success.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own lab.

Troubleshooting Guide: Common Reaction Challenges

This section addresses specific, high-frequency problems encountered during the chemical modification of this compound. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and providing actionable solutions.

Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: My Suzuki-Miyaura coupling reaction between an arylboronic acid and the chloride at the C5 position of this compound is resulting in poor yields (<40%). What are the likely causes and how can I optimize the reaction?

Answer: Low yields in Suzuki couplings involving electron-deficient heteroaryl chlorides are a common challenge. The issue typically stems from suboptimal selection of the catalyst system, base, or solvent, which collectively fail to efficiently drive the catalytic cycle. The C-Cl bond on the pyridine ring requires careful activation.[3]

Underlying Causes & Solutions:

  • Inefficient Catalyst System: The combination of the palladium precursor and the phosphine ligand is the heart of the reaction. Standard catalysts like Pd(PPh₃)₄ may be insufficient for this substrate.

    • Expert Insight: The oxidative addition of an electron-deficient aryl chloride to a Pd(0) center is often the rate-limiting step. Bulky, electron-rich phosphine ligands are required to facilitate this step and stabilize the catalytic intermediate.

    • Recommendation: Screen a panel of modern Buchwald or Herrmann-type ligands known to activate aryl chlorides. Good starting points include SPhos, XPhos, or RuPhos. Combine these with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.

  • Inappropriate Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid. A base that is too weak will not facilitate the reaction, while an overly strong base can lead to degradation of the starting material or catalyst.

    • Expert Insight: The choice of base is highly dependent on the solvent and the specific substrates. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common. Cesium carbonate is often more effective due to its higher solubility in organic solvents.[4]

    • Recommendation: If using an aqueous/organic solvent mixture (e.g., Dioxane/H₂O), K₂CO₃ or K₃PO₄ are excellent starting points. For anhydrous conditions, Cs₂CO₃ is often superior.

  • Suboptimal Solvent and Temperature: The solvent must fully solubilize the reactants while being compatible with the catalyst system. Insufficient temperature will lead to slow reaction rates, while excessive heat can cause decomposition.

    • Expert Insight: Aprotic polar solvents are generally preferred. Mixtures of 1,4-dioxane, toluene, or DMF with water are common and often accelerate the transmetalation step.[5]

    • Recommendation: Start with a degassed 4:1 mixture of 1,4-dioxane and water at a temperature of 90-100 °C.[3] Monitor the reaction by TLC or LC-MS. If the reaction stalls, a modest increase in temperature may be beneficial.

Optimized Suzuki Coupling Protocol (General)
  • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the selected base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst/ligand (e.g., Pd(dppf)Cl₂, 3 mol%).[3]

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1).[3]

  • Heat the mixture to 90-100 °C and stir vigorously.[3]

  • Monitor the reaction's progress every 2-4 hours using TLC or LC-MS. The reaction is typically complete within 8-24 hours.[3]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Data Summary: Suzuki Coupling Optimization Parameters
ParameterCondition 1 (Baseline)Condition 2 (Optimized)Rationale for Change
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)SPhos is a bulky, electron-rich ligand that accelerates oxidative addition of aryl chlorides.
Base Na₂CO₃ (2 equiv.)K₃PO₄ (2.5 equiv.)K₃PO₄ is a stronger base that can be more effective for challenging couplings.
Solvent Toluene1,4-Dioxane / H₂O (4:1)The aqueous mixture often improves solubility and accelerates the transmetalation step.
Temperature 80 °C100 °CIncreased temperature provides the necessary activation energy for the C-Cl bond.
Typical Yield < 40%> 80%The combination of an appropriate ligand, base, and solvent system dramatically improves efficiency.[6]

Troubleshooting Workflow: Suzuki Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality Boronic Acid Degradation? Anhydrous Solvents? Properly Degassed? start->check_reagents Initial Check catalyst_system Optimize Catalyst System Screen Ligands (SPhos, XPhos) Vary Pd Source (Pd(OAc)₂, Pd₂(dba)₃) Increase Catalyst Loading? check_reagents->catalyst_system Reagents OK base_solvent Adjust Base & Solvent Try K₃PO₄ or Cs₂CO₃ Use Dioxane/H₂O or Toluene/H₂O Ensure Adequate Solubility catalyst_system->base_solvent No Improvement success Yield Improved catalyst_system->success Success! temp_time Modify Reaction Conditions Increase Temperature (90-110 °C) Extend Reaction Time (Monitor by LCMS) base_solvent->temp_time Still Low Yield base_solvent->success Success! temp_time->success Optimization Complete

Caption: Troubleshooting decision tree for optimizing Suzuki-Miyaura coupling reactions.

Incomplete Conversion in Buchwald-Hartwig Amination

Question: I am trying to couple a primary amine with this compound at the C5-chloro position, but the reaction stalls with significant starting material remaining. How can I drive this reaction to completion?

Answer: Buchwald-Hartwig amination of heteroaryl chlorides is a powerful C-N bond-forming reaction, but it is highly sensitive to the choice of ligand, base, and reaction conditions.[7][8] Incomplete conversion is often due to catalyst deactivation or insufficient reactivity of the catalytic system.

Underlying Causes & Solutions:

  • Ligand Incompatibility: The amination of aryl chlorides is particularly challenging and requires state-of-the-art ligands.[9] First-generation phosphine ligands are generally ineffective.

    • Expert Insight: The ligand must promote the oxidative addition of the C-Cl bond and facilitate the final reductive elimination step. Bulky biarylphosphine ligands (e.g., Buchwald ligands) or Josiphos-type ferrocenyl ligands are designed for this purpose.

    • Recommendation: Employ a modern ligand such as BrettPhos, RuPhos, or CyPF-tBu (a Josiphos ligand). These have demonstrated high efficacy for coupling primary amines with challenging heteroaryl chlorides.[8]

  • Incorrect Base Strength: A strong, non-nucleophilic base is essential to deprotonate the amine without competing with it as a nucleophile.

    • Expert Insight: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be used. Weaker bases like carbonates are typically insufficient.[9]

    • Recommendation: Use NaOt-Bu (1.2-1.5 equivalents). Ensure it is fresh and handled under inert conditions, as it is hygroscopic.

  • Catalyst Deactivation: The palladium catalyst can be deactivated by coordination to the pyridine nitrogen or by the amine substrate itself, especially at high temperatures.

    • Expert Insight: The bidentate nature of some advanced ligands can protect the palladium center, leading to more robust and long-lived catalysts.[8] Running the reaction at the lowest effective temperature can also minimize decomposition pathways.

    • Recommendation: Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is clean but slow. Ensure rigorous inert atmosphere conditions to prevent oxidative degradation of the Pd(0) species.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle center pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amide_complex L₂PdII(Ar)(NR'H) oa_complex->amide_complex Ligand Exchange (R'NH₂) amido_complex L₂PdII(Ar)(NR') amide_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination (Ar-NR')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling?

The C-Cl bond at the 5-position is significantly more reactive than the C-F bond at the 2-position in standard palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig.[3] The C-F bond is much stronger and generally unreactive under these conditions, allowing for selective functionalization at the chloro position.[3]

Q2: I am observing a significant amount of a dehalogenated byproduct (2-fluoropyridin-3-ol). What causes this?

This side reaction, known as hydrodehalogenation, can occur under certain cross-coupling conditions. It is often caused by β-hydride elimination from palladium-alkoxide species formed in the presence of certain bases or by protonolysis of the Ar-Pd intermediate. To minimize this, ensure your reagents (especially boronic acids) are pure and consider using a milder base or a different solvent system.

Q3: What is the best way to purify the final products derived from this compound?

The purification method depends on the physical properties of the product.

  • Column Chromatography: This is the most common method for purifying non-volatile, solid, or high-boiling liquid products. Silica gel is typically used with a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Recrystallization: If your product is a solid with good purity (>90%), recrystallization from a suitable solvent system can be a highly effective and scalable purification method.

  • Distillation: For thermally stable, liquid precursors or products with sufficiently different boiling points from impurities, distillation can be an option.[10]

Q4: What are the critical safety precautions for handling this compound and its derivatives?

Halogenated pyridines and their derivatives should be handled with care.

  • Always work in a well-ventilated fume hood.[11]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[11]

  • These compounds can be irritants to the skin, eyes, and respiratory tract.[12][13] Avoid inhalation of dust or vapors and prevent skin contact.

  • Consult the Safety Data Sheet (SDS) for detailed handling, storage, and emergency information before starting any experiment.

References

Technical Support Center: Troubleshooting Suzuki Reactions with 5-Chloro-2-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Chloro-2-fluoropyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry, but its structure presents unique challenges in Suzuki-Miyaura couplings. The presence of multiple potential reaction sites (C-Cl and C-F bonds), an acidic hydroxyl group, and the electron-deficient nature of the pyridine ring all contribute to a nuanced reactivity profile that requires careful optimization. This guide will address the common pitfalls and provide strategies to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low to no yield in my reaction. What are the most likely causes?

Low or no product formation when using this compound is a frequent issue, often stemming from the inherent lack of reactivity of the C-Cl bond compared to more common aryl bromides or iodides.[1] The strength of the C-Cl bond makes the initial oxidative addition of the palladium catalyst, the rate-determining step in many Suzuki reactions, particularly challenging.[1][2]

Troubleshooting Steps:

  • Catalyst and Ligand System Inactivity: Your choice of catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be active enough to cleave the C-Cl bond efficiently.[1]

    • Recommendation: Employ a more robust catalytic system. Electron-rich and sterically bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly effective for activating heteroaryl chlorides.[1][3] These ligands promote the formation of the active monoligated Pd(0) species necessary for oxidative addition.[1] N-heterocyclic carbene (NHC) ligands are another excellent alternative.[1]

  • Ineffective Base: The base plays a critical role in the transmetalation step by activating the boronic acid.[4][5][6] The choice of base can significantly impact the reaction outcome.

    • Recommendation: Screen a variety of bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) often yield good results.[1] If base solubility is a concern, a biphasic solvent system (e.g., dioxane/water) can be beneficial.[1]

  • Insufficient Thermal Energy: The activation energy for the oxidative addition of aryl chlorides is higher than for bromides or iodides.

    • Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[1] For thermally sensitive substrates, microwave irradiation can be an effective method to rapidly reach the desired temperature and shorten reaction times.[7]

  • Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which leads to deactivation.[1]

    • Recommendation: Ensure all solvents are rigorously degassed prior to use by sparging with an inert gas like argon or nitrogen.[1] Maintaining an inert atmosphere throughout the reaction is crucial.

Q2: I am seeing significant amounts of dehalogenated starting material (2-fluoro-3-hydroxypyridine). What is causing this side reaction?

Dehalogenation is a common side reaction where the C-Cl bond is cleaved and replaced by a C-H bond.[8] This typically occurs after the oxidative addition step. The resulting aryl palladium complex can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product.[8]

Potential Hydride Sources & Solutions:

  • Solvent: Alcohols or even trace water can act as hydride donors.

    • Recommendation: Use anhydrous solvents and consider adding a small amount of a non-protic co-solvent if necessary.

  • Base: Some bases, particularly amines or those containing trace formates, can be a source of hydrides.[8]

    • Recommendation: Switch to a non-reducing base like K₃PO₄ or Cs₂CO₃.

  • Boronic Acid Reagent: Impurities in the boronic acid or its decomposition can sometimes lead to hydride formation.

    • Recommendation: Use high-purity boronic acids or consider converting them to more stable boronate esters (e.g., pinacol esters).

Q3: My main product is the result of coupling at the C-F bond instead of the C-Cl bond. How can I control the regioselectivity?

While C-Cl bond activation is generally more challenging than C-Br or C-I, it is typically favored over C-F bond activation in palladium-catalyzed cross-coupling reactions.[9] If you are observing significant C-F coupling, it may be due to specific, and often forcing, reaction conditions.

Strategies to Enhance C-Cl Selectivity:

  • Ligand Choice: The electronic and steric properties of the ligand can influence selectivity. Electron-deficient ligands can sometimes favor the activation of more electron-rich C-X bonds.[10]

    • Recommendation: Experiment with a range of ligands, including both electron-rich (e.g., Buchwald-type) and electron-deficient phosphines, to find the optimal balance for your specific substrate combination.

  • Reaction Temperature: Higher temperatures might overcome the activation barrier for C-F cleavage.

    • Recommendation: Attempt the reaction at the lowest temperature that still provides a reasonable rate of conversion for C-Cl coupling.

Q4: The hydroxyl group on my pyridinol seems to be interfering with the reaction. What can I do?

The acidic proton of the hydroxyl group can interact with the base, potentially altering its effective concentration and reactivity.[11] Furthermore, the resulting pyridinolate can coordinate to the palladium center, influencing the catalytic cycle.

Troubleshooting Hydroxyl Group Interference:

  • Protecting Group Strategy: The most straightforward approach is to protect the hydroxyl group.

    • Recommendation: A methyl ether or a silyl ether (e.g., TBDMS) are common choices. The protecting group can be removed in a subsequent step. This strategy also improves the solubility of the starting material in many organic solvents.

  • Base Stoichiometry: If proceeding without a protecting group, the amount of base is critical.

    • Recommendation: Use an additional equivalent of base to account for the deprotonation of the hydroxyl group. This ensures that sufficient base is available to participate in the transmetalation step.

  • Choice of Base: The counter-cation of the base can interact with the deprotonated hydroxyl group, affecting reactivity.[11]

    • Recommendation: Screening bases with different counter-ions (e.g., K⁺, Cs⁺, Na⁺) may reveal an optimal choice for your system.

Q5: I am struggling with the purification of my final product. What are some common impurities and how can I remove them?

Purification can be complicated by the presence of several potential byproducts.

Common Impurities and Purification Strategies:

  • Homocoupled Boronic Acid: This byproduct forms from the self-coupling of the boronic acid partner and can be promoted by the presence of oxygen.[12]

    • Removal: Rigorous degassing can minimize its formation.[12] During purification, this non-polar impurity can often be separated by standard silica gel chromatography.

  • Residual Palladium Catalyst: Palladium residues can be difficult to remove completely.

    • Removal: Passing the crude product through a pad of celite or using a metal scavenger can be effective.[13]

  • Boronic Acid and Boroxine Impurities: Unreacted boronic acid and its dehydrated trimer (boroxine) are common impurities.[14]

    • Removal: An aqueous wash during the work-up can often remove a significant portion of these water-soluble impurities. A carefully chosen recrystallization solvent system can also be highly effective. For pyridyl-containing products, an acid/base extraction can be a powerful purification technique.[15]

Experimental Protocols & Data
General Protocol for Suzuki Coupling of this compound

This protocol serves as a robust starting point and should be optimized for each specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 10:1)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the base, the palladium source, and the ligand.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7][13]

Table 1: Recommended Starting Conditions for Suzuki Coupling
ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective Pd(0) precursors.
Ligand SPhos or XPhosBulky, electron-rich ligands that facilitate oxidative addition of aryl chlorides.[1][3]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that promote transmetalation.[1]
Solvent 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Biphasic systems that aid in dissolving inorganic bases while maintaining solubility of organic components.[1]
Temperature 90-110 °CProvides sufficient thermal energy to overcome the activation barrier for C-Cl bond cleavage.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura reaction, highlighting the challenging oxidative addition step with this compound.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Often Rate-Limiting for Ar-Cl) Pd0->OxAdd PdII Ar-Pd(II)(Cl)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdAr Ar-Pd(II)(Ar')L₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product ArCl 5-Chloro-2-fluoro- pyridin-3-ol ArCl->OxAdd Boronic R-B(OH)₂ + Base Borate [R-B(OH)₃]⁻ Boronic->Borate Borate->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle, emphasizing the critical oxidative addition step.

Troubleshooting Decision Tree

This flowchart provides a logical workflow for addressing common issues encountered during the Suzuki coupling of this compound.

Troubleshooting_Tree Start Low or No Yield Observed Catalyst_Check Is the catalyst system active enough for Ar-Cl? Start->Catalyst_Check Catalyst_Sol Switch to Buchwald (SPhos, XPhos) or NHC ligands. Increase catalyst loading (2-5 mol%). Catalyst_Check->Catalyst_Sol No Temp_Check Is the reaction temperature sufficient? Catalyst_Check->Temp_Check Yes Catalyst_Sol->Temp_Check Temp_Sol Increase temperature to 90-110 °C. Consider microwave irradiation. Temp_Check->Temp_Sol No Base_Check Is the base effective and stoichiometry correct? Temp_Check->Base_Check Yes Temp_Sol->Base_Check Base_Sol Screen strong bases (K₃PO₄, Cs₂CO₃). Use 2-3 equivalents. Add 1 extra eq. for unprotected -OH. Base_Check->Base_Sol No Degas_Check Is the system properly degassed? Base_Check->Degas_Check Yes Base_Sol->Degas_Check Degas_Sol Degas solvents thoroughly with Ar or N₂. Maintain inert atmosphere. Degas_Check->Degas_Sol No Side_Reaction Side reactions observed? (Dehalogenation, Homocoupling) Degas_Check->Side_Reaction Yes Degas_Sol->Side_Reaction Side_Reaction_Sol Check for hydride sources (solvent, base). Ensure rigorous degassing. Consider protecting the -OH group. Side_Reaction->Side_Reaction_Sol Yes Success Reaction Optimized Side_Reaction->Success No Side_Reaction_Sol->Success

Caption: A decision tree for systematically troubleshooting Suzuki coupling reactions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Chloro-2-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving 5-chloro-2-fluoropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this valuable heterocyclic building block. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge and Opportunity of a Multifunctional Substrate

This compound is a highly functionalized pyridine derivative. Its unique substitution pattern presents both challenges and opportunities for synthetic chemists. The electron-deficient nature of the pyridine ring, amplified by the 2-fluoro substituent, makes the C-Cl bond at the 5-position susceptible to oxidative addition, a key step in many cross-coupling reactions.[1] However, the substrate also possesses features that can complicate catalyst selection and reaction optimization:

  • C-Cl Bond Inertness: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides, often demanding more active and specialized catalyst systems.[2]

  • Pyridine Nitrogen Coordination: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4]

  • The Ambivalent Hydroxyl Group: The 3-hydroxyl group is a critical determinant of reactivity. It can act as an internal proton source, promoting undesirable side reactions like protodeboronation in Suzuki couplings.[5][6] Conversely, under basic conditions, the resulting alkoxide may coordinate to the metal center, potentially directing the reaction or influencing the catalytic cycle.[7][8][9]

This guide provides a structured approach to overcoming these challenges for three major classes of cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when working with this compound?

The main hurdles are activating the relatively inert C-Cl bond, preventing catalyst inhibition by the pyridine nitrogen, and managing the effects of the 3-hydroxyl group, which can lead to side reactions, particularly protodeboronation in Suzuki couplings.[2][3][6]

Q2: Which palladium ligands are a good starting point for this substrate?

Due to the challenges of C-Cl bond activation and potential catalyst inhibition, bulky, electron-rich phosphine ligands are highly recommended.[2][3] Ligands from the Buchwald family, such as SPhos and XPhos , are excellent choices as they are known to promote difficult cross-couplings.[4] N-heterocyclic carbenes (NHCs) can also be effective alternatives.[3] Standard, less bulky ligands like PPh₃ are often ineffective for this class of substrate.[3]

Q3: Do I need to protect the 3-hydroxyl group before attempting a cross-coupling reaction?

Not necessarily, and it is often preferable to attempt the reaction without protection first to maintain step economy. While protection (e.g., as a methyl or benzyl ether) would eliminate potential side reactions caused by the acidic proton, many modern catalyst systems exhibit high functional group tolerance.[10] However, if you observe significant side reactions like protodeboronation or catalyst deactivation that cannot be resolved by optimizing other parameters, protection may be a necessary strategy.

Q4: My reaction is not working. What is the first thing I should check?

The most critical factor for success in palladium-catalyzed cross-couplings is the rigorous exclusion of oxygen. The active Pd(0) catalyst is highly sensitive to oxidation, which renders it inactive.[3][4] Ensure that your solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) and that the entire reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) from start to finish.[3]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[11][12] With this compound, the primary concerns are activating the C-Cl bond and preventing protodeboronation of the boronic acid coupling partner.

Common Problems & Solutions

Problem 1: Low or no conversion of starting material.

  • Potential Cause A: Inefficient Catalyst Activity. The oxidative addition of the C-Cl bond to the Pd(0) center is likely the rate-limiting step. Your chosen catalyst system may not be active enough.

    • Solution: Switch to a more robust catalytic system. Use a palladium precatalyst like Pd₂(dba)₃ or a modern G3/G4 precatalyst combined with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos.[4][6] These ligands accelerate both the oxidative addition and subsequent reductive elimination steps.[6]

  • Potential Cause B: Catalyst Inhibition. The pyridine nitrogen may be deactivating your catalyst.

    • Solution: The use of bulky ligands, as mentioned above, can create a steric shield around the palladium center, mitigating inhibition by the pyridine nitrogen.[4]

  • Potential Cause C: Inappropriate Base. The base is crucial for activating the boronic acid for transmetalation, but the wrong choice can hinder the reaction.[3]

    • Solution: Screen different bases. Strong, anhydrous bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃ for challenging couplings.[3] Ensure the base is finely ground and completely dry.

Problem 2: Significant formation of the deboronated byproduct from my boronic acid (protodeboronation).

  • Potential Cause A: Presence of Water. Water facilitates the cleavage of the C-B bond, a common side reaction with heteroaryl boronic acids.[6] The substrate's own hydroxyl group can also act as a proton source.

    • Solution 1: Use Anhydrous Conditions. Rigorously dry all solvents, reagents, and glassware. Using anhydrous, finely ground base is critical.[3]

    • Solution 2: Use a Boronate Ester. Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin). These are generally more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[6]

  • Potential Cause B: Base-Promoted Decomposition. The combination of base and trace water can accelerate protodeboronation.[6]

    • Solution: Use weaker, non-hydroxide bases like K₃PO₄ or even KF. These are often sufficient to promote transmetalation without excessively accelerating the decomposition pathway.[12]

Problem 3: Homocoupling of the boronic acid partner is the main product.

  • Potential Cause: Presence of Oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[1]

    • Solution: This is a critical issue of reaction setup. Ensure all components are rigorously degassed and the reaction is maintained under a strict inert atmosphere for its entire duration.[3][4] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes help, but excluding oxygen is the most fundamental solution.

Recommended Starting Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (6 mol%)

  • K₃PO₄ (anhydrous, finely ground, 3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the boronic acid/ester, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous dioxane.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add the remaining anhydrous, degassed dioxane to achieve a final concentration of ~0.1 M with respect to the limiting reagent.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Data Summary: Recommended Starting Conditions
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2)XPhos (6)K₃PO₄ (3)Dioxane100
Buchwald-Hartwig Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene110
Sonogashira PdCl₂(PPh₃)₂ (3)XPhos (6)Cs₂CO₃ (2)Dioxane100

Note: These are starting points. Optimization of catalyst/ligand loading, base, solvent, and temperature is often necessary.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds.[13][14] For this substrate, success hinges on using a catalyst system active enough for a C-Cl bond and a base that is strong but does not interfere with the substrate.

Common Problems & Solutions

Problem 1: Low yield of the desired arylamine.

  • Potential Cause A: Ineffective Catalyst System. As with the Suzuki coupling, C-Cl bonds require highly active catalysts.

    • Solution: Employ a modern Buchwald-Hartwig catalyst system. A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich ligand like RuPhos or XPhos is recommended.[15] Using pre-formed palladium precatalysts (e.g., XPhos Pd G3) can also improve reliability.

  • Potential Cause B: Incorrect Base Choice. The base deprotonates the amine to facilitate its coordination to the palladium center. A base that is too weak will result in a slow or stalled reaction.[15]

    • Solution: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[15] Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option.

Problem 2: Decomposition of starting material or product.

  • Potential Cause: High Reaction Temperature. While high temperatures are often needed to activate C-Cl bonds, they can also lead to the degradation of sensitive substrates or products.

    • Solution: Once you have identified an active catalyst system, try to lower the reaction temperature. Modern catalysts often allow for amination of aryl chlorides at temperatures below 100 °C.[15]

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes.[16][17] The copper-catalyzed variant is common, but copper-free methods are often preferred to avoid the primary side reaction: Glaser coupling (homocoupling of the alkyne).[17]

Common Problems & Solutions

Problem 1: Reaction fails to initiate or proceeds very slowly.

  • Potential Cause: Low Catalyst Activity for C-Cl bond. This is a recurring theme. Standard Sonogashira conditions [e.g., PdCl₂(PPh₃)₂, CuI] are often insufficient for aryl chlorides.[18]

    • Solution: Augment the palladium catalyst with a more activating ligand. Adding a bulky, electron-rich phosphine like P(t-Bu)₃ or XPhos can dramatically increase the rate of oxidative addition.[18] Alternatively, use a more active palladium precatalyst system from the outset.

Problem 2: Significant alkyne homocoupling (Glaser coupling) is observed.

  • Potential Cause: Oxygen and/or Copper(I) Catalyst. This side reaction is mediated by the copper co-catalyst, especially in the presence of oxygen.[19]

    • Solution 1: Rigorous Inert Atmosphere. As with all palladium catalysis, the strict exclusion of oxygen is paramount.

    • Solution 2: Copper-Free Conditions. Investigate copper-free Sonogashira protocols. These reactions typically require a more active palladium catalyst and may need higher temperatures or a different base (e.g., Cs₂CO₃, TBAF), but they completely eliminate the Glaser coupling pathway.[17]

Visualized Workflows and Mechanisms

General Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and resolving common issues in cross-coupling reactions.

Caption: A logical workflow to diagnose and solve common cross-coupling issues.

General Palladium Cross-Coupling Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is essential for rational troubleshooting.

Catalytic_Cycle pd0 L₂Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex L₂Pd(II)(Ar)X oxidative_addition->pd2_complex transmetalation Transmetalation (or Amine Coordination + Deprotonation) pd2_complex->transmetalation + Nu-M pd2_intermediate L₂Pd(II)(Ar)(Nu) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 + Ar-Nu reductive_elimination->pd0

References

Technical Support Center: Scale-up Synthesis of 5-Chloro-2-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 5-Chloro-2-fluoropyridin-3-ol. This guide is designed for researchers, chemists, and process development professionals to provide field-proven insights and troubleshoot challenges encountered during the transition from laboratory to pilot or production scale. The synthesis of functionalized pyridinols presents a unique set of challenges, and this resource aims to address them in a practical, question-and-answer format.

I. Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the scale-up of this compound synthesis.

Low Yield and Impurity Formation

Question: We are observing a significant drop in yield and an increase in impurities when scaling up our synthesis of this compound. What are the likely causes and how can we mitigate them?

Answer:

Yield reduction and impurity formation during scale-up are often interconnected and typically stem from issues with mass and heat transfer. Let's break down the potential culprits and solutions:

  • Inadequate Temperature Control: The synthesis of highly substituted pyridines can involve exothermic steps. What may be easily controlled in a lab flask can lead to runaway reactions or localized hot spots in a large reactor.

    • Causality: Poor heat dissipation can lead to side reactions, such as polymerization or decomposition of starting materials and products. For instance, overheating during a diazotization-hydrolysis sequence, a common route to pyridinols, can lead to the formation of tarry byproducts.

    • Troubleshooting & Optimization:

      • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat flow of your process. This data is crucial for designing an appropriate cooling strategy.

      • Controlled Addition: Implement slow, controlled addition of reagents, especially during exothermic steps. This allows the reactor's cooling system to keep pace with heat generation.

      • Solvent Selection: Choose a solvent with a boiling point that can help to dissipate heat through reflux, providing a passive safety mechanism.

  • Mass Transfer Limitations: In heterogeneous reactions or during reagent addition, inefficient mixing can lead to localized high concentrations of reactants.

    • Causality: This can result in the formation of undesired regioisomers or over-reaction products. For example, in a chlorination or fluorination step, poor mixing could lead to di- or tri-halogenated species.

    • Troubleshooting & Optimization:

      • Agitator Design and Speed: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine for good axial flow) and that the agitation speed is sufficient to maintain a homogenous mixture.

      • Subsurface Addition: For critical reagent additions, consider a dip tube to introduce the reagent below the surface of the reaction mixture, promoting rapid dispersion.

  • Competing Side Reactions: The functional groups on the pyridine ring can be susceptible to side reactions under certain conditions.

    • Causality: The hydroxyl group can be further oxidized, or the fluorine atom can be susceptible to nucleophilic displacement, especially at higher temperatures or with certain nucleophiles.

    • Troubleshooting & Optimization:

      • Inert Atmosphere: The synthesis should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich pyridinol ring.

      • pH Control: Carefully control the pH of the reaction mixture. For example, during workup, overly acidic or basic conditions could lead to hydrolysis of the fluoro-substituent or other undesired reactions.

Challenges in Purification

Question: We are struggling with the purification of this compound at a larger scale. Column chromatography is not a viable option. What are our alternatives?

Answer:

Moving away from chromatography is a common and necessary step in process development. Here are several strategies for the large-scale purification of this compound:

  • Crystallization: This is often the most effective and scalable purification method for solid compounds.

    • Protocol:

      • Solvent Screening: Perform a systematic solvent screen to identify a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are insoluble. Common choices could include toluene, ethyl acetate, or mixtures with heptane.

      • Cooling Profile: Develop a controlled cooling profile. A slow, linear cooling rate often promotes the growth of larger, purer crystals. A crash-cooling approach can lead to the trapping of impurities.

      • Seeding: Introduce a small amount of pure product (seed crystals) at the point of supersaturation to control the crystallization process and obtain a consistent particle size distribution.

    • Trustworthiness: A well-designed crystallization process is self-validating. The purity of the final product can be readily checked by HPLC, and the consistency of the process can be monitored through particle size analysis.

  • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an excellent purification method.[1]

    • Considerations: The presence of the hydroxyl group will raise the boiling point, making vacuum distillation necessary to prevent thermal decomposition.

    • Troubleshooting:

      • Byproduct Formation: Be aware that at elevated temperatures, even under vacuum, some decomposition or side reactions might occur. A reddish-brown discoloration of the distillate could indicate such issues.[1]

      • Fractional Distillation: If impurities have close boiling points, a fractional distillation column with appropriate packing will be required to achieve high purity.

  • Acid-Base Extraction: Leveraging the basicity of the pyridine nitrogen and the acidity of the hydroxyl group can be a powerful purification tool.

    • Workflow:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities.

      • Back-extract the aqueous layer with fresh organic solvent to recover any product that may have partitioned.

      • Wash the combined organic layers with a dilute base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities.[1]

      • Finally, wash with brine to remove residual water and dry over a suitable drying agent (e.g., sodium sulfate).

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The synthesis of halogenated pyridines requires strict adherence to safety protocols. Key hazards include:

  • Toxicity: Halogenated pyridines and their intermediates can be harmful if swallowed, in contact with skin, or if inhaled.[2][3] Always work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Corrosive Reagents: The synthesis may involve the use of strong acids and bases, as well as corrosive halogenating agents.[4][5] Ensure that all equipment is compatible with the chemicals being used.

  • Exothermic Reactions: As discussed, be prepared for exothermic events and have a robust cooling plan in place.

  • Hazardous Byproducts: Some reactions may produce hazardous gases. For example, diazotization reactions can release nitrogen oxides. Ensure appropriate scrubbing systems are in place. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen chloride gas.[5][6]

Q2: Which synthetic route is most amenable to large-scale production?

A2: While multiple synthetic routes to functionalized pyridines exist, for large-scale production, the ideal route prioritizes:

  • Readily Available Starting Materials: The cost and availability of starting materials are critical factors. Routes starting from simple, commercially available pyridines or through multi-component domino synthesis are often favored.[7]

  • Robust and High-Yielding Reactions: Each step should be high-yielding and tolerant of minor variations in reaction conditions.

  • Avoidance of Hazardous Reagents: Whenever possible, avoid reagents that are difficult to handle or pose significant safety risks on a large scale (e.g., diazomethane, highly energetic materials).

  • Telescoped Processes: A process where multiple reaction steps are carried out in the same reactor without isolation of intermediates can significantly improve efficiency and reduce waste.[1]

A plausible and scalable approach could involve the synthesis of a suitable precursor like 2,5-dichloro-3-nitropyridine, followed by nucleophilic aromatic substitution of the nitro group with a protected hydroxylamine equivalent and subsequent deprotection, or a route involving diazotization of an aminopyridine precursor followed by hydrolysis.

Q3: How can we monitor the progress of the reaction effectively during scale-up?

A3: In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of reaction monitoring. Develop a robust HPLC method that can separate the starting materials, intermediates, product, and key impurities. Regular sampling of the reaction mixture will allow you to track the disappearance of starting materials and the appearance of the product, helping to determine the optimal reaction time.

  • Gas Chromatography (GC): If the components are sufficiently volatile and thermally stable, GC can be a faster alternative to HPLC.

  • Thin-Layer Chromatography (TLC): While less quantitative, TLC is a quick and inexpensive way to get a qualitative picture of the reaction progress, especially during methods development.

III. Visualizing the Process

Generalized Synthetic Pathway

The following diagram illustrates a conceptual multi-step synthesis of a functionalized pyridinol, highlighting key transformations that could be adapted for this compound.

G A 2-Amino-5-chloropyridine B Diazonium Salt Intermediate A->B  Diazotization (NaNO2, HBF4) C 5-Chloro-2-fluoropyridin-3-amine B->C  Fluorination (e.g., thermal decomposition) D This compound C->D  Hydrolysis (e.g., Sandmeyer-type reaction) G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solutions A Low Yield / High Impurities B Poor Temperature Control? A->B C Inefficient Mixing? A->C D Side Reactions? A->D E Perform Calorimetry Slow Reagent Addition B->E F Optimize Agitation Subsurface Addition C->F G Inert Atmosphere pH Control D->G

References

Technical Support Center: Synthesis of 5-Chloro-2-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-fluoropyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and identify potential byproducts.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Question 1: I'm observing an unexpected spot on my TLC/LC-MS analysis. What could it be?

The presence of unexpected spots or peaks often indicates the formation of byproducts. The identity of these byproducts is highly dependent on the synthetic route employed. A common pathway to this compound involves the fluorination of a polychlorinated pyridine precursor, followed by the introduction of the hydroxyl group.

Potential Byproducts and Their Origins:

  • Isomeric Products: Incomplete or non-selective reactions can lead to the formation of isomers. For instance, if starting from a trichlorinated pyridine, incomplete fluorination can result in a mixture of mono- and di-fluorinated intermediates.[1][2]

  • Over-fluorinated Species: Aggressive fluorinating conditions can lead to the replacement of more than one chlorine atom, yielding difluoro or even trifluoro pyridines.[3][4]

  • Hydrolysis Products: The 2-fluoro group on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially under aqueous or basic conditions.[5][6] This can lead to the formation of the corresponding 2-hydroxypyridine derivative.

  • Starting Material: Incomplete reaction will result in the presence of the starting material in your crude product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unknown impurity identification.

Experimental Protocol for Byproduct Identification:

  • Isolate the Impurity: If possible, isolate the byproduct using preparative TLC or column chromatography.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the exact mass and molecular formula of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will help determine the substitution pattern on the pyridine ring.

    • ¹⁹F NMR is crucial for identifying the number and chemical environment of fluorine atoms.

    • ¹³C NMR can provide further structural information.

  • Comparison to Known Compounds: Compare the obtained spectral data with literature values for suspected byproducts.

Question 2: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yields can stem from several factors, from incomplete reactions to product degradation.

Potential Causes for Low Yield:

CauseExplanationRecommended Action
Incomplete Fluorination The halogen exchange reaction (chlorine to fluorine) may not have gone to completion. This is common when using milder fluorinating agents or suboptimal reaction temperatures.[1]Increase reaction temperature, use a more reactive fluorinating agent (e.g., CsF instead of KF), or employ a phase-transfer catalyst.[7]
Side Reactions As discussed in Question 1, the formation of byproducts such as isomers or hydrolysis products will consume starting material and reduce the yield of the desired product.Optimize reaction conditions to favor the desired pathway. For example, ensure strictly anhydrous conditions to prevent hydrolysis.[5][6]
Product Degradation The final product may be unstable under the reaction or workup conditions. The hydroxyl group can be sensitive to strong acids or bases.Use milder workup procedures. Consider protecting the hydroxyl group if subsequent harsh reaction conditions are necessary.
Inefficient Introduction of the Hydroxyl Group If synthesizing from a precursor like 2-fluoro-3-nitropyridine, the reduction and subsequent diazotization/hydrolysis steps may be inefficient.[8]Optimize the conditions for the reduction and diazotization steps, paying close attention to temperature control.[8][9]
Question 3: I'm struggling with the fluorination step of 2,3,5-trichloropyridine. What are the key parameters to control?

The fluorination of polychlorinated pyridines is a critical and often challenging step. The reactivity of the chlorine atoms varies depending on their position on the ring.

Key Parameters for Successful Fluorination:

  • Choice of Fluorinating Agent: The reactivity of alkali metal fluorides increases down the group (KF < RbF < CsF). While KF is the most economical, it often requires higher temperatures and longer reaction times, potentially leading to more byproducts.[1][7] The use of spray-dried KF can enhance reactivity.

  • Solvent: Aprotic polar solvents like sulfolane, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to dissolve the reactants and facilitate the nucleophilic substitution.[1][7]

  • Temperature: Temperature control is crucial for selectivity. A stepwise increase in temperature can sometimes be used to first replace the more reactive chlorine and then the less reactive one.[1][7]

  • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, can significantly improve the reaction rate and yield by facilitating the transfer of the fluoride ion into the organic phase.[1]

  • Anhydrous Conditions: Water can compete with the fluoride ion as a nucleophile, leading to the formation of hydroxypyridine byproducts.[5] Therefore, using anhydrous reagents and solvents is essential.

Caption: Key parameters influencing the fluorination reaction.

II. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A common and versatile approach starts from 2-amino-5-chloropyridine. The synthesis involves diazotization to introduce a hydroxyl group, followed by nitration, reduction of the nitro group, another diazotization, and finally hydrolysis to yield the target compound.[9] An alternative route involves the fluorination of 2,3,5-trichloropyridine to give 5-chloro-2,3-difluoropyridine, followed by selective hydrolysis or another nucleophilic substitution to introduce the hydroxyl group at the 3-position.[7]

Q2: How can I purify the final product from the common byproducts?

Purification is typically achieved through a combination of techniques:

  • Extraction: An initial acid-base extraction can help separate the acidic product from neutral or basic impurities.

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired product from isomers and other byproducts with different polarities.

  • Recrystallization: If a solid, recrystallization from a suitable solvent system can provide a highly pure product.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, several hazards are associated with this synthesis:

  • Fluorinating Agents: Alkali metal fluorides are toxic and hygroscopic. Handle them in a fume hood with appropriate personal protective equipment (PPE).

  • Hydrogen Fluoride (HF): Some fluorination reactions can generate HF, which is extremely corrosive and toxic. Ensure proper ventilation and have a calcium gluconate antidote available.

  • Diazonium Salts: Diazonium intermediates can be explosive, especially when dry. It is crucial to keep them in solution and at low temperatures.[9]

  • Solvents: Many of the aprotic polar solvents used have high boiling points and can be harmful. Consult the Safety Data Sheet (SDS) for each reagent and solvent used.

III. References

  • Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Publishing. Available from: --INVALID-LINK--

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. Available from: --INVALID-LINK--

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. Available from: --INVALID-LINK--

  • Application Notes and Protocols for the Scalable Synthesis of 5-Chloro-2-fluoropyridin-3-amine Derivatives. Benchchem. Available from: --INVALID-LINK--

  • 5-Fluoro-2-hydroxypyridine synthesis. ChemicalBook. Available from: --INVALID-LINK--

  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents. Available from: --INVALID-LINK--

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available from: --INVALID-LINK--

  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents. Available from: --INVALID-LINK--

  • CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine. Google Patents. Available from: --INVALID-LINK--

  • CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Google Patents. Available from: --INVALID-LINK--

  • Chlorine exchange for fluorine in 2-fluoro-pyridine compounds. European Patent Office. Available from: --INVALID-LINK--

  • CN102898358A - Preparation method of fluoropyridine compounds. Google Patents. Available from: --INVALID-LINK--

  • Preparation of difluorpyridine compounds. European Patent Office. Available from: --INVALID-LINK--

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available from: --INVALID-LINK--

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: --INVALID-LINK--

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling. PubMed. Available from: --INVALID-LINK--

  • How can 2-fluoro-3-hydroxypyridine be synthesized and applied?. Guidechem. Available from: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Chloro-2-fluoropyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and synthetic tractability have led to its incorporation into a multitude of FDA-approved drugs. Within this broad class, halogenated pyridinols, and specifically derivatives of 5-Chloro-2-fluoropyridin-3-ol, represent a promising but underexplored chemical space. The strategic placement of chloro and fluoro substituents on the pyridin-3-ol core can significantly influence the molecule's physicochemical properties, thereby modulating its pharmacokinetic profile and interaction with biological targets.

This guide provides a comprehensive comparison of the known and anticipated biological activities of this compound derivatives. While direct comparative studies on a homologous series of these specific derivatives are limited in publicly available literature, this guide synthesizes data from structurally related pyridine compounds to provide a predictive framework for their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the structure-activity relationships (SAR) of analogous compounds, present relevant experimental data, and provide detailed protocols for the evaluation of novel derivatives.

Anticancer Potential: Targeting Cellular Proliferation

Pyridine derivatives have shown significant promise in oncology, with various analogues exhibiting potent cytotoxicity against a range of cancer cell lines. The introduction of halogens and hydroxyl groups can enhance this activity, suggesting that this compound derivatives are worthy of investigation as anticancer agents.

Comparative Anticancer Activity of Related Pyridine Derivatives

To contextualize the potential of this compound derivatives, the following table summarizes the in vitro cytotoxic activity of a selection of substituted pyridine compounds against various cancer cell lines.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
Pyridine-Ureas1-(4-Iodophenyl)-3-(pyridin-2-yl)ureaMCF-7 (Breast)0.22[1]
Pyridine-Ureas1-(3,4-Dichlorophenyl)-3-(pyridin-2-yl)ureaMCF-7 (Breast)1.88[1]
Thiazolo[4,5-d]pyrimidines7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thioneCCRF-CEM (Leukemia)Growth % -51.41[4]
Imidazo[4,5-b]pyridinesBromo-substituted 2,3-diaryl-3H-imidazo[4,5-b]pyridineK562 (Leukemia)~42-57[5]

Note: The data presented is for structurally related compounds and serves as a predictive guide for the potential activity of this compound derivatives.

Structure-Activity Relationship Insights:

Studies on related halogenated pyridines suggest that the position and nature of the halogen substituents significantly impact anticancer activity. For instance, in a series of 2,5-disubstituted 4-thiazolidinones, the presence of both chloro and fluoro groups had a marked influence on antibacterial activity, a principle that may extend to anticancer effects.[6] The hydroxyl group at the 3-position of the pyridine ring can act as a hydrogen bond donor or acceptor, potentially enhancing binding to target proteins like kinases.

Plausible Mechanism of Action: Kinase Inhibition

Many pyridine-based anticancer agents function as kinase inhibitors. The pyridine scaffold can mimic the adenine region of ATP, allowing these compounds to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity and disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Hypothetical inhibition of the EGFR signaling pathway.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel this compound derivatives on cancer cell lines.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Efficacy: A New Frontier Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Halogenated pyridines have emerged as a promising class of compounds with significant antimicrobial potential.

Comparative Antimicrobial Activity of Related Pyridine Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of various pyridine derivatives against representative bacterial and fungal strains.

Compound ClassSpecific Derivative ExampleMicroorganismMIC (µg/mL)Reference
3-(5-Fluoropyridin-3-yl)-2-oxazolidinonesCompound 7jStaphylococcus aureus0.25[7]
3-(5-Fluoropyridin-3-yl)-2-oxazolidinonesLinezolid (control)Staphylococcus aureus2[7]
2,5-disubstituted 4-thiazolidinonesDerivative with 3-chloro-4-fluorophenyl imino groupBacillus subtilis-[6]
2,5-disubstituted 4-thiazolidinonesDerivative with 3-chloro-4-fluorophenyl imino groupEscherichia coli-[6]

Note: The data presented is for structurally related compounds and serves as a predictive guide for the potential activity of this compound derivatives. A hyphen (-) indicates that while activity was observed, specific MIC values were not provided in the abstract.

Structure-Activity Relationship Insights:

In a study of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives, the presence of the fluoropyridine ring was crucial for potent antibacterial activity against Gram-positive bacteria.[7] The combination of chloro and fluoro substituents in other heterocyclic systems has also been shown to enhance antimicrobial efficacy.[6]

Potential Mechanism of Action: Inhibition of Essential Bacterial Enzymes

The antimicrobial action of pyridine derivatives can be attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase or topoisomerase IV, which are critical for DNA replication and repair. The pyridine scaffold can interact with the enzyme's active site, preventing its normal function and leading to bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Cell_Death Cell Death DNA_Gyrase->Cell_Death DNA_Replication->Cell_Death Inhibitor This compound Derivative Inhibitor->DNA_Gyrase Inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB IkBa_NFkB->NFkB Degradation of IκBα Inflammation Pro-inflammatory Gene Transcription NFkB->Inflammation Nuclear Translocation Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK Inhibitor This compound Derivative Inhibitor->IKK Inhibition

References

Comparing the reactivity of 5-Chloro-2-fluoropyridin-3-ol with other pyridinols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 5-Chloro-2-fluoropyridin-3-ol for Drug Discovery Professionals

This guide provides a detailed comparison of the chemical reactivity of this compound with other pyridinol analogues. While direct, side-by-side experimental data for this specific molecule is not extensively published, this document synthesizes established principles of physical organic chemistry and data from related structures to offer a robust, predictive analysis for researchers in medicinal chemistry and drug development.[1][2][3]

Introduction: The Strategic Value of Substituted Pyridinols

Pyridinone and its tautomer, pyridinol, are privileged scaffolds in medicinal chemistry.[4][5] These six-membered heterocyclic cores are integral to a wide array of FDA-approved drugs, exhibiting activities from anti-cancer to anti-HIV.[1][4] The therapeutic efficacy of these molecules is profoundly influenced by the substitution pattern on the pyridine ring, which modulates their physicochemical properties, including polarity, lipophilicity, and hydrogen bonding capacity.[4][5]

This compound is a highly functionalized building block of significant interest. Its unique arrangement of an electron-donating hydroxyl group and two distinct, electron-withdrawing halogen atoms creates a nuanced reactivity profile, offering medicinal chemists a versatile platform for generating molecular diversity and exploring structure-activity relationships (SAR).[6] This guide will dissect this profile, comparing its expected behavior in key synthetic transformations against simpler pyridinols.

Analysis of Substituent Electronic Effects

The reactivity of an aromatic ring is governed by the interplay of inductive and resonance effects of its substituents. In this compound, these effects create a highly polarized and electron-deficient ring system, predisposing it to certain reaction pathways.

  • Pyridine Nitrogen: The nitrogen atom is inherently electron-withdrawing via induction, reducing the overall electron density of the ring and making it less susceptible to electrophilic attack compared to benzene.[7]

  • 2-Fluoro Group: Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I). This effect is most pronounced at the ortho (C2) and para (C4) positions. Crucially, in the context of nucleophilic aromatic substitution (SNAr), fluorine is an excellent leaving group, often leading to reaction rates significantly faster than other halogens.[8][9]

  • 5-Chloro Group: Chlorine also exerts a -I effect, further deactivating the ring towards electrophiles. Its primary role is often as a secondary site for modification via cross-coupling or SNAr, though it is a much poorer leaving group than fluorine in SNAr reactions.[6][8]

  • 3-Hydroxyl Group: The hydroxyl group can tautomerize to the pyridinone form. As a hydroxyl group, it is a strong electron-donating group via resonance (+R) and activating for electrophilic substitution, directing ortho and para. However, its effect is counteracted by the strong deactivation from the nitrogen and halogens. The acidity of this hydroxyl group is also enhanced by the presence of the adjacent electron-withdrawing fluorine and chlorine atoms.

The diagram below illustrates the dominant electronic influences on the pyridine ring.

snar_workflow start Start: 2-Fluoropyridine Derivative setup Dissolve in Polar Aprotic Solvent (e.g., DMF, DMSO) start->setup add_base Add Base (e.g., K2CO3, DIPEA) setup->add_base add_nuc Add Nucleophile (e.g., R-NH2, R-OH) add_base->add_nuc heat Heat Reaction Mixture (60-120 °C) add_nuc->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify end Final Product purify->end

References

The Rise of 2-Fluoro-3-hydroxypyridine Scaffolds in Kinase Inhibition: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as pivotal targets. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of targeted therapy.[1] Within the vast chemical space of potential inhibitors, the pyridine scaffold has proven to be a remarkably versatile and effective framework.[2][3] This guide focuses on a specific, yet increasingly important, subclass: 2-fluoro-3-hydroxypyridine analogs . We will delve into the structure-activity relationships (SAR) of this privileged scaffold, with a particular emphasis on the strategic role of halogenation, exemplified by the 5-chloro substitution, in modulating kinase inhibitory activity. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuances of designing next-generation kinase inhibitors.

The 2-fluoro-3-hydroxypyridine core offers a unique combination of features. The pyridine ring itself is a well-established bioisostere for purines, enabling it to interact with the ATP-binding site of kinases.[4] The 3-hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the active site. The 2-fluoro substituent, through its strong electron-withdrawing nature, can significantly modulate the pKa of the pyridine nitrogen and the hydroxyl group, influencing binding affinities and pharmacokinetic properties.[5] Furthermore, the introduction of a fluorine atom can enhance metabolic stability by blocking potential sites of oxidation.[6]

Comparative Analysis of Biological Activity: The Impact of Substitution

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade often dysregulated in cancer. One of the key kinases in this pathway is MEK (also known as MAP2K), making it an attractive target for therapeutic intervention. The following table presents a curated set of data for 2-fluoropyridine analogs, highlighting the impact of various substitutions on their inhibitory potency against MEK1.

Compound Scaffold R1 Substitution R2 Substitution MEK1 IC50 (nM)
Analog A 2-Fluoro-3-hydroxypyridineHH>1000
Analog B 2-Fluoro-3-hydroxypyridineHPhenyl520
Analog C 2-Fluoro-3-hydroxypyridineClPhenyl85
Analog D 2-Fluoro-3-hydroxypyridineCl4-Fluoro-2-methylphenyl15
Analog E 2-Fluoro-3-hydroxypyridineBr4-Fluoro-2-methylphenyl12

Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and does not represent a single head-to-head study.

Key SAR Insights:
  • The Unsubstituted Core (Analog A): The basic 2-fluoro-3-hydroxypyridine scaffold shows minimal inhibitory activity, underscoring the necessity of further substitutions to achieve potent kinase inhibition.

  • Aromatic Substitution at R2 (Analog B): The introduction of a phenyl group at the R2 position significantly improves potency. This suggests the presence of a hydrophobic pocket in the kinase active site that can be effectively occupied by an aromatic moiety.

  • The Critical Role of Halogenation at R1 (Analog C): The addition of a chlorine atom at the 5-position (R1) of the pyridine ring leads to a substantial increase in inhibitory activity. This highlights the importance of halogen bonding and/or steric interactions in this region of the active site. The electron-withdrawing nature of chlorine can also influence the overall electronic properties of the scaffold, enhancing binding.

  • Optimization of the R2-Aryl Group (Analog D): Further substitution on the R2-phenyl ring, in this case with fluorine and methyl groups, provides another leap in potency. This demonstrates that fine-tuning the steric and electronic properties of this substituent to better fit the contours of the hydrophobic pocket is a viable strategy for optimization.

  • Exploring Different Halogens at R1 (Analog E): Replacing the 5-chloro with a 5-bromo substituent results in a slight improvement in potency. This is consistent with the principles of halogen bonding, where larger, more polarizable halogens can form stronger interactions with protein residues.[7]

The MEK/ERK Signaling Pathway: A Key Target

The analogs discussed are potent inhibitors of MEK1, a central kinase in the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell Proliferation, Survival, Differentiation Gene_Expression->Cell_Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Binds Inhibitor 5-Chloro-2-fluoropyridin-3-ol Analog Inhibitor->MEK Inhibits

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by 2-fluoro-3-hydroxypyridine analogs.

Experimental Protocols

To ensure the scientific integrity of SAR studies, robust and reproducible experimental methodologies are paramount. Below are detailed protocols for the synthesis of a key intermediate and a standard biochemical kinase inhibition assay.

Protocol 1: Synthesis of 5-Chloro-2-fluoropyridin-3-amine

This protocol outlines a plausible synthetic route to a key building block for the target analogs.[7]

Step 1: Nitration of 2-Amino-5-chloropyridine

  • To a stirred solution of 2-amino-5-chloropyridine in concentrated sulfuric acid at 0°C, slowly add fuming nitric acid.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Filter the resulting precipitate, wash with water, and dry to obtain 5-chloro-2-nitropyridin-3-amine.

Step 2: Diazotization and Fluorination

  • Dissolve the product from Step 1 in a solution of hydrogen fluoride-pyridine at -15°C.

  • Add sodium nitrite portion-wise, maintaining the temperature below -10°C.

  • Stir the reaction mixture at this temperature for 1 hour, then allow it to warm to room temperature.

  • Quench the reaction with ice water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-chloro-2-fluoro-3-nitropyridine.

Step 3: Reduction of the Nitro Group

  • To a solution of 5-chloro-2-fluoro-3-nitropyridine in ethanol, add iron powder and a catalytic amount of ammonium chloride in water.

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford 5-chloro-2-fluoropyridin-3-amine.

Synthesis_Workflow Start 2-Amino-5-chloropyridine Step1 Nitration (H₂SO₄, HNO₃) Start->Step1 Intermediate1 5-Chloro-2-nitropyridin-3-amine Step1->Intermediate1 Step2 Diazotization & Fluorination (HF-Pyridine, NaNO₂) Intermediate1->Step2 Intermediate2 5-Chloro-2-fluoro-3-nitropyridine Step2->Intermediate2 Step3 Reduction (Fe, NH₄Cl) Intermediate2->Step3 Product 5-Chloro-2-fluoropyridin-3-amine Step3->Product

Caption: Synthetic workflow for the preparation of a key 2-fluoro-3-hydroxypyridine precursor.

Protocol 2: In Vitro MEK1 Kinase Inhibition Assay (Luminescence-Based)

This assay determines the IC50 value of a test compound by measuring the amount of ATP remaining after a kinase reaction.

Materials:

  • Recombinant human MEK1 enzyme

  • Inactive ERK1 as a substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds serially diluted in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase assay buffer, MEK1 enzyme, and inactive ERK1 substrate.

  • Add the diluted test compounds to the wells. Include a positive control (a known MEK inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 2-fluoro-3-hydroxypyridine scaffold represents a highly promising starting point for the design of novel kinase inhibitors. The strategic incorporation of a fluorine atom at the 2-position and a hydroxyl group at the 3-position provides a favorable foundation for potent and selective kinase binding. Our comparative analysis underscores the critical role of substitutions at other positions of the pyridine ring, particularly the use of halogens at the 5-position, in achieving high inhibitory potency.

Future research in this area should focus on the systematic exploration of a wider range of substituents at all positions of the pyridine ring to develop a more comprehensive SAR. Additionally, a deeper understanding of the structural biology of how these analogs interact with their target kinases, through X-ray crystallography and computational modeling, will be invaluable for rational drug design. The continued development of analogs based on this privileged scaffold holds significant promise for the discovery of new and effective therapies for a multitude of diseases driven by aberrant kinase activity.

References

In Vitro Evaluation of 5-Chloro-2-fluoropyridin-3-ol Compounds: A Comparative Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of 5-Chloro-2-fluoropyridin-3-ol compounds, a class of halogenated pyridinols with significant potential in medicinal chemistry. The strategic incorporation of chlorine and fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making this scaffold an intriguing starting point for novel therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for characterizing the biological activity of these compounds and comparing their performance against relevant alternatives.

The narrative that follows is grounded in established principles of drug discovery, emphasizing the causality behind experimental choices to ensure a robust and self-validating preclinical data package. We will explore a logical progression of in vitro assays, from initial cytotoxicity screening to more complex mechanistic studies, including target engagement and metabolic stability.

Initial Cytotoxicity Profiling: Establishing a Therapeutic Window

A fundamental first step in the evaluation of any new chemical entity is to determine its cytotoxic potential. This not only establishes a preliminary therapeutic window but also informs the concentration range for subsequent, more specific assays. A panel of cancer cell lines and a normal, non-cancerous cell line should be employed to assess both anti-proliferative activity and general toxicity.

Comparative Cytotoxicity Data

The following table illustrates a hypothetical comparison of a this compound derivative (Compound A) with a known pyridine-based anticancer agent and a standard chemotherapeutic drug, Paclitaxel.[3][4][5] The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit cell growth by 50%.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HT29 (Colon Cancer) IC50 (µM)MDCK (Normal Kidney Cells) IC50 (µM)Selectivity Index (MDCK/MCF-7)
Compound A 8.512.315.1> 50> 5.9
Pyridine Derivative B 6.29.811.525.44.1
Paclitaxel 0.010.030.020.8585

Interpretation: A higher selectivity index for Compound A compared to Pyridine Derivative B suggests a potentially better safety profile, as it is more potent against cancer cells than normal cells. Paclitaxel, a potent cytotoxic agent, serves as a positive control.[3]

Key Cytotoxicity Assays

A multi-assay approach is recommended to obtain a comprehensive understanding of a compound's cytotoxic mechanism.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of membrane integrity and cytotoxicity.[6][7]

  • SRB (Sulforhodamine B) Assay: This assay measures the total protein content of cells, offering another metric for cell viability.[7]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for assessing the cytotoxicity of this compound compounds using the MTT assay.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting a dose-response curve.

Target Engagement: Confirming Molecular Interaction

For compounds designed to interact with a specific molecular target, such as a kinase, confirming target engagement within a cellular context is crucial. This step validates that the compound reaches its intended target and exerts its effect through the desired mechanism.[8] Pyridine derivatives are known to inhibit various kinases, making this a pertinent evaluation.[5]

Comparative Target Engagement Data

The following table provides an illustrative comparison of Compound A with a known kinase inhibitor using a NanoBRET™ Target Engagement Assay, which measures the apparent cellular affinity of a compound for its target kinase.[9][10]

CompoundTarget KinaseApparent Cellular Affinity (IC50, nM)
Compound A Kinase X75
Known Inhibitor C Kinase X50
Compound A Off-Target Kinase Y> 10,000
Known Inhibitor C Off-Target Kinase Y500

Interpretation: Compound A demonstrates potent and selective engagement of Kinase X, with significantly less activity against the off-target kinase compared to the known inhibitor, suggesting a more specific mode of action.

Key Target Engagement Assays
  • NanoBRET™ Target Engagement Assay: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein in live cells.[9] It allows for the quantitative measurement of compound affinity and residence time.[9]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[11]

  • Cellular Phosphorylation Assay: For kinase targets, this assay measures the phosphorylation of a downstream substrate, providing a functional readout of target inhibition.[10]

Experimental Workflow: NanoBRET™ Target Engagement Assay

The following diagram illustrates the workflow for a NanoBRET™ Target Engagement Assay.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Transfect cells with NanoLuc-Kinase fusion vector B Plate transfected cells in 96-well plate A->B C Add NanoBRET tracer and test compound B->C D Incubate at 37°C C->D E Add Nano-Glo substrate D->E F Measure BRET signal E->F G Calculate BRET ratio F->G H Plot dose-response curve G->H I Determine IC50 value H->I

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Metabolic Stability: Predicting In Vivo Behavior

Early assessment of a compound's metabolic stability is critical for predicting its in vivo pharmacokinetic properties, such as half-life and bioavailability.[12][13] These assays evaluate the rate at which a compound is metabolized by liver enzymes.[14][15]

Comparative Metabolic Stability Data

The following table shows hypothetical metabolic stability data for Compound A compared to a rapidly metabolized compound and a stable compound. The data is presented as the percentage of the parent compound remaining after a 60-minute incubation with human liver microsomes.

Compound% Parent Remaining (60 min)Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Compound A 658515
Rapidly Metabolized Cpd < 510150
Stable Compound > 90> 200< 5

Interpretation: Compound A exhibits moderate metabolic stability, suggesting it is likely to have a reasonable in vivo half-life, making it a more promising candidate than a rapidly metabolized compound.

Key Metabolic Stability Assays
  • Liver Microsomal Stability Assay: This is a common early-stage assay that uses liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[15]

  • Hepatocyte Stability Assay: This assay uses intact liver cells, providing a more comprehensive assessment of metabolism as it includes both Phase I and Phase II metabolic pathways.[15][16]

  • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader view of metabolic pathways.[16]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol details the procedure for determining the metabolic stability of a compound using liver microsomes.

  • Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH (a cofactor for P450 enzymes), and buffer in a 96-well plate.

  • Compound Addition: Add the test compound to the reaction mixture and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis: Centrifuge the samples to pellet the precipitated protein and analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of the parent compound remaining.[14]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the elimination rate constant. From this, calculate the half-life and intrinsic clearance.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a this compound compound targeting a specific kinase.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Proliferation Cell Proliferation DownstreamEffector->Proliferation CompoundA This compound (Compound A) CompoundA->KinaseX

Caption: Inhibition of a pro-proliferative signaling pathway.

Conclusion

The in vitro evaluation of this compound compounds requires a systematic and multi-faceted approach. By progressing from broad cytotoxicity profiling to specific target engagement and metabolic stability assays, researchers can build a comprehensive understanding of a compound's biological activity and its potential as a therapeutic candidate. The experimental protocols and comparative frameworks provided in this guide offer a robust starting point for these investigations, enabling data-driven decisions in the early stages of drug discovery.

References

A Comparative Analysis of Synthetic Routes to 5-Chloro-2-fluoropyridin-3-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted pyridinols serve as crucial building blocks for a diverse array of biologically active molecules. This guide provides an in-depth comparative analysis of potential synthetic routes to 5-Chloro-2-fluoropyridin-3-ol, a valuable intermediate whose strategic functionalization opens avenues for new chemical entities. This document is intended for researchers, scientists, and drug development professionals, offering a critical evaluation of synthetic strategies, complete with experimental insights and comparative data to inform laboratory practice.

Introduction: The Significance of this compound

The unique arrangement of substituents on the pyridine ring of this compound—a chlorine atom, a fluorine atom, and a hydroxyl group—renders it a highly versatile precursor. The fluorine at the 2-position can modulate the pKa of the pyridine nitrogen and influence metabolic stability, while the chlorine at the 5-position and the hydroxyl group at the 3-position provide reactive handles for further chemical transformations, such as cross-coupling reactions and etherifications. This trifunctional scaffold is therefore of significant interest in the design of novel kinase inhibitors, pesticides, and other functional molecules. The selection of an optimal synthetic route is paramount, balancing factors such as yield, scalability, cost of starting materials, and operational safety.

Comparative Overview of Synthetic Strategies

This guide will explore three distinct, logical synthetic approaches to this compound, each commencing from readily available starting materials. The routes are:

  • Route 1: Diazotization of a Precursor Amine: A classical and often reliable method involving the synthesis of 5-chloro-2-fluoropyridin-3-amine, followed by the conversion of the amino group to a hydroxyl group via diazotization and subsequent hydrolysis.

  • Route 2: Nucleophilic Aromatic Substitution (SNAr) on a Polyhalogenated Pyridine: A strategy that leverages the electron-deficient nature of polyhalogenated pyridines to introduce a hydroxyl or methoxy group at the 3-position, with a potential final demethylation step.

  • Route 3: Direct Hydrolysis of a 3-Halopyridine Precursor: An approach that aims for a more direct conversion by hydrolyzing a halogen at the 3-position of a suitable precursor, though often requiring forcing conditions.

Synthetic_Strategies_Overview cluster_0 Route 1: Diazotization cluster_1 Route 2: SNAr cluster_2 Route 3: Direct Hydrolysis Start Starting Materials Amine_Precursor 5-Chloro-2-fluoropyridin-3-amine Start->Amine_Precursor Synthesis Polyhalo_Precursor Polyhalogenated Pyridine (e.g., 5-Chloro-2,3-difluoropyridine) Start->Polyhalo_Precursor Synthesis Halo_Precursor 3-Halopyridine Precursor (e.g., 5-Chloro-2,3-difluoropyridine) Start->Halo_Precursor Synthesis Product This compound Diazotization Diazotization & Hydrolysis Amine_Precursor->Diazotization Diazotization->Product SNAr Nucleophilic Substitution (e.g., with MeO-) Polyhalo_Precursor->SNAr Demethylation Demethylation (if needed) SNAr->Demethylation Demethylation->Product Hydrolysis Direct Hydrolysis Halo_Precursor->Hydrolysis Hydrolysis->Product

Figure 1: Overview of the three proposed synthetic strategies for this compound.

Route 1: Diazotization of 5-Chloro-2-fluoropyridin-3-amine

This route is predicated on the well-established transformation of an aromatic amine to a hydroxyl group. The key intermediate, 5-chloro-2-fluoropyridin-3-amine, is not commercially abundant but can be synthesized from more accessible precursors.

Part A: Synthesis of 5-Chloro-2-fluoropyridin-3-amine

The synthesis of the key amine intermediate can be approached from 2-amino-5-chloropyridine. This multi-step process involves nitration, fluorination via the Balz-Schiemann reaction, and subsequent reduction of the nitro group. A more direct, albeit less documented, approach could involve the selective amination of a suitable polyhalogenated pyridine. For the purpose of this guide, we will focus on a conceptual pathway from a related aminopyridine.

Route_1A_Diagram A 2-Amino-5-chloropyridine B 2-Amino-5-chloro-3-nitropyridine A->B Nitration (HNO3/H2SO4) C 5-Chloro-2-fluoro-3-nitropyridine B->C Diazotization & Fluorination (NaNO2, HBF4) D 5-Chloro-2-fluoropyridin-3-amine C->D Reduction (e.g., Fe/HCl)

Figure 2: Synthetic pathway to the key intermediate 5-Chloro-2-fluoropyridin-3-amine.

Experimental Protocol (Conceptual):

  • Nitration of 2-Amino-5-chloropyridine: To a cooled solution of concentrated sulfuric acid, slowly add 2-amino-5-chloropyridine. Maintain the temperature below 10°C. Add a mixture of concentrated nitric and sulfuric acids dropwise, keeping the temperature below 10°C. After the addition, allow the mixture to warm to room temperature and stir for several hours. Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NH4OH) to precipitate the product, 2-amino-5-chloro-3-nitropyridine.

  • Diazotization and Fluorination (Balz-Schiemann Reaction): Suspend 2-amino-5-chloro-3-nitropyridine in an aqueous solution of tetrafluoroboric acid (HBF4). Cool the suspension to 0-5°C and add a solution of sodium nitrite (NaNO2) in water dropwise. Stir the resulting diazonium salt suspension at low temperature for 30 minutes. Filter the diazonium tetrafluoroborate salt, wash with cold water, and dry under vacuum. Thermally decompose the dry salt to yield 5-chloro-2-fluoro-3-nitropyridine.

  • Reduction of the Nitro Group: Dissolve 5-chloro-2-fluoro-3-nitropyridine in a suitable solvent such as ethanol or acetic acid. Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid. Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC). Cool the reaction, filter off the iron salts, and neutralize the filtrate. Extract the product, 5-chloro-2-fluoropyridin-3-amine, with an organic solvent and purify by crystallization or chromatography.

Part B: Diazotization of 5-Chloro-2-fluoropyridin-3-amine to this compound

The conversion of the amino group to a hydroxyl group is a standard transformation. The diazotization is typically carried out in an acidic aqueous medium, and the resulting diazonium salt is then hydrolyzed by heating.

Route_1B_Diagram A 5-Chloro-2-fluoropyridin-3-amine B [5-Chloro-2-fluoropyridin-3-yl]diazonium salt A->B Diazotization (NaNO2, H2SO4, 0-5°C) C This compound B->C Hydrolysis (H2O, heat)

Figure 3: Final conversion to this compound via diazotization.

Experimental Protocol:

  • Diazotization: Dissolve 5-chloro-2-fluoropyridin-3-amine in dilute sulfuric acid and cool the solution to 0-5°C in an ice-salt bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Hydrolysis: Slowly warm the solution containing the diazonium salt to room temperature and then heat to 50-80°C. The decomposition of the diazonium salt is usually accompanied by the evolution of nitrogen gas.

  • After the gas evolution ceases, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Parameter Synthesis of Amine Intermediate Diazotization & Hydrolysis
Key Reagents HNO3/H2SO4, NaNO2/HBF4, Fe/HClNaNO2, H2SO4, H2O
Temperature 0-10°C (nitration, diazotization), Reflux (reduction)0-5°C (diazotization), 50-80°C (hydrolysis)
Reaction Time Several hours per step1-3 hours
Reported Yield Variable, multi-step lossesTypically 50-70%
Purity Requires purification at each stepRequires final purification

Table 1: Comparative data for Route 1.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This approach utilizes a highly halogenated pyridine as a starting material, where the electron-withdrawing effect of the halogens and the pyridine nitrogen activates the ring for nucleophilic attack. A plausible starting material is 5-chloro-2,3-difluoropyridine, which can be synthesized from the more readily available 2,3,5-trichloropyridine.[1]

Part A: Synthesis of 5-Chloro-2,3-difluoropyridine

The synthesis involves a halogen exchange (HALEX) reaction on 2,3,5-trichloropyridine using a fluoride source.

Route_2A_Diagram A 2,3,5-Trichloropyridine B 5-Chloro-2,3-difluoropyridine A->B Fluorination (e.g., KF/CsF, sulfolane, high temp) Route_2B_Diagram A 5-Chloro-2,3-difluoropyridine B 5-Chloro-2-fluoro-3-methoxypyridine A->B SNAr (NaOMe, MeOH) C This compound B->C Demethylation (e.g., BBr3 or HBr) Route_3_Diagram A 5-Chloro-2,3-difluoropyridine B This compound A->B Direct Hydrolysis (NaOH, H2O, high temp/pressure)

References

A Comparative Guide to the Synthesis of 5-Chloro-2-fluoropyridin-3-ol: A Novel Direct C-H Hydroxylation Approach vs. a Conventional Multi-Step Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted pyridinols is a cornerstone in the development of novel pharmaceuticals and agrochemicals. The specific regioisomer, 5-Chloro-2-fluoropyridin-3-ol, presents a unique substitution pattern that is of significant interest for creating complex molecular architectures. This guide provides an in-depth comparison between a proposed novel, single-step C-H hydroxylation method and a more conventional, multi-step synthetic route for obtaining this valuable building block. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present a comparative analysis of their potential efficiencies.

The Novel Approach: Direct C-H Hydroxylation

The direct and selective hydroxylation of C-H bonds is a significant area of research in modern organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional multi-step methods. Drawing inspiration from recent advances in copper-catalyzed C-H hydroxylation reactions, we propose a novel synthetic route for this compound starting from the commercially available 5-Chloro-2-fluoropyridine.

This proposed method leverages a copper catalyst and a potent oxidant to directly install a hydroxyl group at the C-3 position of the pyridine ring. The directing effect of the pyridine nitrogen atom is anticipated to play a crucial role in the regioselectivity of this transformation.

Proposed Reaction Scheme:

Novel_Synthetic_Method start 5-Chloro-2-fluoropyridine reagents Cu(II) catalyst, H2O2 (oxidant), Directing Ligand start->reagents Direct C-H Hydroxylation product This compound reagents->product

Caption: Proposed novel direct C-H hydroxylation of 5-Chloro-2-fluoropyridine.

Mechanistic Rationale

The proposed mechanism is based on the formation of a highly reactive copper-oxo or copper-hydroperoxide species. The pyridine nitrogen of the substrate, 5-Chloro-2-fluoropyridine, is expected to coordinate to the copper center, bringing the catalytic complex into close proximity with the C-3 C-H bond. This directed metalation facilitates the selective hydroxylation at this position over other C-H bonds in the molecule. The use of a suitable directing ligand can further enhance the regioselectivity and efficiency of the reaction.

The Conventional Approach: A Multi-Step Synthesis

In contrast to the directness of the novel approach, a more conventional synthesis of substituted pyridinols often involves a multi-step sequence of reactions, including diazotization, nitration, reduction, and subsequent functional group interconversion. A plausible established route to a related compound, 5-chloro-2,3-dihydroxypyridine, has been outlined in the patent literature (CN101830845A), and a similar strategy can be envisioned for the synthesis of this compound, starting from 2-amino-5-chloropyridine.

This pathway, while longer, relies on well-established and predictable chemical transformations.

Conventional Reaction Scheme:

Conventional_Synthetic_Method cluster_0 Step 1: Diazotization & Hydrolysis cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Diazotization & Fluorination (Balz-Schiemann) A 2-Amino-5-chloropyridine B 5-Chloro-2-hydroxypyridine A->B NaNO2, H2SO4, H2O C 5-Chloro-2-hydroxy-3-nitropyridine B->C HNO3, H2SO4 D 3-Amino-5-chloro-2-hydroxypyridine C->D Fe, NH4Cl E This compound D->E 1. NaNO2, HBF4 2. Heat

Caption: A plausible multi-step conventional synthesis of this compound.

Comparative Analysis

ParameterNovel Direct C-H HydroxylationConventional Multi-Step Synthesis
Number of Steps 14
Atom Economy HighLow
Starting Material 5-Chloro-2-fluoropyridine (commercially available)2-Amino-5-chloropyridine (commercially available)
Reagents & Conditions Mild conditions, potential for catalytic turnoverRequires stoichiometric strong acids, nitrating agents, and reducing agents. The Balz-Schiemann reaction can be hazardous.
Potential Yield Highly dependent on catalyst and ligand optimizationOverall yield is the product of four individual step yields, which can be moderate to low.
Purification Potentially simpler, with fewer intermediatesRequires purification after each step, leading to potential material loss.
Environmental Impact Potentially lower, with less waste generationGenerates significant acidic and metallic waste.
Predictability Lower, as regioselectivity can be a challengeHigher, based on well-established reactions.

Experimental Protocols

Protocol for Novel Direct C-H Hydroxylation (Hypothetical)
  • Reaction Setup: To a solution of 5-Chloro-2-fluoropyridine (1.0 mmol) in a suitable solvent (e.g., acetonitrile) in a sealed reaction vessel, add the copper(II) catalyst (e.g., Cu(OAc)2, 0.1 mmol) and the directing ligand (e.g., a bipyridine or phenanthroline derivative, 0.1 mmol).

  • Reaction Execution: Add a 30% aqueous solution of hydrogen peroxide (H2O2, 2.0 mmol) dropwise to the stirred reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol for Conventional Multi-Step Synthesis (Adapted from Patent CN101830845A)

Step 1: Synthesis of 5-Chloro-2-hydroxypyridine

  • Dissolve 2-amino-5-chloropyridine in aqueous sulfuric acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product.

  • Filter, wash with water, and dry to obtain 5-Chloro-2-hydroxypyridine.

Step 2: Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine

  • Add 5-Chloro-2-hydroxypyridine portion-wise to a mixture of concentrated sulfuric acid and nitric acid at 0-5 °C.

  • Stir the mixture at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter, wash with cold water, and dry to yield 5-Chloro-2-hydroxy-3-nitropyridine.

Step 3: Synthesis of 3-Amino-5-chloro-2-hydroxypyridine

  • To a suspension of iron powder and ammonium chloride in ethanol/water, heat the mixture to reflux.

  • Add the 5-Chloro-2-hydroxy-3-nitropyridine in portions.

  • After the addition, continue to reflux until the starting material is consumed (monitored by TLC).

  • Filter the hot reaction mixture through celite and wash with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-5-chloro-2-hydroxypyridine.

Step 4: Synthesis of this compound

  • Suspend 3-Amino-5-chloro-2-hydroxypyridine in a solution of tetrafluoroboric acid (HBF4) at 0 °C.

  • Add a solution of sodium nitrite in water dropwise.

  • Stir for 30 minutes, then filter the precipitated diazonium salt and wash with cold ether.

  • Gently heat the dry diazonium salt until gas evolution ceases (Caution: perform behind a blast shield).

  • The resulting solid is then hydrolyzed by heating with dilute acid to yield this compound, which is then purified by recrystallization or column chromatography.

Validation and Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the structure and confirm the regiochemistry of the substitution pattern.

While specific spectral data for this compound is not widely published, the expected spectra can be predicted based on the analysis of structurally similar compounds.

Conclusion

The proposed novel direct C-H hydroxylation method for the synthesis of this compound offers a potentially more efficient and sustainable alternative to the conventional multi-step route. While the conventional method relies on well-established but often harsh and wasteful reactions, the direct hydroxylation approach promises improved atom economy and a reduced environmental footprint. However, the successful implementation of the novel method would require careful optimization of the catalyst, ligand, and reaction conditions to achieve high yield and regioselectivity. For researchers in drug discovery and development, the direct C-H hydroxylation pathway represents a promising strategy for the rapid and efficient synthesis of novel pyridinol derivatives.

A Tale of Two Halogens: A Comparative Guide to 5-Chloro-2-fluoropyridin-3-ol and 5-Bromo-2-fluoropyridin-3-ol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Halogenated pyridinols are a cornerstone of medicinal chemistry, offering versatile handles for constructing complex molecular architectures. This guide provides an in-depth comparison of two such pivotal intermediates: 5-Chloro-2-fluoropyridin-3-ol and 5-Bromo-2-fluoropyridin-3-ol. We will explore their synthetic accessibility, comparative reactivity in key transformations, and the strategic implications of choosing one over the other, supported by illustrative experimental data.

Introduction: The Strategic Value of 5-Halo-2-fluoropyridin-3-ols

The 5-halo-2-fluoropyridin-3-ol scaffold is a privileged motif in modern drug discovery. The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr), while the halogen (chlorine or bromine) at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions. The hydroxyl group at the 3-position provides a site for further functionalization or can influence the molecule's physicochemical properties and binding interactions with biological targets. The choice between the chloro and bromo substituent is not trivial and has significant consequences for reaction kinetics, catalyst selection, and overall synthetic strategy.

Synthesis of 5-Chloro- and 5-Bromo-2-fluoropyridin-3-ol

The synthesis of these key intermediates often begins from readily available pyridines, employing a sequence of halogenation, nitration, reduction, and diazotization reactions. While a definitive, universally adopted synthesis for both target molecules is not prominently documented, plausible synthetic routes can be constructed based on established methodologies for analogous structures.

A common strategy involves the multi-step synthesis of a dihalopyridine intermediate, followed by selective functionalization. For instance, a plausible route to this compound could start from 2-aminopyridine, proceeding through intermediates like 2,3-difluoro-5-chloropyridine.[1] Subsequent selective reaction at the 3-position would yield the desired product.

For the bromo-analogue, a potential pathway involves the bromination of a suitable pyridin-2-ol precursor. For example, the synthesis of the related 3-Bromo-5-fluoropyridin-2-ol can be achieved through the bromination of 5-fluoropyridin-2-ol using N-bromosuccinimide (NBS).[2] Diazotization-based sequences are also powerful tools for the regioselective introduction of fluoro and bromo substituents onto the pyridine ring.[2]

Reactivity Showdown: Chloro vs. Bromo in Cross-Coupling Reactions

The most significant divergence in the utility of this compound and 5-Bromo-2-fluoropyridin-3-ol lies in their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The Underlying Principle: C-X Bond Dissociation Energy

The superior reactivity of aryl bromides over aryl chlorides in these transformations is a well-established principle in organic chemistry. This is primarily attributed to the difference in their carbon-halogen (C-X) bond dissociation energies. The C-Br bond is weaker than the C-Cl bond, facilitating the rate-determining oxidative addition step in the catalytic cycle. This fundamental difference leads to several practical advantages for the bromo-substituted analogue.

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. When comparing our two molecules of interest, we can anticipate the following trends, based on extensive data for analogous halopyridines:

Feature5-Bromo-2-fluoropyridin-3-olThis compoundRationale
Relative Reactivity HigherLowerThe weaker C-Br bond leads to a faster rate of oxidative addition to the Pd(0) catalyst.[3]
Reaction Conditions Milder (lower temperatures, weaker bases)More forcing (higher temperatures, stronger bases)Less energy is required to cleave the C-Br bond.
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often effective.Often requires more active, specialized ligands (e.g., SPhos, XPhos) to facilitate C-Cl bond activation.[3]
Reaction Times Generally shorterTypically longerA faster catalytic turnover is achieved with the more reactive substrate.
Yields Often higherCan be lower, especially without optimizationThe enhanced reactivity of the bromo-derivative frequently leads to higher isolated yields.[3]

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol. Optimal conditions are substrate-dependent and require optimization.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A To a dry flask, add: - 5-Halo-2-fluoropyridin-3-ol (1.0 eq) - Arylboronic acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) B Add solvent (e.g., Dioxane/H₂O) A->B 1. C Degas the mixture B->C 2. D Heat to 80-100 °C C->D 3. E Monitor by TLC/LC-MS D->E 4. F Cool to RT E->F 5. G Aqueous workup F->G 6. H Purify by column chromatography G->H 7.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of the C-X bond is paramount.

Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(X)L₂] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ OA_complex->Amine_complex + HNR'R'' Amido_complex [Ar-Pd(II)(NR'R'')L₂] Amine_complex->Amido_complex - Base-H⁺X⁻ Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The greater reactivity of the C-Br bond in 5-Bromo-2-fluoropyridin-3-ol generally allows for the use of a broader range of amines, including less nucleophilic ones, under more moderate conditions compared to its chloro counterpart. The amination of aryl chlorides often necessitates the use of more specialized and often proprietary Buchwald ligands to achieve high yields.[4]

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. This allows for the displacement of the fluoride by a variety of nucleophiles, including amines, alcohols, and thiols. While both the chloro- and bromo-substituted pyridinols are expected to undergo SNAr at the 2-position, the nature of the halogen at the 5-position can have a subtle electronic influence on the reaction rate. However, for most synthetic applications, the primary consideration for SNAr will be the choice of nucleophile and reaction conditions. It is important to note that SNAr reactions of 2-fluoropyridines are well-documented and provide a reliable method for introducing diversity at this position.[5]

Strategic Considerations and Conclusion

The choice between this compound and 5-Bromo-2-fluoropyridin-3-ol is a strategic one that should be guided by the specific requirements of the synthetic route.

Choose 5-Bromo-2-fluoropyridin-3-ol when:

  • High reactivity in cross-coupling is paramount.

  • Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

  • Shorter reaction times are a priority.

  • A broader range of standard palladium catalysts is desirable.

Choose this compound when:

  • Cost is a primary consideration, as chloro-aromatics are often less expensive than their bromo counterparts.

  • The subsequent synthetic steps can tolerate more forcing conditions.

  • Access to specialized, highly active catalyst systems is available.

  • The desired transformation does not involve the C-Cl bond, and it is carried through the synthesis as a stable handle for later-stage functionalization.

References

A Senior Application Scientist’s Guide to Assessing the Drug-Like Properties of 5-Chloro-2-fluoropyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Halogenated Pyridin-3-ol Scaffold

In the landscape of modern drug discovery, the pyridine ring is a ubiquitous and invaluable scaffold, forming the core of over 7,000 existing drug molecules.[1] Its polarity, ionizability, and ability to form hydrogen bonds make it a versatile building block for optimizing the solubility and bioavailability of therapeutic agents.[2][3][4] The strategic functionalization of this ring system allows medicinal chemists to finely tune the physicochemical and pharmacokinetic properties of a molecule to enhance its efficacy and safety profile.

This guide focuses on a particularly promising scaffold: 5-Chloro-2-fluoropyridin-3-ol . This structure is noteworthy for its trifecta of functional groups, each contributing distinct and advantageous properties:

  • The Fluorine Atom (C2): The introduction of fluorine is a cornerstone of modern medicinal chemistry.[5][6] The strong carbon-fluorine bond often enhances metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 enzymes.[7] Furthermore, fluorine's high electronegativity can modulate the pKa of nearby groups and increase lipophilicity, potentially improving membrane permeability and target binding affinity.[7][8]

  • The Chlorine Atom (C5): Halogen atoms like chlorine are frequently found in pharmaceuticals and can participate in "halogen bonding," a specific type of non-covalent interaction with electron-donating atoms in a protein's binding pocket, thereby enhancing ligand affinity.[9] This interaction's strength and directionality can be exploited for rational drug design.[9]

  • The Hydroxyl Group (C3): The phenolic hydroxyl group is a critical hydrogen bond donor and acceptor, providing a key anchor point for interactions with biological targets. Its acidity and potential for metabolic conjugation (e.g., glucuronidation) are also important considerations in the overall drug metabolism and pharmacokinetics (DMPK) profile.

Assessing the drug-like properties of derivatives built upon this scaffold is a critical early step in the drug discovery cascade. This guide provides a logical, field-proven framework for this assessment, combining computational prediction with robust in vitro experimental validation to build a comprehensive profile, enabling data-driven decisions for lead optimization.

Part I: Predictive Assessment - In Silico Profiling

Before committing to costly and time-consuming synthesis and wet lab experiments, a thorough in silico analysis is essential. This predictive phase allows for the rapid triage of large virtual libraries of derivatives, prioritizing compounds with the highest probability of success. The causality behind this step is simple: fail fast, fail cheap. By identifying potential liabilities like poor absorption or high toxicity computationally, we can focus resources on the most promising candidates.

Our workflow begins with an evaluation of fundamental physicochemical properties that govern a compound's "drug-likeness," most famously encapsulated by Lipinski's Rule of Five.

cluster_0 In Silico Screening Workflow Start Virtual Library of This compound Derivatives Lipinski Calculate Lipinski's Rule of Five (Ro5) - MW, logP - H-Bond Donors/Acceptors Start->Lipinski Filter1 Filter 1: Ro5 Compliance? Lipinski->Filter1 PhysChem Calculate Other Key Physicochemical Properties - TPSA, Rotatable Bonds - pKa ADMET Predict ADMET Properties - Aqueous Solubility (logS) - BBB Penetration - CYP450 Inhibition - hERG Inhibition PhysChem->ADMET Filter2 Filter 2: Favorable ADMET Profile? ADMET->Filter2 Filter1->PhysChem Pass Discard1 Discard or Redesign (High Liability) Filter1->Discard1 Fail Prioritize Prioritized Candidates for Synthesis & In Vitro Testing Filter2->Prioritize Pass Filter2->Discard1 Fail

Caption: Workflow for computational screening of derivatives.

Table 1: Predicted Physicochemical Properties of Exemplar Pyridin-3-ol Derivatives

Compound IDStructureMW ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)Ro5 Violations
Core This compound147.541.51241.90
Deriv-A Core + Methyl (at N)161.571.81241.90
Deriv-B Core + Phenyl (at O)223.643.50232.70
Deriv-C Core + Morpholine (at Cl)214.220.81463.40
Deriv-D Core + Large Lipophilic Group>500>5.0>5>10>140>1

Note: Data are hypothetical for illustrative purposes. TPSA = Topological Polar Surface Area.

The data in Table 1 illustrates the process. The core scaffold is well within Lipinski's guidelines. Simple modifications (Deriv-A, B, C) maintain this compliance, while large, complex additions (Deriv-D) can quickly introduce liabilities. This initial screen is a powerful, cost-free method to guide synthetic strategy.

Part II: In Vitro Experimental Validation

While predictive models are invaluable, they must be validated by robust experimental data. The following protocols represent a standard cascade for profiling the drug-like properties of newly synthesized derivatives. The trustworthiness of these protocols is ensured by the inclusion of appropriate controls (e.g., high/low permeability drugs, vehicle controls) and the use of validated analytical methods.

A. Fundamental Physicochemical Properties

1. Kinetic Solubility Assay (HPLC-UV)

  • Causality: Poor aqueous solubility is a primary cause of failure for drug candidates. It limits absorption, leads to inconsistent bioavailability, and complicates formulation. This assay provides a high-throughput measure of solubility under non-equilibrium conditions, mimicking the rapid precipitation potential upon compound administration.

  • Protocol:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a final nominal concentration of 100 µM with 1% DMSO.

    • Seal the plate and shake at room temperature for 2 hours.

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet any precipitated compound.

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

    • Prepare a calibration curve by serial dilution of the 10 mM stock in a 50:50 acetonitrile:water mixture.

    • Analyze the supernatant samples and calibration standards by HPLC-UV, quantifying the peak area corresponding to the compound.

    • Calculate the solubility by comparing the peak area of the sample to the calibration curve.

2. Lipophilicity (LogD) Determination

  • Causality: Lipophilicity, measured as the distribution coefficient (LogD) at a physiological pH, governs a molecule's ability to cross biological membranes. An optimal LogD range (typically 1-3) is often sought, as excessively high values can lead to poor solubility and high metabolic turnover, while low values can hinder membrane permeation.

  • Protocol (Shake-Flask Method):

    • Prepare a buffer solution of PBS (pH 7.4) and n-octanol. Pre-saturate the octanol with PBS and the PBS with octanol by mixing and allowing the phases to separate overnight.

    • Prepare a 1 mg/mL stock solution of the test compound in the aqueous phase (PBS).

    • In a glass vial, combine 1 mL of the compound solution with 1 mL of the n-octanol.

    • Vortex vigorously for 3 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to achieve complete phase separation.

    • Carefully sample a known volume from both the aqueous and organic layers.

    • Quantify the concentration of the compound in each phase using HPLC-UV.

    • Calculate LogD as: LogD = log10([Compound]octanol / [Compound]aqueous).

B. Permeability and Efflux Assessment

cluster_1 Permeability Assessment Cascade Compound Synthesized Derivative PAMPA PAMPA Assay (Passive Diffusion) Compound->PAMPA Classify_PAMPA High or Low Permeability? PAMPA->Classify_PAMPA Caco2 Caco-2 Assay (Active Transport & Efflux) Classify_Caco2 Efflux Substrate? Caco2->Classify_Caco2 Classify_PAMPA->Caco2 Low Result_High High Permeability (Passive) Classify_PAMPA->Result_High High Result_Low Low Permeability Classify_PAMPA->Result_Low Very Low (Stop) Result_Efflux Efflux Substrate (Potential Bioavailability Issue) Classify_Caco2->Result_Efflux Yes (Papp B-A > 2 * Papp A-B) Result_Good Good Permeability (No Efflux) Classify_Caco2->Result_Good No

Caption: Decision-making workflow for permeability screening.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Causality: This assay isolates passive transcellular diffusion, the primary route of absorption for many orally administered drugs. It is a rapid and cost-effective way to predict passive permeability and flag compounds that are unlikely to be absorbed.

  • Protocol:

    • Hydrate a 96-well PVDF filter plate (the "donor" plate) with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

    • Add the test compound (e.g., at 100 µM in PBS, pH 7.4) to the wells of the donor plate.

    • Place the donor plate on top of a 96-well "acceptor" plate containing fresh PBS.

    • Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or HPLC-UV.

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula. Include high (e.g., propranolol) and low (e.g., atenolol) permeability control compounds.

C. Metabolic Stability Assessment

1. Human Liver Microsomal (HLM) Stability Assay

  • Causality: The liver is the primary site of drug metabolism, and Cytochrome P450 (CYP) enzymes are responsible for the oxidative metabolism of most drugs. A compound that is rapidly metabolized by CYPs will have a short half-life and poor bioavailability. This assay measures the intrinsic clearance of a compound by these key phase I enzymes.

  • Protocol:

    • Pre-warm a solution of human liver microsomes (e.g., 0.5 mg/mL protein) and test compound (1 µM) in a phosphate buffer (pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor for CYP enzymes).

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

    • Include a negative control incubation without the NADPH system to account for non-enzymatic degradation.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

    • Determine the in vitro half-life (t½) by plotting the natural log of the percent remaining versus time. Calculate intrinsic clearance (CLint).

Comparative Analysis: Interpreting the Data

The ultimate goal is to build a structure-property relationship (SPR) profile. By comparing data across a series of derivatives, we can understand how specific structural modifications impact drug-like properties.

Table 2: Comparative Drug-Like Property Profile (Hypothetical Data)

CompoundSolubility (µM)LogD @ pH 7.4PAMPA Papp (10⁻⁶ cm/s)HLM Stability (t½, min)
Atenolol (Control) >200-1.6<1>60
Propranolol (Control) 1503.1>1015
Core Scaffold 851.55.245
Deriv-B (O-Phenyl) 153.512.122
Deriv-C (Morpholine) >2000.81.5>60
  • The core scaffold shows a promising balance of properties: moderate solubility, optimal lipophilicity, good passive permeability, and reasonable metabolic stability.

  • Deriv-B , with the O-phenyl addition, significantly increases lipophilicity. This improves permeability but at the cost of reduced solubility and faster metabolic clearance, a common trade-off.

  • Deriv-C , with the polar morpholine group, dramatically improves solubility and metabolic stability. However, its lower lipophilicity results in reduced passive permeability, suggesting it may rely on other absorption mechanisms or be better suited for non-oral routes. The fluorine at the 2-position likely contributes to the enhanced stability seen in Deriv-C.[8][10]

Conclusion and Forward Look

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Its inherent functionalities provide multiple vectors for chemical modification, allowing for the systematic optimization of drug-like properties. By employing a logical cascade of in silico prediction and robust in vitro validation, researchers can efficiently identify derivatives with the highest potential for success. The data gathered through the protocols described in this guide will form a critical dataset to establish clear structure-property relationships, guiding the next phase of lead optimization and ultimately accelerating the journey from a chemical idea to a life-changing medicine.

References

Safety Operating Guide

A Guide to the Safe Disposal of 5-Chloro-2-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, procedural guide for the safe handling and disposal of 5-Chloro-2-fluoropyridin-3-ol. As a halogenated pyridine derivative, this compound requires specific protocols to ensure personnel safety and environmental protection. This guide moves beyond simple checklists to explain the scientific rationale behind each critical step, empowering laboratory professionals to manage this chemical waste with confidence and integrity.

Part 1: Hazard Assessment & Characterization

A thorough understanding of a chemical's hazard profile is the foundation of safe disposal. While comprehensive, peer-reviewed toxicological data for this compound is limited, a reliable hazard assessment can be constructed by examining structurally similar compounds. This approach, known as "read-across," is a valid toxicological principle for ensuring a high standard of safety.

Analysis of analogous chlorinated, fluorinated, and hydroxylated pyridines suggests that this compound should be handled as a hazardous substance with the potential for multiple risk factors.[1][2][3][4]

Hazard Classification Anticipated Risk Based on Analogues Rationale and Causality
Acute Oral Toxicity Harmful if swallowed. [1][2][4]The pyridine ring and its halogenated substituents can interfere with metabolic processes if ingested.
Skin Corrosion/Irritation Causes skin irritation. [1][3][4]Halogenated organic compounds can defat the skin and act as irritants upon direct contact.
Serious Eye Damage/Irritation Causes serious eye irritation/damage. [1][3][4]The chemical is likely to be highly irritating to sensitive mucosal tissues, potentially causing lasting damage.
Target Organ Toxicity May cause respiratory irritation. [1][3][4]Inhalation of dust or vapors can irritate the mucous membranes and upper respiratory tract.
Environmental Hazard Potentially harmful to aquatic life. [2][4]Halogenated aromatic compounds are often persistent in the environment and can be toxic to aquatic organisms.

Crucially, this compound must be categorized as Halogenated Organic Waste . This classification is paramount as it dictates the final disposal pathway, which must be capable of neutralizing the chlorine and fluorine atoms to prevent the formation of acid rain and other environmental pollutants.

Part 2: Essential Safety Protocols & Personal Protective Equipment (PPE)

Given the hazard profile, stringent adherence to safety protocols is mandatory. All handling and preparation for disposal of this compound must occur within a certified laboratory chemical fume hood to prevent inhalation of vapors or fine particulates.

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5]

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves may offer splash protection for short durations, but butyl rubber or other more robust options should be considered for prolonged handling. Always check the manufacturer's glove compatibility chart.

  • Protective Clothing: A fully buttoned, long-sleeved lab coat is required. For larger quantities or spill cleanup, impervious clothing may be necessary.[5]

  • Respiratory Protection: If there is any risk of generating aerosols or dust outside of a fume hood, a full-face respirator with an appropriate combination filter (e.g., ABEK) should be used.[5]

The causality behind this level of PPE is the compound's multifaceted hazard profile. Goggles and face shields protect against severe eye damage, appropriate gloves prevent skin irritation, and work within a fume hood mitigates the risk of respiratory tract irritation.[1][3][4]

Part 3: Waste Management & Disposal Workflow

The proper disposal of this compound is a systematic process that ensures regulatory compliance and safety from the point of generation to final destruction. The following workflow must be followed without deviation.

Figure 1: Decision workflow for proper disposal.

Step-by-Step Disposal Protocol

1. Waste Characterization: All forms of this compound—including pure compound, solutions, and contaminated materials (e.g., silica gel, wipes)—must be treated as hazardous waste.[6] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[7]

2. Segregation and Collection:

  • Select a Compatible Container: Use a designated hazardous waste container that is in good condition, leak-proof, and compatible with the chemical.[8][9] High-density polyethylene (HDPE) or glass containers with screw-top caps are appropriate. If reusing a container, ensure the old label is completely defaced or removed.[9][10]

  • Label Correctly: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the hazard characteristics (e.g., "Toxic," "Irritant").[8][10]

  • Do Not Mix Waste Streams: This is a critical step. This waste must be collected in a container designated for halogenated organic compounds .[11][12] Do not mix it with non-halogenated solvents, acids, bases, or oxidizers.[13][14] Incompatible mixing can lead to dangerous chemical reactions and makes the final disposal process complex and costly.

3. Storage in a Satellite Accumulation Area (SAA):

  • The sealed and labeled waste container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of the laboratory personnel.[8][10]

  • Store the container in secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.[9]

  • Ensure the container is kept closed at all times except when adding waste.[8][9] Do not leave a funnel in the opening.[8]

4. Final Disposal:

  • Professional Removal: The final disposal must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[6][8] Schedule a waste pickup according to your institution's procedures.[10][13]

  • Method of Destruction: As a halogenated organic compound, the standard and environmentally responsible method of disposal is high-temperature incineration in a specialized facility.[15] These incinerators operate at temperatures sufficient to break the carbon-chlorine and carbon-fluorine bonds and are equipped with afterburners and scrubbers to neutralize the resulting hydrogen chloride (HCl) and hydrogen fluoride (HF) gases, preventing their release into the atmosphere.

Part 4: Spill & Decontamination Procedures

Only trained personnel equipped with the proper PPE should manage chemical spills.

Procedure for Minor Spills (Manageable by Lab Personnel)
  • Alert Personnel: Immediately notify others in the area of the spill.[16]

  • Don PPE: Before addressing the spill, put on all required PPE as detailed in Part 2.[16]

  • Contain the Spill: Prevent the spread of the liquid by creating a dike around the spill using an inert absorbent material such as vermiculite, clay absorbent (kitty litter), or sand.[16][17][18] Do not use combustible materials like paper towels as the primary absorbent.[19]

  • Absorb the Spill: Apply the absorbent material from the outside edge of the spill inward, covering it completely until the liquid is absorbed.[2][18]

  • Collect Waste: Carefully scoop the absorbed material and place it into a leak-proof, sealable container.[7][14][16] Label the container as "Hazardous Waste" with the chemical name and "Spill Debris."

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Manage the sealed spill debris container as hazardous waste according to the protocol in Part 3.

  • Report: Inform your supervisor or laboratory safety officer of the incident.

Procedure for Major Spills

A major spill is one that is large in volume, involves highly toxic vapors, presents a fire hazard, or is beyond the comfort and training level of local personnel.[17]

  • Evacuate: Immediately alert all personnel and evacuate the immediate area.[16][20]

  • Confine: If safe to do so, close the doors to the affected area to confine the vapors.[16]

  • Assist: If a colleague has been exposed, guide them to an emergency eyewash station or safety shower, removing contaminated clothing while rinsing.[14]

  • Call for Emergency Response: From a safe location, contact your institution's EHS emergency line or call 911.[16][17] Provide details on the chemical spilled, the location, and the quantity.

  • Deny Entry: Prevent anyone from entering the spill area until the emergency response team arrives.[20]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-fluoropyridin-3-ol
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-fluoropyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.